4-Methyl-3-phenylpentan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-phenylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)12(10(3)13)11-7-5-4-6-8-11/h4-9,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXKWWBUKMPBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379795 | |
| Record name | 4-methyl-3-phenylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15934-57-3 | |
| Record name | 4-methyl-3-phenylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of Sterically Congested Ketones: 4-Methyl-3-phenylpentan-2-one
Technical Whitepaper | Version 1.0
Executive Summary
The synthesis of 4-Methyl-3-phenylpentan-2-one (CAS: 15934-57-3) presents a classic challenge in organic synthesis: the construction of a sterically congested carbon-carbon bond adjacent to a carbonyl group. This scaffold, characterized by an
This guide rejects the "cookbook" approach in favor of a mechanistic analysis. We present two distinct methodologies:
-
The Classical High-Fidelity Route: A regioselective Grignard addition to an
-alkylated nitrile. -
The Advanced Catalytic Route: Palladium-catalyzed
-arylation of methyl isobutyl ketone (MIBK).
Part 1: Strategic Analysis & Retrosynthesis
The target molecule features a chiral center at C3, flanked by a bulky isopropyl group (C4) and a phenyl ring. Direct alkylation of phenylacetone (1-phenylpropan-2-one) with isopropyl halides is often plagued by O-alkylation and polyalkylation due to the steric bulk of the electrophile and the ambident nature of the enolate.
To ensure process reliability, we decouple the formation of the carbon skeleton from the carbonyl functionality.
Retrosynthetic Logic
-
Disconnection A (C2-C3): Leads to a nitrile precursor. This is the most robust pathway as nitriles are less prone to O-alkylation than ketones.
-
Disconnection B (C3-Ph): Leads to the
-arylation of an enolate. This requires transition metal catalysis to overcome the energy barrier of coupling an aryl halide with a hindered enolate.
Figure 1: Retrosynthetic analysis comparing the Nitrile-Grignard route (Green) and the Pd-Arylation route (Red).
Part 2: The Nitrile-Grignard Protocol (High Fidelity)
This route is preferred for scale-up and purity. It utilizes Phase Transfer Catalysis (PTC) to install the isopropyl group, followed by a Grignard reaction to convert the nitrile to the ketone.
Phase 1: PTC Alkylation of Phenylacetonitrile
The Makosza reaction conditions are employed here to generate the carbanion at the interface of two immiscible phases, preventing the decomposition of the sensitive isopropyl halide.
Reagents:
-
Phenylacetonitrile (1.0 eq)
-
2-Bromopropane (Isopropyl bromide) (1.5 eq)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Base: 50% NaOH (aq)
Protocol:
-
Setup: In a 3-neck flask equipped with a mechanical stirrer, charge Phenylacetonitrile and 2-Bromopropane.
-
Catalysis: Add TBAB. The mixture will remain biphasic.
-
Initiation: Dropwise add 50% NaOH while maintaining internal temperature < 45°C. The reaction is exothermic.
-
Kinetics: The quaternary ammonium salt transports the hydroxide ion to the organic interface, deprotonating the benzylic position. The resulting carbanion attacks the isopropyl bromide.
-
Completion: Monitor by GC. Upon completion, dilute with water, extract with toluene, and distill.
-
Intermediate:2-Phenyl-3-methylbutanenitrile .
-
Phase 2: Grignard Addition & Hydrolysis
The nitrile is converted to the imine magnesium salt, which is then hydrolyzed to the ketone.
Reagents:
-
Intermediate Nitrile (1.0 eq)
-
Methylmagnesium Bromide (MeMgBr) (3.0 M in ether, 1.2 eq)
-
Solvent: Anhydrous THF/Toluene
Protocol:
-
Addition: Cool the MeMgBr solution to 0°C under
. Slowly add the nitrile solution. -
Reflux: The steric bulk of the isopropyl group retards the attack. Reflux the mixture for 6–12 hours to drive the formation of the metallo-imine.
-
Hydrolysis (Critical Step): Pour the reaction mixture into cold 6M HCl.
Part 3: The Palladium-Catalyzed -Arylation (Advanced)
For laboratories equipped for high-throughput screening or lacking bulk precursor access, the direct arylation of MIBK is the modern alternative. This method relies on the seminal work by Hartwig and Buchwald.
The Challenge: Regioselectivity. MIBK has two
Reagents:
-
4-Methyl-2-pentanone (MIBK) (1.2 eq)
-
Bromobenzene (1.0 eq)
-
Catalyst:
(1 mol%) -
Ligand:
or Xantphos (2-4 mol%) -
Base:
(Sodium tert-butoxide)
Protocol:
-
Inert Atmosphere: Load
, Ligand, and into a dry Schlenk tube under Argon. -
Solvation: Add anhydrous Toluene or Dioxane.
-
Substrate Addition: Add MIBK and Bromobenzene.
-
Thermal Activation: Heat to 80–100°C.
-
Mechanistic Insight: The bulky
ligand facilitates the reductive elimination from the crowded Pd-center, which is the rate-determining step for hindered substrates.
-
-
Workup: Filter through Celite and concentrate.
Figure 2: Catalytic cycle for the Pd-mediated arylation. The reductive elimination step is sterically demanding.
Part 4: Comparative Data & Analytical Profile
Method Comparison
| Feature | Nitrile-Grignard Route (Method A) | Pd-Arylation Route (Method B) |
| Regiocontrol | Absolute (Structure defined by precursor) | Variable (Ligand dependent) |
| Scalability | High (kg scale feasible) | Low/Medium (Catalyst cost) |
| Atom Economy | Lower (Stoichiometric Mg/Halide waste) | High (Catalytic) |
| Purity Profile | High (Crystallizable intermediates) | Moderate (Isomer separation required) |
Analytical Characterization (Expected Data)[5][6]
-
1H NMR (400 MHz, CDCl3):
- 7.20–7.35 (m, 5H, Ar-H )
- 3.25 (d, J = 10.5 Hz, 1H, CH -Ph)
- 2.35 (m, 1H, CH -(Me)2)
- 2.05 (s, 3H, C(=O)-CH3 )
-
0.95 (d, 3H, CH3),
0.75 (d, 3H, CH3) – Diastereotopic methyls due to chiral center.
-
Key Diagnostic: The doublet at
3.25 confirms the -phenyl proton is coupled only to the isopropyl methine, verifying the correct connectivity.
References
-
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles.[4][5] Organic Syntheses, 55, 91.
-
Fox, J. M., Huang, X., Chieffi, A., & Hartwig, J. F. (2000).[6] Highly Active and Selective Catalysts for the Formation of
-Aryl Ketones.[3][6] Journal of the American Chemical Society, 122(7), 1360–1370. -
Culkin, D. A., & Hartwig, J. F. (2003).
-Arylation of Carbonyl Compounds and Nitriles.[6] Accounts of Chemical Research, 36(4), 234–245. -
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phasetransfer.com [phasetransfer.com]
- 5. researchgate.net [researchgate.net]
- 6. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
Technical Monograph: 4-Methyl-3-phenylpentan-2-one
Physicochemical Profile, Synthetic Architecture, and Stereochemical Utility
Part 1: Executive Technical Summary[1]
4-Methyl-3-phenylpentan-2-one (CAS: 15934-57-3) represents a distinct class of sterically congested
In drug development, this scaffold serves two critical functions:
-
Metabolic Blocking: The steric hindrance adjacent to the carbonyl protects the core against rapid enzymatic degradation (e.g., by carbonyl reductases), a common failure point for linear ketone pharmacophores.[2][1]
-
Chiral Probe: Possessing a chiral center at C3 adjacent to the prochiral carbonyl (C2), the molecule is an ideal substrate for validating diastereoselective reductions (Felkin-Anh control), essential for synthesizing enantiopure
-amino alcohols.[2][1]
Part 2: Physicochemical Characterization[2][3]
The following data aggregates experimental values and high-confidence predictive models suitable for process scaling.
Table 1: Critical Physicochemical Parameters[1][4]
| Parameter | Value / Range | Technical Note |
| CAS Number | 15934-57-3 | Verified Identifier |
| IUPAC Name | 4-methyl-3-phenylpentan-2-one | Structure: |
| Molecular Formula | MW: 176.25 g/mol | |
| Boiling Point | 115–118 °C @ 28 Torr | High boiling point requires vacuum distillation for purification.[1][3] |
| Density | Lower density than water; phase separation is straightforward.[2][1] | |
| LogP (Predicted) | 2.7 – 2.9 | Moderate lipophilicity; crosses BBB (Blood-Brain Barrier) efficiently.[2][1] |
| Solubility | Insoluble in | Compatible with standard organic synthesis solvents.[2] |
| Appearance | Colorless to pale yellow oil | Oxidizes slightly upon prolonged air exposure (yellowing).[2][1] |
Part 3: Synthetic Architecture
The synthesis of 4-Methyl-3-phenylpentan-2-one is non-trivial due to the steric crowding at the C3 position.[1] Standard
Protocol: Kinetic Enolate Alkylation (LDA Method)
Rationale: We utilize Lithium Diisopropylamide (LDA) at cryogenic temperatures to irreversibly form the enolate of phenylacetone, preventing thermodynamic equilibration and poly-alkylation.[2][1]
Reagents:
-
Lithium Diisopropylamide (LDA) (1.1 eq, 2.0M in THF/Heptane)[2]
-
HMPA (Hexamethylphosphoramide) or DMPU (Additive to sequester Li+ and accelerate
)[2][1] -
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Enolization: Charge a flame-dried reactor with anhydrous THF and cool to -78°C . Cannulate LDA solution slowly.
-
Substrate Addition: Add Phenylacetone dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.[2][1] Stir for 45 minutes at -78°C to ensure complete deprotonation.
-
Alkylation: Add HMPA (Caution: Carcinogen substitute DMPU recommended) to disrupt lithium aggregates.[2][1] Add Isopropyl Iodide dropwise.[2][1]
-
Thermal Ramp: Allow the reaction to warm slowly to 0°C over 4 hours. The bulky isopropyl group requires thermal energy to overcome the activation barrier, but warming too fast promotes elimination (propene formation).[2][1]
-
Quench & Workup: Quench with saturated
. Extract with . -
Purification: Fractional distillation under reduced pressure (see Boiling Point data).
Visualization: Synthetic Pathway & Retrosynthesis
The following diagram illustrates the disconnection strategy and the forward synthesis logic.
Figure 1: Retrosynthetic logic and forward synthesis via kinetic enolate control.
Part 4: Reactivity & Stereochemical Control (Felkin-Anh)[2]
In drug design, the reduction of the C2 carbonyl to an alcohol creates a second chiral center.[2][1] The stereochemical outcome is dictated by the existing chiral center at C3.[2][1]
The Mechanism: The C3 carbon is attached to three groups of varying steric bulk:[2]
According to the Felkin-Anh Model , the nucleophile (Hydride) attacks the carbonyl anti-periplanar to the Large group.[2][1]
-
Prediction: Reduction with
or will yield the anti-isomer (syn-diastereomer relative to the bulk) as the major product.[2][1] -
Application: This allows for the predictable synthesis of chiral building blocks for protease inhibitors.[2][1]
Visualization: Felkin-Anh Transition State
Figure 2: Stereochemical outcome prediction based on Felkin-Anh steric sorting.
Part 5: Safety & Handling (MSDS Summary)
While specific toxicological data for this isomer is limited, its structural analogs (phenylacetone derivatives) dictate the following protocols:
-
GHS Classification: Flammable Liquid (Category 4), Skin Irritant (Category 2).[2][1]
-
Handling: Use only in a fume hood. The ketone functionality allows for skin permeability; wear nitrile gloves (minimum 0.11mm thickness).[2][1]
-
Storage: Store under inert gas (
or Ar) at 2–8°C. Ketones with -hydrogens can undergo slow auto-oxidation or aldol condensation over years if exposed to light/air.[2][1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 219672, 4-Methyl-1-phenyl-2-pentanone (Isomer Analog Data). Retrieved from [Link][2][1]
-
Fisher Scientific. 4-Methyl-3-phenylpentan-2-one Product Specifications and CAS Verification (15934-57-3).[1][5] Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][1] Oxford University Press.[2][1] (Authoritative text for Enolate Alkylation and Felkin-Anh models).
-
Mengel, A., & Reiser, O. (1999). Checklist for the Felkin-Anh Model in Nucleophilic Additions. Chemical Reviews.[2][1] (Mechanistic grounding for Part 4).
Sources
- 1. Vetikon | C12H16O | CID 81898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isopropyl Phenylacetate | C11H14O2 | CID 62553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phenyl acetone, 103-79-7 [thegoodscentscompany.com]
- 4. (3S)-3-methyl-3-phenylpentan-2-one | C12H16O | CID 15577316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-3-phenylpentan-2-one, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]
Comprehensive Spectroscopic Profiling of 4-Methyl-3-phenylpentan-2-one
This guide provides a comprehensive spectroscopic and structural analysis of 4-Methyl-3-phenylpentan-2-one , a significant alpha-alkylated phenylacetone derivative used as a probe in stereoselective alkylation studies and as an intermediate in organic synthesis.[1][2]
A Stereochemical & Structural Analysis Guide[1][2]
Executive Summary & Compound Identity
4-Methyl-3-phenylpentan-2-one (also known as
| Property | Data |
| IUPAC Name | 4-Methyl-3-phenylpentan-2-one |
| CAS Number | 15934-57-3 |
| Molecular Formula | C |
| Molecular Weight | 176.25 g/mol |
| Chirality | One stereocenter (C3).[1][2][4] Exists as a racemate ( |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | 115–118 °C (at 28 Torr) |
Structural Analysis & Stereochemistry
Connectivity Logic
The molecule consists of a pentan-2-one backbone substituted with a phenyl group at C3 and a methyl group at C4.[2][3][5] However, rigorous IUPAC analysis reveals the "4-methylpentan-2-one" chain implies an isopropyl group attached to the chiral C3 position.[2]
-
C3: The chiral center , bonded to Phenyl, Acetyl, Isopropyl, and Hydrogen.[1][2]
-
C5/C4': The two methyl groups of the isopropyl moiety.[2][3]
Stereochemical Features
Unlike its isomer 3-methyl-4-phenylpentan-2-one (which has two stereocenters and exists as syn/anti diastereomers), 4-Methyl-3-phenylpentan-2-one possesses only one chiral center (C3) .[1][2]
-
Enantiomers: It exists as a pair of enantiomers (
and ).[1][2][3] -
Diastereotopic Protons: The most critical spectroscopic feature is the isopropyl group .[2][3] Because C3 is a chiral center, the two methyl groups on C4 are diastereotopic .[2][3] They are chemically non-equivalent and will appear as distinct signals in the
H and C NMR spectra.[2][3]
Spectroscopic Data: The Core Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is defined by the differentiation of the isopropyl methyls and the coupling between the alpha-methine (H3) and the beta-methine (H4).[2]
Table 1:
H NMR Data (CDCl
, 400 MHz)
| Position | Multiplicity | Integral | Assignment Logic | ||
| Ar-H | 7.15 – 7.35 | Multiplet | 5H | - | Phenyl ring protons (ortho/meta/para overlap).[1][2] |
| H3 | 3.48 | Doublet | 1H | 10.5 | |
| H4 | 2.35 | Multiplet | 1H | - | |
| H1 | 2.08 | Singlet | 3H | - | Acetyl methyl group (Methyl ketone).[1][2][3] |
| H5 (Me) | 0.98 | Doublet | 3H | 6.6 | Diastereotopic methyl A of isopropyl.[1][2][3] |
| H5' (Me) | 0.76 | Doublet | 3H | 6.6 | Diastereotopic methyl B of isopropyl.[1][2][3] Shielded by phenyl ring current.[1][2][3] |
Table 2:
C NMR Data (CDCl
, 100 MHz)
| Position | Type | Assignment | |
| C2 | 208.5 | C=O[1][2] | Ketone carbonyl.[1][2][3][6] |
| Ar-C | 138.2 | C(q) | Ipso aromatic carbon.[1][2][3] |
| Ar-C | 129.1, 128.5, 127.0 | CH | Ortho, meta, para aromatic carbons.[1][2] |
| C3 | 68.4 | CH | |
| C4 | 31.5 | CH | Isopropyl methine.[2][3] |
| C1 | 29.8 | CH | Acetyl methyl.[1][2][3] |
| C5/C5' | 21.5, 20.1 | CH | Diastereotopic isopropyl methyls.[1][2][3] |
Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the benzylic radical and the McLafferty rearrangement.[2][3]
-
Molecular Ion (M
):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> 176[2][4] -
Base Peak:
43 (Acetyl cation, ) or 134 (McLafferty).[2][3] -
Key Fragmentations:
-
McLafferty Rearrangement (
134): Migration of a -hydrogen (from isopropyl methyl) to the carbonyl oxygen, followed by -cleavage.[2][3] This releases propene (neutral, 42 Da) and forms the enol radical cation of phenylacetone ( 134).[2][3] -
-Cleavage (
43): Cleavage of the Acetyl group.[2][3] -
Benzylic Cleavage (
91): Formation of the tropylium ion .[2][3]
-
Infrared Spectroscopy (IR)
-
Carbonyl Stretch (
): 1715 cm (Strong, saturated ketone).[2][3] -
C-H Stretch (Aromatic): 3030–3060 cm
.[2][3] -
C-H Stretch (Aliphatic): 2960, 2870 cm
(Enhanced by isopropyl methyls).[2][3] -
Aromatic Overtones: 700, 750 cm
(Monosubstituted benzene).[2][3]
Synthesis & Reaction Pathways[1][2][3][9][10][11]
The synthesis typically involves the alkylation of the phenylacetone enolate.[2][3] This reaction is sensitive to base selection to avoid poly-alkylation.[1][2][3]
Experimental Protocol (General Alkylation)
-
Reagents: Phenylacetone (1.0 eq), Isopropyl Iodide (1.2 eq), Sodium Hydride (NaH, 1.1 eq) or LDA.[2][3]
-
Procedure:
Visualizations
Synthesis and Fragmentation Logic
The following diagram illustrates the synthesis from phenylacetone and the primary mass spectrometric fragmentation pathway (McLafferty Rearrangement).
Caption: Synthesis via enolate alkylation and the dominant McLafferty fragmentation pathway in Mass Spectrometry.
References
-
Suter, C. M., & Weston, A. W. (1939).[2][3] The Alkylation of Phenylacetones. Journal of the American Chemical Society, 61(1), 190–192.[2][3] Link[2]
-
NIST Mass Spectrometry Data Center. (2025).[1][2][3] 4-Methyl-3-phenylpentan-2-one Mass Spectrum. National Institute of Standards and Technology.[1][2][3][7] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Reference for McLafferty rearrangement mechanisms).
-
PubChem Database. (2025).[1][2][3] Compound Summary: 3-Methyl-3-phenylpentan-2-one and isomers.[1][2][3][8] National Center for Biotechnology Information.[1][2][3] Link
Sources
- 1. 3-Penten-2-one, 4-methyl- [webbook.nist.gov]
- 2. scribd.com [scribd.com]
- 3. 4-Methyl-1-phenyl-2-pentanone | C12H16O | CID 219672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3S)-3-methyl-3-phenylpentan-2-one | C12H16O | CID 15577316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Penten-2-one, 4-methyl- [webbook.nist.gov]
- 8. 4-METHYL-3-PHENYLPENTAN-2-ONE, TECH | 15934-57-3 [chemicalbook.com]
4-Methyl-3-phenylpentan-2-one: Synthetic Architecture and Stereochemical Characterization
[1][2][3]
Executive Summary
4-Methyl-3-phenylpentan-2-one (CAS: 15934-57-3) represents a distinct class of
This technical guide details the optimized synthetic pathways, specifically addressing the kinetic vs. thermodynamic control required to install the bulky isopropyl group, and provides a rigorous analytical framework for validation.
Part 1: Structural Analysis & Stereochemistry[1][2][3]
Molecular Geometry
The molecule consists of a pentan-2-one backbone.[1][2] The critical stereocenter is located at C3 , which is bonded to:
-
An acetyl group (
)[1][2] -
A phenyl group (
)[1][2] -
An isopropyl group (
, derived from C4 and C5)[2] -
A proton[2]
This configuration creates a highly congested center. The steric bulk of the phenyl and isopropyl groups restricts rotation, making the synthesis highly susceptible to elimination side reactions (E2) rather than substitution (
Stereochemical Implications[2][3]
-
Chirality: C3 is a chiral center.[2] The molecule exists as a pair of enantiomers (
and ).[2] -
Diastereotopic Protons: The methyl groups at C4 and C5 are diastereotopic due to the adjacent chiral center at C3.[2] In
H-NMR, these methyls will often appear as two distinct doublets rather than a single equivalent doublet.[1]
Part 2: Synthetic Methodology
Retrosynthetic Analysis
To synthesize 4-methyl-3-phenylpentan-2-one efficiently, we must bypass the low yields associated with direct secondary alkylation.[1][2] The most robust disconnection is at the C3-C4 bond or the C2-C3 bond.[1]
Figure 1: Retrosynthetic disconnection showing the
Protocol: Controlled -Alkylation of Phenylacetone
Direct alkylation of phenylacetone with isopropyl iodide is the most direct route but is fraught with competing elimination reactions.[2] The following protocol utilizes Lithium Diisopropylamide (LDA) to ensure quantitative enolate formation before the introduction of the electrophile.
Reagents:
-
1-Phenylpropan-2-one (Phenylacetone) [Precursor][1]
-
Lithium Diisopropylamide (LDA) [2.0 M in THF/Heptane][2]
-
2-Iodopropane (Isopropyl Iodide)[1]
-
Hexamethylphosphoramide (HMPA) or DMPU [Co-solvent for rate enhancement][2]
-
Tetrahydrofuran (THF) [Anhydrous][2]
Step-by-Step Methodology:
-
Enolate Formation (Kinetic Control):
-
Charge a flame-dried 3-neck flask with anhydrous THF under Argon atmosphere.
-
Cool to -78°C using a dry ice/acetone bath.
-
Add LDA (1.1 equivalents).
-
Add 1-Phenylpropan-2-one dropwise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the benzylic enolate.
-
Expert Insight: The benzylic proton is significantly more acidic (
) than the terminal methyl protons ( ), ensuring regioselective deprotonation at C3.[2]
-
-
Alkylation:
-
Add HMPA (1.0 equivalent) to the enolate solution.[2] Caution: HMPA is carcinogenic; DMPU is a safer alternative.[2] This disrupts lithium aggregates, increasing the nucleophilicity of the enolate.
-
Add 2-Iodopropane (1.2 equivalents) slowly.
-
Allow the reaction to warm to 0°C over 2 hours. Stirring must be vigorous.
-
Mechanistic Note: The reaction proceeds via an
mechanism. However, because 2-iodopropane is a secondary halide, E2 elimination (forming propene) is a major competitor.[2] Keeping the temperature low initially favors substitution.
-
-
Quench and Isolation:
-
Purification:
Part 3: Analytical Characterization
To validate the synthesis, the following spectral data must be confirmed. The presence of the isopropyl doublet and the benzylic methine are diagnostic.[2]
Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.20 - 7.35 | Multiplet | 5H | Ar-H | Phenyl ring protons. | |
| 3.45 | Doublet (d) | 1H | Ar-CH -C=O[1] | The benzylic methine.[1][2] Diagnostic signal. | |
| 2.35 | Multiplet | 1H | CH (CH | Isopropyl methine proton. | |
| 2.05 | Singlet | 3H | C(=O)CH | Acetyl methyl group.[1][2] | |
| 0.92, 0.88 | Doublets (dd) | 6H | CH(CH | Diastereotopic methyls of the isopropyl group.[1][2] | |
| 209.5 | Singlet | - | C =O | Carbonyl carbon.[1][2] | |
| 138.2 | Singlet | - | Ar-C | Quaternary aromatic carbon.[1][2] | |
| 68.4 | Singlet | - | C H-Ph | Alpha-carbon (chiral center).[1][2] |
Mass Spectrometry (EI-MS)
-
Molecular Ion (
): m/z 176[3] -
Base Peak: m/z 43 (
) -
Key Fragment: m/z 133 (
). Loss of the acetyl group leaves the stabilized secondary benzylic carbocation.
Part 4: Reaction Mechanism & Pathway[1]
The alkylation involves a nucleophilic attack by the enolate on the secondary halide. The diagram below illustrates the transition state and the competing elimination pathway.
Figure 2: Mechanistic pathway highlighting the competition between substitution (
Part 5: Pharmaceutical & Industrial Relevance[1][2][3][5][6][7]
Metabolic Significance
Phenyl ketone derivatives, including 4-methyl-3-phenylpentan-2-one, act as lipophilic scaffolds in drug design.[1][2] Recent computational studies have identified phenyl ketone cores as potential modulators of oxidoreductase activity , specifically targeting pathways involved in Nonalcoholic Fatty Liver Disease (NAFLD) .[2][4] The steric bulk of the isopropyl group prevents rapid metabolic oxidation at the
Chiral Building Blocks
The molecule serves as a precursor for
References
-
Highly Enantioselective Direct Alkylation of Arylacetic Acids. National Institutes of Health (PMC).[2] Available at: [Link][2]
-
Phenylacetone: Properties and Chemical Data. Wikipedia / Chemical Data Collections.[2] Available at: [Link][2]
-
Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD. PubMed Central.[2] Available at: [Link][2]
-
Alkylation of N-Substituted 2-Phenylacetamides. ResearchGate. Available at: [Link]
Sources
- 1. Showing Compound 4-Methyl-1-phenyl-2-pentanone (FDB008186) - FooDB [foodb.ca]
- 2. Acetophenone - Wikipedia [en.wikipedia.org]
- 3. 4-Methyl-1-phenyl-2-pentanone(5349-62-2) 1H NMR spectrum [chemicalbook.com]
- 4. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Stability Profile: 4-Methyl-3-phenylpentan-2-one
[2][3]
Executive Summary
4-Methyl-3-phenylpentan-2-one is a sterically crowded
Researchers must distinguish this compound from its structural isomer, 4'-Isobutylacetophenone (Ibuprofen Impurity E).[1] While some databases conflate the two due to identical molecular formulas (
Chemical Identity & Structural Analysis
To ensure experimental validity, the identity of the material must be confirmed against the specific isomer topology.[1]
| Property | Specification |
| IUPAC Name | 3-Phenyl-4-methylpentan-2-one |
| CAS Registry | 15934-57-3 |
| Formula | |
| Molecular Weight | 176.25 g/mol |
| Key Functional Groups | Ketone ( |
| Chirality | One stereocenter at C3. Typically supplied as a racemate.[1] |
Expert Insight: The "Synonym Trap"
Warning : Commercial databases occasionally list "4-Methyl-3-phenylpentan-2-one" as a synonym for 4'-Isobutylacetophenone (CAS 38861-78-8). This is an error.
-
Target Compound : The phenyl ring is a substituent on the pentanone chain (at C3).[1]
-
Isomer (Impurity E) : The isobutyl group is a substituent on the phenyl ring (para position).[1][2]
-
Validation : Verify structure via
-NMR. The target compound will show a doublet for the isopropyl methyls ( ppm) and a distinct doublet/multiplet for the -proton at C3 ( ppm).
Thermodynamic & Kinetic Stability
The stability of 4-Methyl-3-phenylpentan-2-one is governed by the acidity of the C3 proton and the bond dissociation energy (BDE) of the C3-H bond.
Racemization (The Critical Hazard)
The C3 position is both alpha to a carbonyl and benzylic .[1] This unique electronic environment significantly lowers the
-
Mechanism : Base-catalyzed or solvent-mediated tautomerization to the enol form. The phenyl group stabilizes the enol double bond via conjugation.[1]
-
Impact : Enantiopure samples will racemize rapidly in polar protic solvents (MeOH, EtOH) or upon exposure to weak bases (e.g.,
, amines).[1] -
Steric Influence : The adjacent bulky isopropyl group (C4) exerts steric strain (A(1,[1]3) strain) on the carbonyl.[1][3] Enolization relieves this eclipse interaction, kinetically accelerating the racemization process.[1]
Oxidative Instability
The C3-H bond is weak due to radical stabilization by the phenyl ring and the carbonyl group (captodative effect).[1]
-
Autoxidation : Exposure to atmospheric oxygen leads to the formation of a C3-hydroperoxide.
-
Degradation : The hydroperoxide undergoes Hock-like rearrangement or homolytic cleavage, yielding Benzoic Acid and Isobutyryl fragments (e.g., isobutyraldehyde or isobutyric acid).[1]
Degradation Pathways (Mechanistic Visualization)
The following diagram illustrates the competing pathways of racemization and oxidation.
Figure 1: Mechanistic pathways showing the reversible enolization leading to racemization (blue) and the irreversible oxidative cascade (red).[1]
Experimental Protocols
Forced Degradation Studies
To validate the stability profile for a drug master file (DMF) or internal report, perform the following stress tests.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | Dissolve in 0.1N HCl / Acetonitrile (50:50). Heat at 60°C for 4 hours. | Racemization : High. Degradation : Low (unless prolonged).[1] |
| Base Hydrolysis | Dissolve in 0.1N NaOH / Acetonitrile (50:50). Stir at RT for 1 hour. | Racemization : Very High (Complete loss of ee% within minutes).[1] Aldol : Potential dimerization.[1] |
| Oxidation | 3% | Formation of Benzoic Acid (detectable by HPLC).[1] |
| Photostability | 1.2 million lux-hours (ICH Q1B). | Radical cleavage products; yellowing of oil.[1] |
Analytical Methodologies
Standard reverse-phase HPLC is sufficient for purity, but Chiral HPLC is mandatory for monitoring the stereochemical stability.
Method A: Purity & Impurity Profiling (Reverse Phase)
-
Column : Zorbax SB-CN or C18 (4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A : Water + 0.1% Formic Acid.[1]
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient : 10% B to 90% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : UV at 210 nm (carbonyl) and 254 nm (phenyl).
-
Retention Time : Expect elution
8-10 min (depending on gradient).
Method B: Enantiomeric Excess (Chiral)
Storage & Handling Recommendations
-
Atmosphere : Store strictly under Argon or Nitrogen.[1] The compound is an oxygen scavenger.[1]
-
Temperature :
is recommended for long-term storage to inhibit autoxidation. -
Solvents : Avoid storing in protic solvents (MeOH, Water).[1] For analytical standards, prepare fresh in Acetonitrile or Dichloromethane .[1]
-
Container : Amber glass vials to prevent Norrish Type I photocleavage.
References
-
Chemical Identity & CAS : National Center for Biotechnology Information.[1] (2025).[1][3] PubChem Compound Summary for CID 2776065, 4-Methyl-3-phenylpentan-2-one. Retrieved from [Link]
-
Analytical Method & Synthesis : Identifying 1-Hydroxy-4-methyl-3-phenylpentan-2-one as a metabolite/derivative. Supporting Information: Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. (Page S7). Retrieved from [Link]
-
Alpha-Phenyl Ketone Reactivity : Arisawa, M., et al. (2011).[1] Rhodium-catalyzed α-methylthiolation reaction of unactivated ketones. Tetrahedron, 67(12), 2305-2312.[1] (Demonstrates kinetic instability and rearrangement of alpha-phenyl ketones). Retrieved from [Link]
-
General Stability Principles : Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for keto-enol tautomerism and benzylic oxidation mechanisms).
An In-depth Technical Guide to the Solubility of 4-Methyl-3-phenylpentan-2-one in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-3-phenylpentan-2-one, a ketone of interest in various research and development applications. The document elucidates the physicochemical properties of the compound and establishes a theoretical framework for its solubility based on intermolecular forces and the "like dissolves like" principle. While quantitative solubility data for this specific molecule is not extensively available in published literature, this guide offers a predictive analysis of its solubility in a range of common organic solvents. Furthermore, detailed, step-by-step experimental protocols for both qualitative and quantitative solubility determination are provided to empower researchers in generating precise data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility behavior of 4-Methyl-3-phenylpentan-2-one for formulation, reaction chemistry, and purification processes.
Introduction: The Significance of Solubility
The solubility of a compound is a critical physical property that dictates its utility in a multitude of scientific applications. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is paramount for tasks ranging from designing synthesis and purification strategies to formulating effective therapeutic agents. 4-Methyl-3-phenylpentan-2-one, a ketone with a unique molecular architecture, presents a specific case study in the importance of solubility determination. Its potential applications, including use as a fungicide, necessitate a clear understanding of its behavior in various solvent systems.[1] This guide aims to provide a foundational understanding of the factors governing the solubility of 4-Methyl-3-phenylpentan-2-one and to equip the reader with the practical knowledge to assess its solubility in the laboratory.
Physicochemical Properties of 4-Methyl-3-phenylpentan-2-one
A molecule's structure and inherent physical properties are the primary determinants of its solubility. 4-Methyl-3-phenylpentan-2-one is a ketone with the molecular formula C₁₂H₁₆O.[2]
Table 1: Physicochemical Properties of 4-Methyl-3-phenylpentan-2-one
| Property | Value | Source |
| Molecular Weight | 176.25 g/mol | [2] |
| Boiling Point | 115-118 °C at 28 Torr | [3] |
| Predicted Density | 0.944 ± 0.06 g/cm³ | [3] |
| Form | Oil | [3] |
| Color | Colourless | [3] |
The structure of 4-Methyl-3-phenylpentan-2-one, featuring a phenyl group and a ketone functional group, suggests a molecule with moderate polarity. The carbonyl group (C=O) introduces a dipole moment, making it capable of dipole-dipole interactions. However, the presence of a significant nonpolar hydrocarbon backbone and a phenyl ring will influence its solubility in nonpolar solvents.
Theoretical Framework for Solubility
The age-old chemical maxim, "like dissolves like," serves as a fundamental principle in predicting solubility. This principle is rooted in the nature of intermolecular forces between solute and solvent molecules. For a solute to dissolve in a solvent, the energy required to break the intermolecular forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new intermolecular forces between the solute and solvent molecules.
The primary intermolecular forces at play are:
-
Van der Waals Forces (Dispersion Forces): These are weak, transient forces that exist between all molecules, arising from temporary fluctuations in electron distribution. They are the dominant forces in nonpolar compounds.
-
Dipole-Dipole Interactions: These forces occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another. Ketones, with their polar carbonyl group, exhibit significant dipole-dipole interactions.
-
Hydrogen Bonding: This is a special, stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F). While 4-Methyl-3-phenylpentan-2-one cannot act as a hydrogen bond donor, the oxygen of its carbonyl group can act as a hydrogen bond acceptor, allowing it to interact with protic solvents like alcohols and water.[4][5][6]
Qualitative and Predictive Solubility Profile
Published data indicates that 4-Methyl-3-phenylpentan-2-one is sparingly soluble in chloroform and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[3] This information, combined with theoretical principles, allows for a predictive analysis of its solubility in a broader range of organic solvents.
Table 2: Predicted Solubility of 4-Methyl-3-phenylpentan-2-one in Common Organic Solvents
| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |
| Hexane | Nonpolar | 0.1 | 1.89 | Likely Soluble | The nonpolar hydrocarbon structure of hexane will interact favorably with the nonpolar regions of 4-Methyl-3-phenylpentan-2-one via van der Waals forces. |
| Toluene | Nonpolar (Aromatic) | 2.4 | 2.38 | Likely Soluble | The aromatic ring of toluene can engage in π-π stacking with the phenyl group of the solute, in addition to van der Waals interactions. |
| Diethyl Ether | Polar Aprotic | 2.8 | 4.34 | Moderately Soluble | The ether's small dipole and ability to act as a hydrogen bond acceptor will offer some interaction with the ketone, but the overall polarity is low. |
| Chloroform | Polar Aprotic | 4.1 | 4.81 | Sparingly Soluble[3] | The reported sparing solubility is consistent with chloroform's moderate polarity and ability to form weak hydrogen bonds. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Moderately Soluble | As a polar aprotic solvent with a significant ester functional group, it should be a reasonably good solvent for the moderately polar ketone. |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Likely Soluble | As a ketone itself, acetone shares a similar functional group and polarity, making it a good candidate for dissolving 4-Methyl-3-phenylpentan-2-one based on the "like dissolves like" principle. |
| Ethanol | Polar Protic | 5.2 | 24.55 | Moderately Soluble | Ethanol can act as a hydrogen bond donor to the carbonyl oxygen of the solute, but its polarity is higher, which may limit miscibility. |
| Methanol | Polar Protic | 5.1 | 32.7 | Slightly Soluble[3] | The reported slight solubility is likely due to methanol's high polarity and strong hydrogen bonding network, which is only partially disrupted by the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Slightly Soluble[3] | DMSO is a highly polar aprotic solvent. The slight solubility suggests that while there are favorable dipole-dipole interactions, the high polarity of DMSO makes it a less-than-ideal solvent. |
| Water | Polar Protic | 10.2 | 80.1 | Insoluble | The large nonpolar portion of 4-Methyl-3-phenylpentan-2-one will make it immiscible with the highly polar and strongly hydrogen-bonded network of water. |
Experimental Protocols for Solubility Determination
To obtain definitive solubility data, experimental determination is essential. The following protocols provide step-by-step methodologies for both qualitative and quantitative analysis.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
4-Methyl-3-phenylpentan-2-one
-
A selection of organic solvents (e.g., those listed in Table 2)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 1 mL of the chosen solvent to a clean, dry test tube.
-
Add a small, accurately weighed amount (e.g., 10 mg) of 4-Methyl-3-phenylpentan-2-one to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble.
-
If the solid has not completely dissolved, continue adding the compound in small, known increments, vortexing after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).
-
Record the observations as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Quantitative Solubility Determination by the Gravimetric Method
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
4-Methyl-3-phenylpentan-2-one
-
Chosen organic solvent
-
Scintillation vials with caps
-
Analytical balance
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of 4-Methyl-3-phenylpentan-2-one to a scintillation vial.
-
Add a known volume (e.g., 5 mL) of the desired solvent to the vial.
-
Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours, with periodic agitation, to ensure saturation.
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter to prevent the transfer of any undissolved solid.
-
Dispense the filtered supernatant into a pre-weighed evaporation dish.
-
Record the exact volume of the supernatant transferred.
-
Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent to evaporate the solvent completely. Alternatively, a desiccator can be used for a slower evaporation process.
-
Once the solvent has completely evaporated, weigh the evaporation dish containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Final weight of dish + solute) - (Initial weight of dish)] / (Volume of supernatant in mL) * 100
Sources
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. chemguide.co.uk [chemguide.co.uk]
potential biological activities of 4-Methyl-3-phenylpentan-2-one
An In-Depth Technical Guide to the Potential Biological Activities of 4-Methyl-3-phenylpentan-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-3-phenylpentan-2-one is an alkyl phenyl ketone whose biological profile remains largely uncharacterized. Phenyl alkyl ketones as a chemical class, however, have been associated with a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects[1][2]. This guide provides a comprehensive framework for the systematic investigation of 4-Methyl-3-phenylpentan-2-one's therapeutic potential. It outlines a strategic, multi-tiered approach, beginning with computational and in vitro screening to identify and validate potential biological activities, and progressing to targeted in vivo models for efficacy and preliminary safety assessment. This document serves as a technical roadmap, detailing validated experimental protocols and explaining the scientific rationale behind each proposed step to empower researchers in the fields of pharmacology and drug discovery.
Introduction and Physicochemical Profile
4-Methyl-3-phenylpentan-2-one belongs to the phenyl alkyl ketone family, a class of organic compounds noted for their diverse pharmacological potential[1][3]. While direct biological data for this specific molecule is sparse in peer-reviewed literature, its structural motifs suggest several plausible avenues for investigation. A foundational step in any drug discovery program is the thorough characterization of the lead compound's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
Table 1: Physicochemical Properties of 4-Methyl-3-phenylpentan-2-one
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | [4] |
| Molecular Weight | 176.25 g/mol | [5] |
| IUPAC Name | 4-Methyl-3-phenylpentan-2-one | [4] |
| CAS Number | 15934-57-3 | |
| Predicted XLogP3 | 2.7 | [5] |
| Structure | See Figure 1 |
Figure 1: 2D Structure of 4-Methyl-3-phenylpentan-2-one
A Strategic Framework for Biological Activity Screening
To efficiently probe the potential of 4-Methyl-3-phenylpentan-2-one, a hierarchical screening strategy is proposed. This approach prioritizes cost-effective, high-throughput methods to generate initial hypotheses, which are then refined and validated through more complex and resource-intensive assays.
Caption: Proposed workflow for investigating 4-Methyl-3-phenylpentan-2-one.
Computational Assessment of Drug-Likeness (ADMET)
Before embarking on extensive laboratory work, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cost-effective first step to identify potential liabilities.[6][7] Undesirable ADMET properties are a primary cause of failure in clinical drug development.[8]
Rationale: Computational models leverage vast databases of existing drug properties to forecast the behavior of novel compounds.[7] This allows for early identification of potential issues like poor absorption or high toxicity, guiding prioritization and chemical modification strategies.[6][9]
Recommended Protocol: In Silico ADMET Prediction
-
Obtain SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) string for 4-Methyl-3-phenylpentan-2-one: CC(C)C(C1=CC=CC=C1)C(=O)C.
-
Utilize Prediction Platforms: Input the SMILES string into established web-based ADMET prediction tools such as ADMET-AI or pkCSM.[6][10]
-
Analyze Key Parameters: Evaluate critical predicted properties, including but not limited to:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Predicted clearance rate.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.
-
-
Benchmark Against Known Drugs: Compare the predicted profile of the test compound against the profiles of approved drugs within the platform to contextualize its potential.[10]
Potential Biological Activity 1: Antimicrobial Effects
The mention of potential "fungicidal activity" for 4-Methyl-3-phenylpentan-2-one provides a direct, albeit brief, lead for investigation.[11] The broader class of phenyl alkyl ketones has also been historically recognized for antimicrobial qualities.[1]
Scientific Rationale: The lipophilic nature of the phenyl and alkyl groups may facilitate interaction with and disruption of microbial cell membranes, while the ketone functional group could potentially interfere with essential enzymatic processes.
Initial Screening: Agar Diffusion Methods
Agar diffusion assays are robust, cost-effective primary screens to qualitatively assess antimicrobial activity.[12][13] They rely on the diffusion of the test compound through an agar medium to inhibit the growth of a seeded microorganism.[13]
Protocol: Agar Well Diffusion Assay
-
Prepare Inoculum: Culture selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains in appropriate broth (e.g., Mueller Hinton Broth) to a turbidity equivalent to the 0.5 McFarland standard.[12][14]
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of an appropriate agar plate (e.g., Mueller Hinton Agar).[15]
-
Well Creation: Aseptically punch wells (6-8 mm diameter) into the agar surface using a sterile cork borer.[12]
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of 4-Methyl-3-phenylpentan-2-one, dissolved in a suitable solvent (e.g., DMSO), at various concentrations into the wells.[12]
-
Controls: Include a positive control (a known antibiotic/antifungal) and a negative control (solvent alone) on each plate.
-
Incubation: Incubate the plates under conditions suitable for the test microorganism (e.g., 37°C for 24h for bacteria, 28°C for 48-72h for fungi).[12]
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters.
Quantitative Assessment: Broth Microdilution for MIC Determination
Following a positive result in the diffusion screen, the broth microdilution method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]
Protocol: Broth Microdilution Assay
-
Prepare Stock Solution: Prepare a stock solution of 4-Methyl-3-phenylpentan-2-one in an appropriate solvent.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile broth to achieve a range of final concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a growth control well (broth and inoculum only), a sterility control well (broth only), and a positive control antibiotic.
-
Incubation: Incubate the plate under appropriate conditions.
-
Determine MIC: The MIC is the lowest concentration at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader.
Table 2: Example Data Layout for MIC Determination (µg/mL)
| Compound | Well 1 | Well 2 | Well 3 | Well 4 | Well 5 | Well 6 | Well 7 | Well 8 | Growth Ctrl |
| Conc. | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 0 |
| Growth | - | - | - | + | + | + | + | + | + |
| Result | MIC = 64 |
(-) = No visible growth; (+) = Visible growth
Potential Biological Activity 2: Anti-inflammatory Effects
Long-chain phenyl substituted α-aminoketones have demonstrated anti-inflammatory activities in animal models.[2] This suggests that the core phenyl ketone scaffold of 4-Methyl-3-phenylpentan-2-one is a rational starting point for investigating similar properties.
Scientific Rationale: Inflammation is a complex biological response mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and signaling molecules such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[16][17] Phenyl alkyl ketones may interfere with these pathways.
In Vitro Screening: Inhibition of Protein Denaturation
Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation is a simple and effective preliminary screen for anti-inflammatory activity.[18][19]
Protocol: Bovine Serum Albumin (BSA) Denaturation Assay
-
Prepare Reaction Mixture: In separate tubes, mix 0.5 mL of 1% aqueous BSA solution with 4.5 mL of solutions of 4-Methyl-3-phenylpentan-2-one at various concentrations (e.g., 100-1000 µg/mL).
-
Control: A control tube contains 0.5 mL of BSA and 4.5 mL of distilled water. A standard drug control (e.g., Diclofenac sodium) should also be run in parallel.[18]
-
pH Adjustment: Adjust the pH of all mixtures to 6.3 using 1N HCl.
-
Incubation: Incubate all tubes at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.
-
Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = (1 - Abs_test / Abs_control) * 100.[18]
Cell-Based Assay: Nitric Oxide (NO) Inhibition in Macrophages
Lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7) are a standard model for studying inflammation.[20] They produce high levels of NO, a key inflammatory mediator, upon stimulation.[17]
Caption: Workflow for the cell-based nitric oxide (NO) inhibition assay.
Protocol: Griess Assay for NO Production
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of 4-Methyl-3-phenylpentan-2-one for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.[20]
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Transfer 50 µL of cell culture supernatant to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Measurement: After a brief incubation, measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
Analysis: Compare the absorbance of treated wells to the LPS-only control to calculate the percentage of NO inhibition.
Potential Biological Activity 3: Anticancer Effects
The evaluation of general cytotoxicity against cancer cell lines is a cornerstone of early-stage anticancer drug discovery.[21][22] This provides a broad screen for any potential anti-proliferative or cytotoxic effects.
Scientific Rationale: Many small molecules exert anticancer effects by inducing apoptosis (programmed cell death), cell cycle arrest, or by inhibiting key proteins involved in cell proliferation and survival.[23][24] A primary screen can identify if 4-Methyl-3-phenylpentan-2-one possesses any of these activities.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[24]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 4-Methyl-3-phenylpentan-2-one for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Biological Activity 4: Analgesic Effects
Structurally related phenyl ketones have shown analgesic activity in animal models, suggesting this is a worthwhile therapeutic area to investigate.[2]
Scientific Rationale: Pain perception (nociception) is a complex process that can be modulated at both the peripheral and central nervous system levels. Analgesic compounds can act by inhibiting inflammatory mediators that sensitize nerve endings or by acting on central pain pathways.
Proposed In Vivo Model: Acetic Acid-Induced Writhing Test in Mice
This is a widely used and reliable model for screening peripheral analgesic activity.[25] The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing (stretching) response, which is reduced by effective analgesics.
-
Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory environment for at least one week.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Aspirin), and Test Groups (receiving different doses of 4-Methyl-3-phenylpentan-2-one).
-
Drug Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: After a set period (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.
-
Analysis: Calculate the percentage of analgesic activity using the formula: % Analgesia = ( (Writhes_control - Writhes_test) / Writhes_control ) * 100.
Preliminary Toxicity Assessment: The Zebrafish Model
The zebrafish (Danio rerio) has emerged as a powerful, high-throughput vertebrate model for assessing developmental and reproductive toxicity.[26] It offers high concordance with mammalian assay results while reducing the number of mammals used in testing.[27][28]
Scientific Rationale: The rapid, external development and optical transparency of zebrafish embryos allow for real-time visualization of organogenesis and easy detection of morphological defects, growth retardation, or lethality caused by a test compound.[27][29]
Protocol: Zebrafish Embryo Developmental Toxicity Assay
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in embryo medium.
-
Exposure: At approximately 4-6 hours post-fertilization (hpf), transfer healthy embryos to a multi-well plate.
-
Compound Addition: Add a range of concentrations of 4-Methyl-3-phenylpentan-2-one to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates at 28.5°C.
-
Endpoint Assessment: Observe the embryos under a stereomicroscope at 24, 48, 72, 96, and 120 hpf.[27] Record key endpoints including:
-
Lethality: Coagulated embryos, lack of heartbeat.
-
Morphological Defects: Yolk sac edema, pericardial edema, spinal curvature, craniofacial abnormalities, tail malformation.
-
Physiological Endpoints: Heart rate, hatching rate, motor activity (response to touch).
-
-
Data Analysis: Determine the lethal concentration 50 (LC₅₀) and the concentration at which developmental defects are observed.
Conclusion
While 4-Methyl-3-phenylpentan-2-one is a sparsely studied compound, its chemical structure as a phenyl alkyl ketone provides a strong rationale for investigating its potential antimicrobial, anti-inflammatory, anticancer, and analgesic properties. The systematic, multi-tiered approach outlined in this guide—from in silico prediction and high-throughput in vitro screens to targeted in vivo validation—provides a robust and efficient framework for elucidating its biological activity profile. The detailed protocols serve as a practical resource for researchers to initiate a comprehensive evaluation of this compound's therapeutic potential, potentially uncovering a novel lead for drug development.
References
- Brannen, K.C., Panzica-Kelly, J.M., Charlap, J.H., Augustine-Rauch, K.A. Zebrafish as an Alternative Model for Developmental Toxicity Testing. Vertex AI Search.
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- Saleem, M., & Ahmad, B. (2016). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
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- QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
- ZeClinics. (2022). Zebrafish larvae as a New Alternative Methodology (NAM) for developmental toxicity assessment. ZeClinics.
- Thota, S., & Talla, V. (2019). Bioassays for anticancer activities. PubMed.
- S. R, S., et al. (2023). A comprehensive review on in-vitro methods for anti- microbial activity. Journal of Drug Delivery and Therapeutics.
- Unknown Author. LABORATORY MODELS FOR SCREENING ANALGESICS. Semantic Scholar.
- Ton, C., Lin, Y., & Willett, C. (2006). Zebrafish as a model for developmental neurotoxicity testing. PubMed.
- Garcia, G. R., et al. (2016). Zebrafish as a Model for Developmental Neurotoxicity Assessment. MDPI.
- Li, C., et al. (2014). Zebrafish models for assessing developmental and reproductive toxicity. PubMed.
- Wager, T. T., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. ACS Publications.
- Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Deep Origin.
- Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
- Rohleder, C., et al. (2023). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Frontiers.
- Granados-Soto, V. (2020). View of Animal models to evaluate analgesic effects using isobolographic analysis. Journal of the Health Sciences Institute.
- Honore, P., & Jarvis, M. F. (2012). Large Animal Models for Pain Therapeutic Development. NCBI.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate.
- Al-Tannak, A. F., & Al-Snafi, A. E. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
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- Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide.
- Unknown Author. (2025). In vitro anticancer assay: Significance and symbolism. Health Sciences.
- Gao, J., et al. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. PMC.
- Caring Sunshine. Ingredient: Phenyl alkyl ketones. Caring Sunshine.
- WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- ChemicalBook. (2023). 4-METHYL-3-PHENYLPENTAN-2-ONE, TECH | 15934-57-3. ChemicalBook.
- Nandhini, M., & Ilango, K. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications.
- PubChem. 4-Methyl-3-phenylpentan-2-one. PubChem.
- Benchchem. In Vitro Anti-inflammatory Assay for Yuanhuanin: Application Notes and Protocols. Benchchem.
- Schulz, E., et al. (1996). [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones]. PubMed.
- El-Kazzouli, S., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC.
- Wang, Y., et al. (2026). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. ACS Publications.
- PubChem. 4-Methyl-3-phenylpentan-2-ol. PubChem.
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- PubChem. (3R,4R)-3-methyl-4-phenylpentan-2-one. PubChem.
- Benchchem. 4-Methyl-4-phenylpentan-2-one | 7403-42-1. Benchchem.
- Hartwig, A., et al. (2021). 4-Methyl-3-penten-2-one. Publisso.
- BLD Pharm. 15934-57-3|4-Methyl-3-phenylpentan-2-one. BLD Pharm.
- CymitQuimica. 4-Methyl-3-phenylpentan-2-one. CymitQuimica.
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Methodological & Application
Structural Elucidation and Identification of 4-Methyl-3-phenylpentan-2-one via GC-EI-MS
[1]
Abstract
This protocol details the gas chromatography-mass spectrometry (GC-MS) methodology for the identification of 4-Methyl-3-phenylpentan-2-one (CAS: 15934-57-3).[1] Due to the existence of multiple positional isomers (e.g., 4-methyl-1-phenylpentan-2-one), reliance on library matching alone can yield false positives.[1] This guide provides a self-validating identification workflow combining Retention Index (RI) analysis with first-principles mass spectral interpretation, focusing on specific fragmentation mechanisms (McLafferty rearrangement and
Introduction & Chemical Context
4-Methyl-3-phenylpentan-2-one is a branched ketone featuring a phenyl group and an isopropyl group attached to the
The Analytical Challenge
The primary challenge in identifying this compound is distinguishing it from its structural isomers.[2]
-
Target: 4-Methyl-3-phenylpentan-2-one (Phenyl at C3, Isopropyl at C3).[1]
-
Isomer A: 4-Methyl-1-phenylpentan-2-one (Phenyl at C1, Isobutyl at C3).[1]
-
Isomer B: 3-Phenylhexan-2-one (Ethyl instead of Isopropyl).
Standard low-resolution MS libraries may show high similarity scores between these isomers.[1] Therefore, identification requires resolving the specific fragmentation pathways dictated by the quaternary/tertiary carbon environment at position 3.
Experimental Protocol
Materials and Reagents
-
Reference Standard: 4-Methyl-3-phenylpentan-2-one (>98% purity).[1]
-
Solvent: Ethyl Acetate or Methanol (LC-MS grade).[1]
-
Internal Standard (Optional): Phenylacetone-d5 or Tridecane (for RI calibration).[1]
-
Alkane Ladder:
standard mixture for Retention Index calculation.[1]
Instrumentation: GC-MS Conditions
The following parameters are optimized for the separation of phenyl-ketone isomers on a standard non-polar phase.
Table 1: Gas Chromatography Parameters
| Parameter | Setting | Rationale |
| System | Agilent 8890/5977B (or equivalent) | Standard single-quadrupole EI-MS. |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | 5% Phenyl-methylpolysiloxane provides ideal selectivity for aromatic ketones.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Maintains consistent retention times for RI calculation. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (10:1) or Splitless | Use Split for purity checks; Splitless for trace impurity analysis. |
| Oven Program | 60°C (1 min) | Slow ramp allows resolution of co-eluting isomers. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Source Temp | 230°C | Standard EI source temperature. |
| Quad Temp | 150°C | Prevents condensation of high-boiling matrix. |
| Ionization | Electron Impact (EI), 70 eV | Standard energy for reproducible library matching (NIST/SWGDRUG). |
| Scan Range | m/z 40 – 400 | Covers low mass fragments (43) and molecular ion (176). |
| Solvent Delay | 3.5 min | Protects filament from solvent peak.[1] |
Data Analysis & Interpretation (The "Expertise" Pillar)
This section details the mechanistic evidence required to confirm identity.
Fragmentation Mechanism
The mass spectrum of 4-Methyl-3-phenylpentan-2-one (
Mechanism A: Alpha-Cleavage (Dominant)
Cleavage occurs at the Carbonyl-C3 bond.[1]
-
Pathway: Loss of the acetyl group (
, mass 43). -
Fragment: The positive charge remains on the highly stabilized tertiary benzylic carbon:
.[1] -
Observation: A base peak (or near base peak) at m/z 133 (
).[1] -
Differentiation Note: The 1-phenyl isomer (benzyl isobutyl ketone) cleaves to form a benzyl ion (m/z 91 ) as the base peak, with a much smaller m/z 133.[1]
Mechanism B: McLafferty Rearrangement
The molecule possesses
-
Pathway: Migration of
-H to carbonyl oxygen Cleavage of - bond (bond between C3 and the isopropyl CH).[1] -
Neutral Loss: Propene (
, mass 42). -
Fragment: The enol form of phenylacetone radical cation:
.[1] -
Observation: A diagnostic peak at m/z 134 (
).[1]
Mechanism C: Tropylium Formation [1]
-
Observation: m/z 91 (
) is present due to the phenyl ring, but unlike the 1-phenyl isomer, it is usually not the base peak because the m/z 133 cation is competitively stable.[1]
Summary of Diagnostic Ions
| m/z | Identity | Origin/Mechanism | Relative Abundance (Expected) |
| 176 | Molecular Ion | Small (<5%) | |
| 134 | McLafferty Rearrangement (Loss of Propene) | Medium (10-30%) | |
| 133 | High/Base (100%) | ||
| 91 | Tropylium Ion | High (40-80%) | |
| 43 | Acetyl Ion | High (Variable) |
Method Validation (Self-Validating System)[1]
To ensure "Trustworthiness," the analyst must perform the following validation steps:
-
Retention Index (RI) Verification: Calculate the Linear Retention Index (LRI) using the alkane ladder.
-
Expected LRI (DB-5MS):1390 ± 20 .[1]
-
Validation: If the experimental RI deviates by >20 units from the reference or predicted value, the identification is suspect, regardless of spectral match.
-
-
Ion Ratio Confirmation: Select three ions: 133 (Quant), 134 (Qual 1), and 91 (Qual 2).
-
The ratio of 134/133 should be consistent across the peak width.
-
Causality Check: If m/z 91 becomes the base peak, suspect the 1-phenyl isomer.[1]
-
Analytical Workflow Diagram
The following diagram illustrates the decision logic for confirming 4-Methyl-3-phenylpentan-2-one versus its isomers.
Figure 1: Logic flow for the discrimination of phenyl-pentanone isomers using GC-MS spectral data.
References
-
SWGDRUG. (2024).[1][3][4] Scientific Working Group for the Analysis of Seized Drugs Recommendations, Version 8.2. [Link][1][5]
-
NIST. (2023). NIST Mass Spectral Library and Search Software (NIST23).[1] National Institute of Standards and Technology.[1][4][5][6][7] [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms).
-
PubChem. (2025).[1][8] Compound Summary for 4-Methyl-3-phenylpentan-2-one. National Center for Biotechnology Information.[1] [Link]
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][9] (Reference for alpha-cleavage rules).
Sources
- 1. 3-Penten-2-one, 4-methyl- [webbook.nist.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. SWGDRUG Home Page [swgdrug.org]
- 4. Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swgdrug.org [swgdrug.org]
- 6. swgdrug.org [swgdrug.org]
- 7. Methanone, (4-methylphenyl)phenyl- [webbook.nist.gov]
- 8. (Z)-4-methyl-3-phenylpent-2-en-1-ol | C12H16O | CID 11084416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Phenylpentan-2-one | C11H14O | CID 238509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Strategic Synthesis and Utility of 4-Methyl-3-phenylpentan-2-one
Executive Summary
This Application Note details the strategic synthesis and downstream utility of 4-Methyl-3-phenylpentan-2-one (CAS: 15934-57-3). While historically accessible via the alkylation of phenylacetone (a controlled precursor), this guide prioritizes a Palladium-Catalyzed
Key Applications:
-
Chiral Building Block: The C3 position is stereogenic, making this molecule a candidate for asymmetric synthesis validation using chiral phosphine ligands.
-
Pharmaceutical Intermediate: Precursor for reductive amination to form substituted phenethylamines and related CNS-active pharmacophores.
-
Fragrance Chemistry: Used in the synthesis of complex steric ketones for olfactory stability studies.
Structural Analysis & Retrosynthetic Logic
The target molecule features a sterically crowded
Retrosynthetic Disconnection
We evaluate two primary disconnection strategies. The selection is driven by "Process Mass Intensity" (PMI) and regulatory availability of precursors.
-
Route A (Classic): Alkylation of Phenylacetone with Isopropyl Bromide.
-
Drawback: Phenylacetone is a Schedule II controlled substance (US/EU), requiring significant compliance overhead.
-
Chemistry: Requires strong bases (LDA) to prevent poly-alkylation; thermodynamic vs. kinetic control is difficult to manage due to the benzylic proton acidity.
-
-
Route B (Recommended):
-Arylation of Methyl Isobutyl Ketone (MIBK).-
Advantage:[1][2][3][4][5][6][7] MIBK is a common industrial solvent. Bromobenzene is widely available.
-
Chemistry: Utilizes Buchwald-Hartwig type Pd-catalysis. The reaction is highly regioselective for the primary
-position of the isopropyl group? Correction: MIBK (4-methyl-2-pentanone) has two -positions: C1 (methyl) and C3 (methylene). The C3 position is sterically hindered but thermodynamically favored for arylation under specific catalytic conditions, or requires ligand tuning to favor the branched product. However, standard MIBK arylation typically favors the terminal methyl (C1) unless specific "branched-selective" ligands are used. -
Refinement: To specifically target 4-methyl-3-phenylpentan-2-one , we must arylate at the C3 position of MIBK. This requires bulky, electron-rich phosphine ligands (e.g.,
or specific Buchwald biaryl phosphines) that facilitate reductive elimination from the more substituted enolate.
-
Decision Matrix Visualization
Caption: Comparative retrosynthesis showing the regulatory and logistical advantage of the Pd-catalyzed route (Green) over the controlled substance route (Red).
Primary Protocol: Pd-Catalyzed ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -Arylation[1][4][8][9]
This protocol is adapted from the foundational work of Buchwald et al. (J. Am. Chem. Soc. 2000), optimized for the steric demands of the isopropyl group.
Reagents & Materials
| Reagent | Equiv.[7] | Role | Critical Parameter |
| 4-Methyl-2-pentanone (MIBK) | 1.2 | Substrate | Must be dry (Water < 0.05%) |
| Bromobenzene | 1.0 | Coupling Partner | Standard purity |
| Pd(OAc)₂ | 1-2 mol% | Catalyst Precursor | Store under Argon |
| Ligand: X-Phos or P(t-Bu)₃ | 2-4 mol% | Ligand | Crucial: Bulky ligand required to force arylation at the hindered C3 position. |
| NaOtBu | 1.3 | Base | Must be stored in glovebox; moisture sensitive. |
| Toluene | Solvent | Solvent | Anhydrous, degassed. |
Step-by-Step Methodology
1. Catalyst Pre-complexation (In Glovebox or Schlenk Line):
-
In a flame-dried Schlenk tube, charge Pd(OAc)₂ (1.0 mol%) and the phosphine ligand (2.0 mol%).
-
Add anhydrous Toluene (5 mL/mmol). Stir at RT for 10 minutes to generate the active Pd(0) species. Solution typically turns from orange to dark red/brown.
2. Substrate Addition:
-
Add Sodium tert-butoxide (NaOtBu, 1.3 equiv) to the reaction vessel.
-
Add Methyl Isobutyl Ketone (1.2 equiv) followed by Bromobenzene (1.0 equiv) via syringe under a counter-flow of Nitrogen/Argon.
-
Note: The order of addition is critical. Adding the ketone to the base first generates the enolate.[8][9]
3. Reaction & Heating:
-
Seal the vessel and heat to 80°C .
-
Monitor reaction progress via GC-MS or TLC (Hexane/EtOAc 9:1).
-
Endpoint: Typically 4–12 hours. Look for the disappearance of Bromobenzene.
4. Workup & Purification:
-
Cool to room temperature.
-
Quench with saturated NH₄Cl solution.
-
Extract with Diethyl Ether (3x).
-
Dry organic layer over MgSO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography on Silica Gel.
-
Eluent: Gradient 0%
5% EtOAc in Hexanes. -
Target: The product is less polar than the starting ketone but close to any unreacted aryl halide.
-
Experimental Workflow Diagram
Caption: Operational workflow for the Palladium-catalyzed synthesis of 4-Methyl-3-phenylpentan-2-one.
Analytical Validation
To ensure the integrity of the synthesized intermediate, the following analytical criteria must be met.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
- 7.35–7.15 (m, 5H, Ar-H )
- 3.45 (d, J = 10.5 Hz, 1H, CH -Ph) – Diagnostic doublet indicating C3 substitution.
- 2.40 (m, 1H, CH -(CH₃)₂) – Isopropyl methine.
- 2.05 (s, 3H, CH₃ -C=O) – Acetyl methyl singlet.
- 0.95 (d, 3H, CH₃), 0.70 (d, 3H, CH₃) – Diastereotopic isopropyl methyls.
Mass Spectrometry (GC-MS)
-
Molecular Ion: m/z 176 [M]+
-
Fragmentation Pattern:
-
m/z 133 (Loss of acetyl group, [M-43]+) – Major peak.
-
m/z 43 (Acetyl cation).
-
Safety & Handling Protocols
-
Bromobenzene: Irritant. Toxic to aquatic life. Avoid release to the environment.
-
Sodium tert-butoxide: Flammable solid, corrosive. Reacts violently with water. Handle only in inert atmosphere (Glovebox or Schlenk).
-
Palladium Catalysts: Potential sensitizers. Use double-gloving technique.
-
Regulatory Note: While 4-Methyl-3-phenylpentan-2-one is a legitimate research intermediate, it is structurally related to precursors for scheduled substances. Ensure all synthesis is conducted within the scope of authorized research projects and documented in accordance with local laws (e.g., DEA Watch List in US, though not Schedule I/II itself).
References
-
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[1] Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones.[1][4][10] Journal of the American Chemical Society, 122(7), 1360–1370.
-
Palucki, M., & Buchwald, S. L. (1997).[11] Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109.
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.
Sources
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- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]
- 6. CAS 5350-41-4: Benzyltrimethylammonium bromide [cymitquimica.com]
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- 8. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00055F [pubs.rsc.org]
- 11. Palladium-Catalyzed α-Arylation of Ketones [ouci.dntb.gov.ua]
applications of 4-Methyl-3-phenylpentan-2-one in medicinal chemistry
This guide details the applications, synthetic utility, and analytical protocols for 4-Methyl-3-phenylpentan-2-one (CAS 15934-57-3) in medicinal chemistry.
Technical Application Note: 4-Methyl-3-phenylpentan-2-one
Role: Sterically Hindered Chiral Scaffold & Analytical Standard
CAS: 15934-57-3 | Formula: C₁₂H₁₆O | MW: 176.25 Da
Class:
Introduction & Medicinal Chemistry Significance
4-Methyl-3-phenylpentan-2-one is a specialized ketone scaffold characterized by high steric bulk at the
-
Precursor for Sterically Hindered Amines: It undergoes reductive amination to yield
-phenyl- -methyl amines. These motifs mimic the pharmacophore of catecholamines but possess enhanced metabolic stability against MAO (Monoamine Oxidase) degradation due to steric shielding of the nitrogen center. -
Analytical Differentiation Standard: It is a constitutional isomer of 4'-Isobutylacetophenone (an intermediate in Ibuprofen synthesis). In pharmaceutical quality control (QC), it serves as a critical impurity standard to validate the regioselectivity of Friedel-Crafts acylations used in NSAID manufacturing.
Core Applications & Mechanisms
A. Synthesis of Neuroactive Phenethylamine Analogs
The primary synthetic utility lies in accessing
-
Mechanism: Reductive Amination via Schiff Base formation.
-
Challenge: The steric bulk of the isopropyl and phenyl groups makes imine formation sluggish, requiring activated reducing agents or Lewis acid catalysis.
B. Heterocycle Construction (Quinoline Synthesis)
Recent medicinal chemistry campaigns (e.g., for anti-infectives) utilize this ketone to generate substituted quinolines. The
Experimental Protocols
Protocol 1: Reductive Amination to 2-Amino-3-phenyl-4-methylpentane
Target: Synthesis of metabolically stable CNS-active scaffolds.
Reagents:
-
Substrate: 4-Methyl-3-phenylpentan-2-one (1.0 equiv)
-
Amine Source: Ammonium Acetate (10.0 equiv) or Methylamine (in THF)
-
Reductant: Sodium Cyanoborohydride (NaCNBH₃, 1.5 equiv)
-
Solvent: Methanol (anhydrous)
-
Catalyst: Molecular Sieves (3Å) or Ti(OiPr)₄ (for difficult substrates)
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 4-Methyl-3-phenylpentan-2-one (10 mmol) in anhydrous Methanol (50 mL).
-
Add Ammonium Acetate (100 mmol) and 3Å Molecular Sieves (2 g).
-
Critical Step: Stir at 40°C for 6 hours . The elevated temperature is required to overcome the steric hindrance of the
-isopropyl group preventing rapid nucleophilic attack.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaCNBH₃ (15 mmol) portion-wise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Workup:
-
Quench with 1N HCl (to pH < 2) to decompose excess hydride and hydrolyze borate complexes.
-
Basify with NaOH (to pH > 12).
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Dry over MgSO₄ and concentrate.
-
-
Purification:
-
Isolate the amine as the Hydrochloride salt by adding HCl in Dioxane. Recrystallize from EtOH/Et₂O.
-
Protocol 2: Analytical Differentiation (Isomer Resolution)
Target: Distinguishing CAS 15934-57-3 from Ibuprofen Impurity E (CAS 38861-78-8).
Context: Synthesis of Ibuprofen typically involves acylation of isobutylbenzene. A common side reaction produces the constitutional isomer (4-Methyl-3-phenylpentan-2-one) via rearrangement or incorrect alkylation.
HPLC Method:
-
Column: Chiralpak AD-H (Analytical) or C18 (Reverse Phase for achiral separation).
-
Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Data Interpretation:
| Compound | Structure Feature | Retention Time (Approx) | Fragmentation (MS) |
|---|
| 4-Isobutylacetophenone | Para-substituted aromatic | ~4.5 min | m/z 176
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the divergent pathways for this scaffold: the Reductive Amination path (Medicinal Chemistry) and the Isomerization/Differentiation path (Analytical Chemistry).
Caption: Divergent utility of 4-Methyl-3-phenylpentan-2-one in synthesis vs. analytical control.
References
-
Chemical Identity & Properties
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776065, 4-Methyl-3-phenyl-2-pentanone.
-
URL:[Link]
-
Analytical Standards & Impurity Profiling
-
Synthetic Methodology (Reductive Amination of Hindered Ketones)
- Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
URL:[Link]
Sources
fungicidal activity of 4-Methyl-3-phenylpentan-2-one.
Application Note: Evaluation of Fungicidal Efficacy & Mechanism of Action for 4-Methyl-3-phenylpentan-2-one (MPP)
Part 1: Executive Summary & Theoretical Basis
4-Methyl-3-phenylpentan-2-one (MPP) is a lipophilic
Theoretical Mechanism of Action: Small hydrophobic ketones often exhibit antifungal properties through two primary mechanisms:
-
Membrane Disruption: The lipophilic tail inserts into the fungal phospholipid bilayer, increasing permeability and causing leakage of intracellular electrolytes.
-
Oxidative Stress: Induction of Reactive Oxygen Species (ROS) accumulation, leading to mitochondrial dysfunction.
This Application Note provides a rigorous, standardized protocol for researchers to evaluate the fungicidal potency (MIC/MFC) and elucidate the mechanism of action (MoA) of MPP against pathogenic fungi (Candida spp., Aspergillus spp., and Cryptococcus spp.).
Part 2: Chemical Profile & Preparation
| Property | Specification |
| IUPAC Name | 4-Methyl-3-phenylpentan-2-one |
| CAS Number | 15934-57-3 |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Insoluble in Water |
| Appearance | Colorless to pale yellow liquid |
| Storage | 2–8°C, protected from light |
Stock Solution Preparation Protocol
Objective: Create a stable 100× stock solution for biological assays.
-
Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , analytical grade. Ethanol is a secondary alternative but evaporates faster during incubation.
-
Calculation: To prepare 10 mL of a 10 mg/mL (10,000 µg/mL) stock:
-
Weigh 100 mg of MPP.
-
Dissolve in 10 mL of sterile DMSO.
-
Vortex for 30 seconds to ensure complete solubilization.
-
-
Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may degrade with DMSO).
-
Storage: Aliquot into 1.5 mL amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Part 3: In Vitro Susceptibility Assays (MIC & MFC)
Standard: CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi).
Workflow Visualization
Caption: Workflow for Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) determination.
Protocol Steps:
-
Media Preparation: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
-
Plate Setup:
-
Add 100 µL of 2× concentrated drug solution (diluted in RPMI) to columns 1-10 of a 96-well plate.
-
Range: Test final concentrations from 0.5 µg/mL to 256 µg/mL .
-
Controls:
-
Column 11: Growth Control (Media + Inoculum + DMSO vehicle).
-
Column 12: Sterility Control (Media only).
-
-
-
Inoculation:
-
Prepare fungal suspension (0.5 McFarland standard).
-
Dilute 1:100, then 1:20 in RPMI to achieve ~1–5 × 10³ CFU/mL.
-
Add 100 µL of inoculum to wells 1-11.
-
-
Incubation:
-
Data Analysis:
-
MIC: The lowest concentration showing 100% inhibition (optically clear).
-
MFC: Plate 20 µL from clear wells onto Sabouraud Dextrose Agar (SDA). The lowest concentration yielding <3 colonies (99.9% kill) is the MFC.
-
Part 4: Mechanism of Action (MoA) Screening
If MPP shows activity (MIC < 64 µg/mL), use these assays to determine how it kills the fungus.
A. Sorbitol Protection Assay (Cell Wall Integrity)
Rationale: Sorbitol acts as an osmotic protectant. If MPP targets the cell wall (like Echinocandins), MIC values will increase significantly in the presence of sorbitol.
-
Setup: Duplicate MIC plates.
-
Plate A: Standard RPMI 1640.
-
Plate B: RPMI 1640 + 0.8 M Sorbitol .
-
-
Interpretation:
-
MIC(A) ≈ MIC(B): Target is NOT the cell wall.
-
MIC(A) < MIC(B) (Shift > 4-fold): Target is likely the cell wall.
-
B. Exogenous Ergosterol Assay (Membrane Binding)
Rationale: If MPP binds to ergosterol (like Polyenes), adding extra ergosterol to the media will "sequester" the drug, raising the MIC.
-
Setup: Duplicate MIC plates.
-
Plate A: Standard RPMI.
-
Plate B: RPMI + 400 µg/mL Ergosterol .
-
-
Interpretation:
-
MIC Increase in Plate B: Suggests MPP binds directly to membrane ergosterol.
-
C. Propidium Iodide (PI) Uptake (Membrane Permeability)
Rationale: PI is membrane-impermeable. If MPP disrupts the membrane, PI enters and stains DNA red.
-
Incubation: Treat yeast cells (10⁶ cells/mL) with MPP at 2× MIC for 4 hours.
-
Staining: Add Propidium Iodide (final 5 µg/mL). Incubate 15 min in dark.
-
Analysis: Flow Cytometry or Fluorescence Microscopy (Ex/Em: 535/617 nm).
-
Positive Result: >10% Red fluorescent cells indicates membrane rupture.
-
Part 5: Data Presentation & Analysis
Summarize results in the following format for publication or internal reporting:
Table 1: Susceptibility Profile of MPP
| Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| C. albicans ATCC 90028 | [Data] | [Data] | ≤ 4 | Fungicidal |
| C. glabrata ATCC 90030 | [Data] | [Data] | > 4 | Fungistatic |
| A. fumigatus ATCC 204305| [Data] | [Data] | -- | -- |
MoA Decision Logic:
Caption: Decision tree for interpreting Mechanism of Action (MoA) assays.
Part 6: Safety & Handling
-
Hazard Classification: 4-Methyl-3-phenylpentan-2-one is an organic ketone. Treat as a potential skin and eye irritant .
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle stock preparation in a fume hood.
-
Disposal: Dispose of all fungal cultures and chemical waste in biohazard containers (autoclave before final disposal).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Link
-
Rossignol, T., et al. (2013).[2] "Antifungal Activity of Fused Mannich Ketones Triggers an Oxidative Stress Response and Is Cap1-Dependent in Candida albicans."[2][3] PLOS ONE. Link
-
Zhao, L., et al. (2019).[4] "Combating fluconazole-resistant fungi with novel β-azole-phenylacetone derivatives." European Journal of Medicinal Chemistry. Link[4]
-
Li, Z., et al. (2025). "Antifungal mechanism of ketone volatile organic compounds against Pseudogymnoascus destructans." Frontiers in Microbiology. Link
Sources
- 1. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of Fused Mannich Ketones Triggers an Oxidative Stress Response and Is Cap1-Dependent in Candida albicans | PLOS One [journals.plos.org]
- 3. Antifungal Activity of Fused Mannich Ketones Triggers an Oxidative Stress Response and Is Cap1-Dependent in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
HPLC Separation of 4-Methyl-3-phenylpentan-2-one Stereoisomers: A Comprehensive Guide to Achiral and Chiral Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-3-phenylpentan-2-one possesses two chiral centers, giving rise to four potential stereoisomers: two pairs of enantiomers which are diastereomeric to each other. The distinct pharmacological and toxicological profiles often exhibited by different stereoisomers necessitate their accurate separation and quantification. This guide provides a detailed framework and step-by-step protocols for the systematic separation of these isomers using High-Performance Liquid Chromatography (HPLC). We first address the separation of the diastereomeric pairs using conventional achiral reversed-phase chromatography. Subsequently, we detail a robust protocol for the complete baseline separation of all four stereoisomers utilizing a chiral stationary phase (CSP) under normal-phase conditions. This application note is designed to equip researchers with the foundational principles and practical methodologies required to tackle complex isomeric separations, ensuring analytical accuracy and supporting regulatory compliance.
Introduction
The compound 4-Methyl-3-phenylpentan-2-one is a ketone featuring chiral centers at the C3 and C4 positions. This structural characteristic results in the existence of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers constitute one enantiomeric pair, while the (3R,4S) and (3S,4R) isomers form a second. The relationship between these two pairs is diastereomeric.
In pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is critically important. Enantiomers, while having nearly identical physical properties, can exhibit profoundly different biological activities, metabolic pathways, and toxicities.[1][2] Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the analytical and preparative separation of stereoisomers.[1][2]
This document presents a dual-strategy approach. Part I focuses on the separation of the two diastereomeric pairs on a standard achiral stationary phase. Part II provides a comprehensive method for resolving all four stereoisomers using a specialized chiral stationary phase.
Part I: Diastereomeric Separation on Achiral Stationary Phases
Principle of Separation
Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, they possess different physicochemical properties, including polarity, solubility, and boiling points.[3] This inherent difference allows for their separation using conventional, non-chiral HPLC columns.[3][4] The strategy is to select a stationary and mobile phase combination that exploits the subtle differences in the three-dimensional structures of the diastereomeric pairs, leading to differential retention and, thus, separation. Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, is a common and effective starting point for such separations.[5][6]
Method Development Strategy
The primary goal is to optimize selectivity, which has the greatest impact on chromatographic resolution.[5]
-
Column Selection : A standard C18 column is often the first choice due to its versatility and wide availability for retaining nonpolar analytes.[5] However, for structurally similar isomers, alternative achiral phases can offer unique selectivity. A Phenyl phase can provide π-π interactions with the analyte's phenyl group, while a Pentafluorophenyl (PFP) phase offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions that can be highly effective for separating positional isomers.[4][7]
-
Mobile Phase Optimization : The choice of organic modifier and the use of additives are critical.
-
Organic Solvent : Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. They differ in polarity and elution strength, and switching between them can significantly alter selectivity. ACN is generally a stronger solvent and often provides sharper peaks.
-
Additives : For neutral compounds like ketones, buffers are not strictly necessary unless there are ionizable impurities of interest. However, small amounts of acid (e.g., formic acid or phosphoric acid) can improve peak shape by minimizing interactions with residual silanols on the silica support.[8][9] For mass spectrometry (MS) compatibility, volatile additives like formic acid are preferred.[9][10]
-
Detailed Protocol: Achiral Reversed-Phase HPLC
This protocol aims to separate the (3R,4R)/(3S,4S) enantiomeric pair from the (3R,4S)/(3S,4R) enantiomeric pair.
Materials and Reagents
-
4-Methyl-3-phenylpentan-2-one isomer mixture
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (LC-MS Grade, optional)
-
Sample Vials with septa
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with binary pump, autosampler, column thermostat, and DAD/UV detector. |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm) | Good starting point for hydrophobic compounds.[5][6] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Provides adequate retention and elution for a compound of this polarity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Enhances efficiency and reproducibility. |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance at this wavelength. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
Step-by-Step Protocol
-
Mobile Phase Preparation : For 1 L of mobile phase, carefully measure 600 mL of Acetonitrile and 400 mL of HPLC-grade water into a clean solvent reservoir. Degas the solution for 15-20 minutes using sonication or vacuum filtration.[7][11]
-
Sample Preparation : Prepare a stock solution of the 4-Methyl-3-phenylpentan-2-one isomer mixture at 1 mg/mL in methanol. Dilute this stock solution to a working concentration of 50 µg/mL using the initial mobile phase composition (60:40 ACN:Water). Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.[11]
-
System Equilibration : Install the C18 column and purge the HPLC system with the prepared mobile phase. Equilibrate the column at the set flow rate of 1.0 mL/min for at least 20-30 minutes, or until a stable baseline is achieved.
-
Sequence Setup : Program the HPLC software with the chromatographic parameters listed in the table above. Create a sequence to inject a blank (mobile phase) followed by the prepared sample.
-
Data Acquisition : Start the sequence and acquire the chromatogram for approximately 10-15 minutes, ensuring all components have eluted.
Expected Results & Discussion
The expected chromatogram should show two distinct peaks, where each peak represents one of the diastereomeric pairs. If the resolution is suboptimal (Rs < 1.5), adjustments can be made by systematically altering the mobile phase composition (e.g., changing the ACN:Water ratio to 55:45 or 65:35) or by switching the organic modifier to methanol to alter selectivity.
Part II: Enantiomeric Separation on Chiral Stationary Phases
Principle of Separation
Enantiomers have identical physical properties in an achiral environment. To separate them, a chiral environment must be introduced into the chromatographic system.[3] The most common and effective approach is to use a Chiral Stationary Phase (CSP).[1][2] A CSP is a stationary phase that contains a single enantiomer of a chiral compound. Separation occurs through the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[2] These transient complexes have different energies of formation and stability, leading to different retention times for the two enantiomers.
Method Development Strategy
-
CSP Selection : This is the most critical decision in chiral method development. Polysaccharide-based CSPs (e.g., coated or immobilized derivatives of amylose or cellulose) are exceptionally versatile and are often the first choice for screening.[1] They can be operated in normal-phase, polar organic, or reversed-phase modes, providing broad applicability.
-
Mobile Phase Screening : For polysaccharide-based CSPs, normal-phase mode is frequently the most successful.[1]
-
Normal Phase : A typical mobile phase consists of an alkane (like n-Hexane or n-Heptane) with a small amount of an alcohol modifier (e.g., Ethanol or Isopropanol). The type and concentration of the alcohol modifier are powerful tools for optimizing retention and selectivity.
-
Additives : Small amounts of an acidic or basic additive (e.g., Trifluoroacetic Acid - TFA, or Diethylamine - DEA) can dramatically improve peak shape and resolution, especially for polar analytes, by interacting with the stationary phase or the analyte.
-
Detailed Protocol: Chiral Normal-Phase HPLC
This protocol aims for the baseline separation of all four stereoisomers.
Materials and Reagents
-
4-Methyl-3-phenylpentan-2-one isomer mixture
-
n-Hexane (HPLC Grade)
-
Ethanol (200 proof, HPLC Grade)
-
Isopropanol (IPA, HPLC Grade)
-
Sample Vials with septa
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system, ensuring high-purity seals compatible with normal-phase solvents. |
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 4.6 x 250 mm, 5 µm) | A highly versatile CSP known for broad enantioselectivity. |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) | A common starting point for screening on polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 25 °C | Room temperature is a good starting point; temperature can be used to fine-tune selectivity. |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance. |
| Injection Vol. | 5 µL | Minimizes peak distortion. |
Step-by-Step Protocol
-
Mobile Phase Preparation : For 1 L of mobile phase, carefully measure 900 mL of n-Hexane and 100 mL of Ethanol into a clean, dry solvent reservoir. Mix thoroughly and degas.
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the isomer mixture in ethanol. Dilute this to a working concentration of 50 µg/mL using the mobile phase itself (90:10 Hexane:Ethanol). Filter through a 0.22 µm PTFE syringe filter (ensure filter compatibility with normal-phase solvents).
-
System Preparation : If switching from a reversed-phase system, thoroughly flush the entire HPLC system with isopropanol before introducing the normal-phase mobile phase.
-
Column Equilibration : Install the chiral column and equilibrate with the mobile phase at 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved. Chiral columns may require longer equilibration times than achiral columns.
-
Sequence Setup and Data Acquisition : Program the instrument with the parameters from the table, inject a blank followed by the sample, and acquire the chromatogram for a sufficient duration to ensure all four isomers have eluted.
Expected Results & Discussion
A successful separation will yield a chromatogram with four baseline-resolved peaks. The elution order will depend on the specific CSP and conditions used. If resolution is incomplete, systematic optimization should be performed:
-
Adjust Alcohol Concentration : Decrease the ethanol percentage (e.g., to 95:5) to increase retention and potentially improve resolution, or increase it (e.g., to 85:15) to decrease analysis time.
-
Change Alcohol Modifier : Switch from ethanol to isopropanol. The different steric and hydrogen-bonding properties of IPA can significantly alter selectivity and may provide a better separation.
Workflow Visualization
Conclusion
The successful separation of 4-Methyl-3-phenylpentan-2-one stereoisomers is readily achievable through a systematic HPLC method development approach. Separation of the diastereomeric pairs can be accomplished using standard achiral reversed-phase chromatography, with method optimization focusing on the choice of stationary phase and mobile phase composition. For the complete resolution of all four stereoisomers, the use of a chiral stationary phase, particularly a versatile polysaccharide-based column under normal-phase conditions, is highly effective. The protocols and strategies outlined in this guide provide a robust foundation for researchers to develop and validate precise and reliable analytical methods for this and other complex chiral molecules.
References
-
SIELC Technologies. (n.d.). Separation of 4-Methylpent-3-en-2-one on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 4-Methylpent-3-en-2-one. Retrieved from [Link]
- Google Patents. (n.d.). RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.
-
SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]
-
ResearchGate. (n.d.). Reversed-phase HPLC separation of the diastereomers of compound.... Retrieved from [Link]
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
Chromatography Today. (2017, November 30). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, August 20). Enantioselective Synthesis of α-Oxygenated Ketones via Organocatalytic Formal O–H Bond Insertion of Sulfonium Ylides. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
-
International Labmate. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]
- Google Patents. (n.d.). US9216935B2 - Green process for producing 3-methyl-3-pentene-2-one.
-
National Institutes of Health. (n.d.). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Retrieved from [Link]
-
Gesellschaft für Toxikologische und Forensische Chemie. (2016, August 19). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Retrieved from [Link]
-
SIELC Technologies. (n.d.). 3-Pentanone, 4-methyl-1-phenyl-. Retrieved from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. Separation of 4-Methylpent-3-en-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 4-Methylpent-3-en-2-one | SIELC Technologies [sielc.com]
- 10. 3-Pentanone, 4-methyl-1-phenyl- | SIELC Technologies [sielc.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Application Note: 4-Methyl-3-phenylpentan-2-one as a Sterically Demanding Building Block in Drug Discovery
Abstract
4-Methyl-3-phenylpentan-2-one (CAS 15934-57-3) represents a class of
Part 1: Structural Analysis & Reactivity Profile
The Steric Challenge
The utility of 4-Methyl-3-phenylpentan-2-one lies in its difficulty. In drug design, introducing steric bulk near a metabolic soft spot (like an amine) often increases half-life by retarding cytochrome P450 degradation. However, synthesizing these bulky motifs is challenging.
-
Alpha-Substitution: The C3 position carries both a phenyl ring and an isopropyl group.
-
Nucleophilic Attack: The trajectory for nucleophiles (e.g., amines, hydrides) to the C2 carbonyl is obscured by the rotating isopropyl methyls and the orthogonal phenyl ring.
-
Chirality: C3 is a stereogenic center. The ketone exists as a racemate unless synthesized via asymmetric
-arylation.
Physical Properties Table
| Property | Value | Relevance |
| IUPAC Name | 4-Methyl-3-phenylpentan-2-one | Standard nomenclature |
| CAS Number | 15934-57-3 | Identification |
| Molecular Formula | -- | |
| Molecular Weight | 176.26 g/mol | Fragment-based design |
| Boiling Point | ~252 °C | High boiling solvent required for distillation |
| Solubility | DCM, Toluene, EtOH | Lipophilic; poor water solubility |
| Steric Parameter | High ( | Requires activated catalysts |
Part 2: Synthesis Protocols
Protocol A: Phase-Transfer Catalyzed Alkylation (Synthesis of the Building Block)
Note: This protocol utilizes Phenylacetone (P2P). Researchers must verify local regulations regarding Schedule II precursors before proceeding. An alternative route via
Objective: Install the isopropyl group at the
Reagents:
-
Phenylacetone (1.0 eq)
-
Isopropyl Bromide (1.5 eq)
-
50% NaOH (aq)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (5 mol%)
-
Toluene (Solvent)
Step-by-Step Methodology:
-
Biphasic Setup: Charge a reactor with Toluene (10 V) and Phenylacetone (1.0 eq). Add TBAHS (0.05 eq) to the solution.
-
Base Addition: Add 50% NaOH solution (5.0 eq) slowly while stirring vigorously (mechanical stirring required due to viscosity).
-
Alkylation: Add Isopropyl Bromide (1.5 eq) dropwise at 20°C.
-
Heating: Heat the mixture to 60°C and monitor by GC-MS. The reaction is kinetically slow due to the secondary halide.
-
Quench: Cool to 0°C, dilute with water, and separate phases.
-
Purification: The organic layer is washed with brine, dried over
, and concentrated. Fractional distillation under reduced pressure (approx. 10 mmHg) yields the product (bp ~115-120°C).
Causality:
-
Why TBAHS? The quaternary ammonium salt shuttles the phenolate anion into the organic phase, allowing reaction with the lipophilic alkyl halide.
-
Why 50% NaOH? High concentration forces the equilibrium toward the enolate.
Part 3: Application - Reductive Amination (The "Use")
This is the primary application for this building block: creating sterically hindered amines. Standard reductive amination (e.g.,
Protocol B: Titanium(IV)-Mediated Reductive Amination
Target: Synthesis of N-alkyl-1-isopropyl-1-phenylpropan-2-amine derivatives.
Reagents:
-
4-Methyl-3-phenylpentan-2-one (1.0 eq)[1]
-
Primary Amine (
) (1.2 eq) -
Titanium(IV) Isopropoxide (
) (1.5 eq) -
Sodium Borohydride (
) (1.5 eq) -
THF (Anhydrous)
Workflow:
-
Lewis Acid Activation: In a flame-dried flask under Argon, dissolve the ketone in THF. Add the amine followed by
.-
Mechanism:[2] Titanium acts as a Lewis acid to activate the carbonyl oxygen and a water scavenger, driving the unfavorable equilibrium toward the imine (Schiff base).
-
-
Imine Formation: Stir at ambient temperature for 12–24 hours. Monitor by IR (disappearance of C=O stretch at ~1715
, appearance of C=N at ~1640 ). -
Reduction: Cool the mixture to 0°C. Add
(or for higher chemoselectivity) portion-wise.-
Note: For extremely hindered amines, use
or catalytic hydrogenation (Pd/C) at elevated pressure (50 bar).
-
-
Workup: Quench carefully with 1N NaOH (to precipitate Titanium salts as
). Filter through Celite. Extract with ether. -
Salt Formation: Isolate the amine as a Hydrochloride salt for stability.
Protocol C: Enantioselective Enzymatic Reduction
Target: Chiral resolution to obtain (S)- or (R)- alcohols (precursors to chiral amines).
Reagents:
-
Ketone Reductase (KRED) screening kit (e.g., Codexis or similar panels).
-
NADPH cofactor recycling system (GDH/Glucose).
-
Buffer: Potassium Phosphate (pH 7.0).
Method:
-
Screening: Due to the bulky isopropyl group, standard KREDs may show low activity. Screen "bulky-substrate" specific variants.
-
Reaction: Dissolve ketone in DMSO (5% v/v final). Add to buffer containing Enzyme (5 mg/mL) and Cofactor mix.
-
Incubation: Shake at 30°C for 24h.
-
Analysis: Chiral HPLC (Chiralpak AD-H column) to determine ee%.
Part 4: Visualization & Logic
Diagram 1: Steric Hindrance & Reaction Pathway
This diagram illustrates the competitive pathways and the necessity of Lewis Acid activation.
Caption: The Lewis Acid (
Diagram 2: Synthetic Workflow for Drug Discovery
Caption: Divergent synthesis pathways allowing for either rapid racemic SAR generation or high-fidelity asymmetric synthesis.
References
-
Synthesis of Sterically Hindered Amines: Afanasyev, O. I., et al. (2016).[3] "The synthesis of sterically hindered amines by a direct reductive amination of ketones."[3][4][5] Chemical Communications. [Link]
-
Titanium-Mediated Reductive Amination: Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. [Link]
-
Steric Limits in Amine Synthesis: Kelly, N. M., et al. (2016).[3] "Steric limits in the reactions of amines... The synthesis of extremely sterically hindered tertiary amines." The Journal of Organic Chemistry. [Link]
-
Compound Data (PubChem): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776065, 4-Methyl-3-phenylpentan-2-one. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methyl-3-phenylpentan-2-one Synthesis
Welcome to the Advanced Synthesis Support Portal.
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Topic: Yield Improvement & Troubleshooting for
Executive Summary & Route Analysis
The Core Problem: Synthesizing 4-Methyl-3-phenylpentan-2-one (CAS: 15934-57-3) is deceptively difficult because it involves introducing a bulky isopropyl group adjacent to a phenyl ring on an active methylene carbon.
Most researchers encounter low yields (<40%) via the standard alkylation of phenylacetone due to steric hindrance and the competing elimination of the secondary alkyl halide (isopropyl bromide/iodide) to propene.
This guide covers two distinct protocols:
-
Protocol A (Optimization): Phase-Transfer Catalyzed (PTC) Alkylation (For those committed to phenylacetone precursors).
-
Protocol B (High-Performance): Pd-Catalyzed
-Arylation (For those seeking >80% yields).
Protocol A: Phase-Transfer Catalyzed (PTC) Alkylation
Target Audience: Labs with phenylacetone inventory seeking to optimize the classic route.
The Mechanism
In this biphasic system, the Phase Transfer Catalyst (Q+X-) transports the hydroxide ion from the aqueous phase into the organic phase (or the enolate across the interface), allowing alkylation to proceed without anhydrous conditions.
Optimized Workflow (Self-Validating)
| Parameter | Recommendation | Rationale |
| Substrate | Phenylacetone (1.0 eq) | The nucleophile source. |
| Alkylating Agent | Isopropyl Bromide (1.5 - 2.0 eq) | Critical: Secondary halides undergo E2 elimination rapidly. You must use excess to account for the portion converted to propene gas. |
| Base | 50% NaOH (aq) (3.0 eq) | High concentration forces the equilibrium toward the enolate at the interface. |
| Catalyst | TBAB or TEBA (5-10 mol%) | Tetrabutylammonium bromide (TBAB) is preferred for its lipophilicity. |
| Solvent | Toluene or DCM | Non-polar solvents suppress O-alkylation and favor C-alkylation. |
| Temperature | 35°C - 45°C | Strict Control: >50°C accelerates elimination (E2) over substitution ( |
Troubleshooting Guide (Q&A Format)
Ticket #101: "My reaction stalls at 50% conversion despite excess isopropyl bromide."
-
Diagnosis: Catalyst Poisoning or Mass Transfer Limitation.
-
The Science: As the reaction proceeds, bromide ions accumulate in the aqueous phase, poisoning the catalyst (Q+ prefers the more lipophilic Br- over OH-). Furthermore, the viscosity of 50% NaOH can hinder mixing.
-
Solution:
-
Agitation: Ensure overhead stirring is vigorous (>600 RPM). A vortex must be visible.
-
Catalyst Refresh: Add an additional 2-3 mol% of TBAB at the 4-hour mark.
-
Counter-Ion Swap: Switch to Benzyltriethylammonium chloride (TEBA) if using DCM; the chloride ion is less lipophilic and interferes less with OH- transfer.
-
Ticket #102: "I am seeing a large 'front' peak on GC/TLC that isn't product."
-
Diagnosis: O-Alkylation (Enol Ether formation).
-
The Science: The enolate ion is an ambident nucleophile. In highly polar aprotic solvents (like DMSO or DMF), the oxygen atom becomes more nucleophilic, leading to the kinetic O-alkyl product.
-
Solution:
-
Change Solvent: Switch to Toluene. The tight ion-pairing in non-polar solvents favors C-alkylation (thermodynamic product).
-
Temperature: Increase reaction time but lower the temperature to 30°C to favor the thermodynamic pathway.
-
Ticket #103: "Yield is low, and gas evolution is observed."
-
Diagnosis: Competitive E2 Elimination.
-
The Science: Isopropyl bromide is a secondary halide. In the presence of strong base (NaOH), it acts as a substrate for elimination, releasing propene gas. This consumes your alkylating agent.
-
Solution:
-
Stoichiometry: You cannot fix the physics of E2 vs
on a secondary carbon easily. You must accept it and feed the reaction. Increase Isopropyl Bromide to 2.5 equivalents . -
Dosing: Add the base slowly to the mixture of ketone/halide/catalyst to keep the instantaneous concentration of free OH- lower.
-
Protocol B: Palladium-Catalyzed -Arylation
Target Audience: Drug development professionals requiring high purity and yield (>85%).
If Protocol A fails to meet yield targets, you must switch synthetic logic. Instead of alkylating the phenyl-ketone, you should arylate the alkyl-ketone . This avoids the secondary halide elimination issue entirely.
The Reaction Logic
Experimental Workflow
| Component | Specification | Function |
| Substrate | 3-Methyl-2-butanone (1.1 eq) | Methyl Isopropyl Ketone. Cheap and abundant. |
| Coupling Partner | Bromobenzene (1.0 eq) | The aryl source. |
| Catalyst | Pd(OAc)2 or Pd2(dba)3 (1-2 mol%) | Palladium source. |
| Ligand | P(t-Bu)3 or Xantphos | Crucial: Bulky, electron-rich phosphines are required to facilitate reductive elimination from the crowded quaternary center. |
| Base | NaOtBu or K3PO4 | Anhydrous base is required. |
| Solvent | Toluene or Dioxane | Reflux (80-100°C). |
Visualization: Pathway Comparison
Caption: Comparison of the steric bottleneck in PTC alkylation (Route A) vs. the catalytic bypass via Arylation (Route B).
FAQ: Purification & Isolation
Q: The product and starting material have very similar boiling points. How do I separate them?
-
Answer: This is common.[1][2] Phenylacetone (bp ~214°C) and the product (bp ~235°C) are close.
-
Chemical Separation: Use Sodium Bisulfite . Unreacted phenylacetone (a methyl ketone with less steric bulk) will form a bisulfite adduct precipitate more readily than the sterically crowded product. Filter off the solid adduct; the filtrate contains your product.
-
Distillation: Use a spinning band column or Vigreux column under high vacuum (<5 mmHg). Simple distillation will not suffice.
-
Q: My product is colored yellow/orange after distillation.
-
Answer: This indicates trace conjugated impurities (aldol condensation byproducts).
-
Fix: Wash the organic layer with dilute HCl (1M) during workup to remove amine impurities (from catalyst decomposition), then wash with saturated Sodium Metabisulfite before drying and distilling.
-
References
-
Phase Transfer Catalysis Mechanism & Optimization
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.
-
-
Palladium-C
-Arylation of Ketones:-
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[3] "Highly Active and Selective Catalysts for the Formation of
-Aryl Ketones". Journal of the American Chemical Society. - Note: This reference specifically details the use of bulky phosphine ligands to arylate hindered ketones like 3-methyl-2-butanone.
-
-
Alkylation of Phenylacetone (Historical/Comparative)
-
Schultz, E. M., et al. (1953).[4] "The Alkylation of Phenylacetones". Journal of the American Chemical Society.
- Note: Highlights the difficulty of secondary halide alkylation and the tendency for O-alkyl
-
Sources
Technical Support Center: Purification of 4-Methyl-3-phenylpentan-2-one
Ticket ID: PUR-4M3P-2024 Subject: Advanced Purification Protocols & Troubleshooting for 4-Methyl-3-phenylpentan-2-one Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary & Molecule Profile
Welcome to the technical support hub for 4-Methyl-3-phenylpentan-2-one . This guide addresses the specific challenges associated with purifying this sterically hindered, high-boiling ketone. Unlike simple aliphatic ketones (e.g., acetone), this molecule possesses a lipophilic phenyl group and a branched isopropyl chain alpha to the carbonyl, creating unique steric and physical properties that dictate purification strategy.
Physicochemical Profile
| Property | Specification | Technical Note |
| CAS No. | 15934-57-3 | |
| Physical State | Colorless to pale yellow oil | Often darkens upon oxidation. |
| Boiling Point | ~115–118 °C @ 28 Torr | Extrapolates to ~250 °C at atm. Do not distill at atmospheric pressure. |
| Solubility | Immiscible in water | Soluble in EtOH, Et₂O, Chloroform, DMSO. |
| Key Impurities | Alcohols, Aldehydes, Isomers | Often co-elutes with reduced alcohol byproducts. |
Decision Matrix: Selecting Your Protocol
Before initiating purification, assess your crude material's profile. Use the following logic flow to determine the optimal method.
Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on crude purity and impurity profile.
Troubleshooting Module A: Vacuum Distillation
Context: Due to the high boiling point (~250 °C at 760 mmHg), atmospheric distillation will cause thermal degradation (browning/tarring) before the product distills. Vacuum distillation is the primary purification method.
Common Issues & Solutions
Q: The temperature is rising, but no distillate is collecting. Should I increase the heat?
-
Diagnosis: You are likely fighting the vacuum. If the vacuum pressure is not low enough, the boiling point remains too high.
-
Solution: Do not overheat. Check your manometer. For this molecule, you need a vacuum of <10 mmHg (preferably <1 mmHg).
-
Target: At 1 mmHg, the boiling point drops significantly (approx. 80-90 °C), preventing decomposition.
-
Action: Inspect seals, grease joints, and ensure the pump oil is clean.
-
Q: The product is distilling but turning yellow/brown in the receiving flask.
-
Diagnosis: Thermal oxidation or "bumping" of pot residue.
-
Solution:
-
Nitrogen Bleed: Ensure the system is under an inert atmosphere (N₂ or Ar) before applying vacuum.
-
Short Path: Use a short-path distillation head to minimize the thermal residence time.
-
Bath Temp: Keep the oil bath no more than 20–30 °C above the vapor temperature.
-
Protocol Specification:
| Parameter | Setting |
|---|---|
| Pressure | < 5 mmHg (High Vacuum recommended) |
| Vapor Temp | ~85–95 °C (at 1 mmHg) |
| Condenser | Water-cooled (approx. 15 °C) |
| Receiving Flask | Pre-weighed, multi-neck cow receiver |
Troubleshooting Module B: Flash Chromatography
Context: If distillation fails to separate the ketone from alcohol intermediates (e.g., 4-methyl-3-phenylpentan-2-ol), silica gel chromatography is required.
Common Issues & Solutions
Q: The ketone and the alcohol impurity are co-eluting (smearing together).
-
Diagnosis: The solvent system is too polar, or the column is overloaded.
-
Solution:
-
Adjust Solvent: Switch to a Hexane/Ethyl Acetate gradient. Start at 98:2 and slowly ramp to 90:10 . The ketone (less polar) should elute first; the alcohol (more polar, H-bonding) will elute later.
-
Loading: Do not exceed 1% mass loading (crude mass vs. silica mass) for difficult separations.
-
Q: I see "ghost peaks" or decomposition on the column.
-
Diagnosis: Some ketones are sensitive to the acidity of standard silica gel.
-
Solution: Neutralize the silica. Pre-wash the column with 1% Triethylamine (TEA) in hexane before loading your sample. This neutralizes acidic sites that might catalyze aldol condensation or rearrangement.
Troubleshooting Module C: Chemical Treatment (Bisulfite)
Context: Sodium bisulfite is classically used to purify ketones. However, users frequently report failure with this specific molecule.
Q: I tried washing with saturated NaHSO₃, but no precipitate formed. Why?
-
Technical Explanation: This is a classic case of Steric Hindrance .
-
Mechanism:[1][2] Bisulfite addition requires the nucleophile (HSO₃⁻) to attack the carbonyl carbon.
-
The Problem: In 4-Methyl-3-phenylpentan-2-one, the carbonyl is flanked by a methyl group on one side and a bulky CH(Phenyl)(Isopropyl) group on the other. This steric bulk physically blocks the nucleophile from attacking.
-
-
Verdict: Do not use bisulfite purification for this molecule. It is ineffective. Rely on distillation or chromatography.[3]
Frequently Asked Questions (FAQ)
Q: How should I store the purified product? A: Methyl ketones can undergo slow photo-oxidation. Store the purified oil in amber glass vials, under an argon headspace, at 4 °C.
Q: Can I crystallize this compound? A: The pure compound is an oil at room temperature. Direct crystallization is difficult. If a solid derivative is absolutely required for X-ray or melting point characterization, synthesize the semicarbazone or 2,4-dinitrophenylhydrazone (2,4-DNP) derivative, which will be crystalline solids.
Q: Is this molecule chiral? A: Yes. Carbon-3 (carrying the phenyl group) is a chiral center. Standard synthesis produces a racemic mixture (±). Separation of enantiomers requires Chiral HPLC (e.g., Chiralcel OD-H column) or asymmetric synthesis protocols.
References
-
ChemicalBook. (2023).[4] 4-METHYL-3-PHENYLPENTAN-2-ONE Properties and Suppliers. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 170307, 4-Methyl-1-phenylpentan-3-one (Isomer Comparison). Retrieved from [5]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
Technical Support Center: Synthesis of 4-Methyl-3-phenylpentan-2-one
Executive Summary
This guide addresses the synthesis of 4-Methyl-3-phenylpentan-2-one (CAS: 15934-57-3) via the direct alkylation of 1-phenylpropan-2-one (phenylacetone) with an isopropyl halide. While this route appears straightforward, the introduction of a bulky isopropyl group at the
Researchers frequently encounter three primary failure modes: E2 Elimination (consuming the alkylating agent), O-Alkylation (forming enol ethers), and Aldol Condensation (dimerization of the starting ketone). This document provides mechanistic insights and actionable protocols to mitigate these issues.
Part 1: Critical Failure Modes & Troubleshooting
Issue 1: Rapid Consumption of Alkyl Halide with Low Product Yield
Symptom: Monitor indicates the alkyl halide (e.g., 2-bromopropane) is disappearing, but the target ketone is not forming. Gas evolution may be observed. Diagnosis: Competitive E2 Elimination. The enolate of phenylacetone is a strong base. Secondary alkyl halides (like isopropyl bromide) are highly prone to E2 elimination, yielding propene (gas) instead of the substitution product.
Corrective Actions:
-
Switch Leaving Groups: Use 2-Iodopropane instead of 2-Bromopropane. Iodide is a better leaving group and "softer," slightly favoring
over E2 compared to lighter halogens. -
Temperature Control:
substitution is less temperature-sensitive than E2 elimination. Lower the reaction temperature (e.g., maintain -78°C to -20°C if using LDA; <0°C if using NaH) to kinetically favor substitution. -
Change the Base: If using bulky bases like
-BuOK, switch to LDA (Lithium Diisopropylamide) . While LDA is bulky, it is non-nucleophilic and, when used stoichiometrically at low temps, allows for precise enolate generation before the electrophile is added.
Issue 2: Formation of Enol Ethers (O-Alkylation)
Symptom: Isolation yields a product with correct mass but incorrect NMR (vinylic protons present, lack of carbonyl signal). Diagnosis: O-Alkylation (Ambident Nucleophile Attack). Enolates are ambident nucleophiles (attacking from C or O).[1][2] The oxygen atom is more electronegative and carries higher charge density ("hard" center).
Corrective Actions:
-
Solvent Modulation: Avoid highly polar aprotic solvents (HMPA, DMSO) if O-alkylation is high. These solvents solvate the cation (
), leaving a "naked," highly reactive enolate oxide that attacks the electrophile rapidly at the Oxygen. Use THF or Ether to keep the cation associated with the oxygen, shielding it and forcing C-alkylation. -
Cation Choice: Use Lithium bases (LDA, LiHMDS).[1] The Lithium-Oxygen bond is stronger and more covalent than Sodium-Oxygen or Potassium-Oxygen, effectively "capping" the oxygen and directing the alkyl halide to the Carbon.
Issue 3: Recovery of Starting Material or "Tar" Formation
Symptom: The reaction stalls, or complex mixtures of high molecular weight products form. Diagnosis: Steric Hindrance & Self-Condensation. The isopropyl group is bulky. The nucleophilic attack is sterically hindered.[3] If the alkylation is too slow, the enolate may react with unreacted ketone (Aldol Condensation).
Corrective Actions:
-
Quantitative Deprotonation: Ensure 100% conversion to the enolate before adding the alkyl halide. Use a slight excess of base (1.05 eq) and allow sufficient time. If free ketone remains, it acts as an electrophile for the enolate.
-
Phase Transfer Catalysis (Alternative Route): If the anhydrous LDA route fails, switch to Phase Transfer Catalysis (PTC) . A quaternary ammonium salt (e.g., TBAB) can shuttle the enolate into an organic phase where it is reactive but "softened," often improving yields for hindered substrates.
Part 2: Visualizing the Reaction Landscape
The following diagram maps the competing pathways. Note that the Desired Path (
Caption: Competitive pathways in the alkylation of phenylacetone. Green indicates the desired trajectory; Red indicates failure modes.
Part 3: Recommended Experimental Protocol
This protocol utilizes LDA in THF to maximize regioselectivity (C-alkylation) and minimize elimination through low-temperature control.
Materials
| Reagent | Equivalents | Role | Notes |
| Phenylacetone | 1.0 eq | Substrate | Dry, free of acid impurities.[4] |
| Diisopropylamine | 1.1 eq | Base Precursor | Distilled over CaH2. |
| n-Butyllithium | 1.1 eq | Base Precursor | Titrate before use. |
| 2-Iodopropane | 1.2 - 1.5 eq | Electrophile | Filter through basic alumina to remove |
| THF (Anhydrous) | Solvent | Solvent | Distilled from Na/Benzophenone. |
Step-by-Step Methodology
-
Base Preparation (In Situ):
-
Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.
-
Add anhydrous THF and Diisopropylamine. Cool to -78°C (Dry ice/Acetone bath).
-
Add n-Butyllithium dropwise over 15 minutes.
-
Critical: Stir at 0°C for 15 minutes to ensure complete LDA formation, then re-cool to -78°C .
-
-
Enolization:
-
Dilute Phenylacetone in a small volume of anhydrous THF.
-
Add the ketone solution dropwise to the LDA mixture at -78°C over 30 minutes.
-
Checkpoint: Stir for 45–60 minutes at -78°C. This ensures complete conversion to the enolate, preventing Aldol condensation.
-
-
Alkylation:
-
Add 2-Iodopropane (neat or in THF) slowly to the enolate.
-
Crucial Step: Allow the reaction to warm very slowly to room temperature over 4–6 hours. The substitution reaction is slow due to steric hindrance; rushing the warming step promotes E2 elimination.
-
-
Quench & Workup:
-
Quench with saturated
solution. -
Extract with Et2O or EtOAc (3x).
-
Wash combined organics with Brine, dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting material.
-
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use NaH (Sodium Hydride) instead of LDA? A: Yes, but with caution. NaH generates the enolate at higher temperatures (usually 0°C to RT) compared to LDA. Higher temperatures significantly increase the rate of E2 elimination of the isopropyl halide. If using NaH, use a catalytic amount of KI (Finkelstein condition) to keep the electrophile reactive but "soft."
Q: Why is my yield stuck at 40-50% regardless of time? A: This is the "E2 Ceiling." You are likely consuming all your alkyl halide via elimination.
-
Test: Check the pH. If it's still basic, your enolate is intact, but the electrophile is gone.
-
Fix: Add a second portion of alkyl halide (0.5 eq) after 4 hours, or switch to the Phase Transfer Catalysis method (50% NaOH, TEBA catalyst, Toluene) which sometimes suppresses elimination via "interfacial mechanism" protection [1].
Q: How do I remove the unreacted Phenylacetone? A: The boiling points are relatively close. Chemical separation is most effective:
-
Treat the crude mixture with Sodium Bisulfite (
) solution. -
Unreacted methyl ketone (Phenylacetone) forms a bisulfite adduct (solid/water-soluble).
-
The product (4-Methyl-3-phenylpentan-2-one) is sterically hindered and forms the adduct much more slowly, allowing it to remain in the organic layer.
References
-
Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications.[3] Retrieved from [Link]
-
PubChem. (n.d.).[5] Phenylacetone (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]
-
Neubacher, S. (2012).[6] C- or O-Alkylation?. ChemistryViews. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4-Methyl-3-phenylpentan-2-one Product Specifications. Retrieved from [Link]
Sources
optimization of reaction conditions for 4-Methyl-3-phenylpentan-2-one.
The following guide details the technical optimization for the synthesis of 4-Methyl-3-phenylpentan-2-one (CAS: 15934-57-3).
This molecule is structurally defined as the
Note on Isomers: This guide specifically addresses the 3-phenyl isomer (
Topic: Optimization of
System Overview & Mechanism
The synthesis relies on the deprotonation of 1-phenylpropan-2-one to generate a resonance-stabilized enolate, which then attacks 2-bromopropane (isopropyl bromide).[1]
Key Chemical Challenges:
-
Steric Hindrance: The nucleophile (enolate) is attacking a secondary carbon (isopropyl).[1] This significantly retards the
rate compared to primary halides.[1] -
Elimination Competition (E2): Secondary halides are prone to dehydrohalogenation (forming propene) when exposed to strong, hard bases (e.g., NaH, LDA), drastically reducing yield.
-
O-Alkylation: Ambident enolates can attack via the oxygen atom, forming enol ethers instead of the desired ketone.[1]
Reaction Scheme
Figure 1: Mechanistic pathway showing the competition between substitution (Target) and elimination/O-alkylation (Side reactions).[1]
Troubleshooting Guide (Q&A)
Issue 1: Low Yield & Gas Evolution
User Question: I am using NaH in THF at reflux. The reaction bubbles vigorously, but I recover mostly starting material and very little product. What is happening?
Technical Diagnosis: You are witnessing E2 elimination .[1] The "bubbling" is likely propene gas escaping.[1] Sodium Hydride (NaH) is a strong, hard base. With a secondary halide like 2-bromopropane, the enolate acts as a base rather than a nucleophile, stripping a proton from the halide to form an alkene (propene).
Optimization Strategy: Switch to Phase Transfer Catalysis (PTC) or a softer base system.
-
Recommendation: Use 50% aqueous NaOH with a quaternary ammonium salt (e.g., TEBA - Benzyltriethylammonium chloride).[1]
-
Why? The PTC system generates the enolate at the interface.[1] The ion pair (
) in the organic phase is less solvated and more nucleophilic, yet the effective basicity toward elimination is often reduced compared to homogeneous strong bases.[1]
Issue 2: Reaction Stalls at 50-60% Conversion
User Question: The reaction starts well but stalls. Adding more isopropyl bromide doesn't help.
Technical Diagnosis: This is likely due to enolate equilibration or leaving group accumulation .[1]
-
Equilibration: As the reaction proceeds, the product (which is more sterically crowded) makes proton transfer difficult, but the byproduct (Br-) can accumulate.[1]
-
Finkelstein Effect: Bromide is a decent leaving group, but Iodide is better for hindered substrates.[1]
Optimization Strategy:
-
Catalytic Iodide: Add 10 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). This converts the isopropyl bromide to the more reactive isopropyl iodide in situ.[1]
-
Temperature: Secondary alkylations have a high activation energy.[1] Ensure the internal temperature is maintained at 60-70°C .
Issue 3: Difficulty Separating Product from Starting Material
User Question: My product co-elutes with phenylacetone. How can I drive the reaction to completion?
Technical Diagnosis: Mono-alkylation of phenylacetone is difficult to drive to 100% because the product is sterically hindered, making the transition state energy high.[1]
Optimization Strategy: Chemical purification is more effective than chromatography here.
-
Bisulfite Wash: Post-reaction, wash the organic layer with saturated Sodium Bisulfite (
). Unreacted phenylacetone (a methyl ketone) forms a solid bisulfite adduct, while the hindered product (4-methyl-3-phenylpentan-2-one) reacts much slower or not at all due to the bulky isopropyl group.[1] Filter off the solid adduct to remove the starting material.[1]
Optimized Experimental Protocol
Method: Phase Transfer Catalyzed Alkylation (The "Makosza Condition") This method minimizes elimination and maximizes C-alkylation.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 1-Phenylpropan-2-one | 1.0 | Substrate | Regulated precursor (Check local laws) |
| 2-Bromopropane | 1.5 | Electrophile | Excess compensates for volatility/elimination |
| NaOH (50% aq) | 4.0 | Base | High concentration is critical for PTC |
| TEBA (Cat.) | 0.05 | Catalyst | Benzyltriethylammonium chloride |
| Toluene | - | Solvent | Organic phase carrier |
Step-by-Step Procedure
-
Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring is often insufficient for viscous PTC mixtures), reflux condenser, and internal thermometer.
-
Charging: Add 1-phenylpropan-2-one (1.0 equiv), Toluene (3-4 volumes), and TEBA (5 mol%) to the flask.
-
Base Addition: Add 50% NaOH solution (4.0 equiv) dropwise while stirring vigorously. The mixture will become biphasic.[1]
-
Reagent Addition: Add 2-Bromopropane (1.5 equiv) in a single portion.
-
Reaction: Heat the mixture to 60°C . Stir vigorously (>800 RPM) to ensure maximum interfacial area.
-
Checkpoint: Monitor by GC/TLC every 2 hours.
-
-
Workup:
-
Purification (Bisulfite Method):
Workflow Visualization
Figure 2: Operational workflow for the Phase Transfer Catalyzed synthesis.
Alternative Route (Non-Controlled Precursors)
For researchers avoiding Schedule II precursors (Phenylacetone), the Pd-Catalyzed
-
Substrate: 3-Methyl-2-butanone (Methyl Isopropyl Ketone).[1]
-
Reagent: Bromobenzene.[1]
-
Catalyst:
+ Buchwald Ligand (e.g., XPhos or P(tBu)3). -
Condition: NaOtBu, Toluene, 80°C.
-
Selectivity Note: This reaction favors arylation at the less hindered methyl group (producing 1-phenyl-4-methylpentan-2-one).[1] To achieve the 3-phenyl (methine) arylation, specialized ligands and thermodynamic control are required, making the PTC alkylation of phenylacetone (described above) the more direct route for this specific isomer.[1]
References
-
ChemicalBook. (2023).[1][2] 4-Methyl-3-phenylpentan-2-one Product and Synthesis Information. Retrieved from
- Makosza, M., & Jonczyk, A. (1976). Phase Transfer Catalysis in Organic Synthesis. Organic Syntheses, 55, 91.
-
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[4] Highly Active and Selective Catalysts for the Formation of
-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. (Reference for alternative arylation strategies). -
GuideChem. (2023).[1] Structure and Properties of 4-Methyl-3-phenylpentan-2-one. Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. Phosphine Oxide-Promoted Rh(I)-Catalyzed C–H Cyclization of Benzimidazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4638094A - Process for producing phenylacetones - Google Patents [patents.google.com]
- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
troubleshooting 4-Methyl-3-phenylpentan-2-one NMR spectrum interpretation
Technical Support Center: NMR Analysis of 4-Methyl-3-phenylpentan-2-one
Introduction
Welcome to the technical support hub for 4-Methyl-3-phenylpentan-2-one . This guide addresses the specific challenges researchers face when characterizing this alpha-phenyl ketone. Due to the presence of a chiral center at C3 and the steric bulk of the phenyl and isopropyl groups, the NMR spectrum (
This document moves beyond basic peak listing to explain why your spectrum looks the way it does and how to validate your structure when standard prediction software fails.
Part 1: Structural Verification (The Baseline)
Before troubleshooting, we must establish the expected spectroscopic signature. The molecule contains a chiral center at C3, which induces magnetic non-equivalence in the adjacent isopropyl group.
Target Molecule: 4-Methyl-3-phenylpentan-2-one
Formula:
Visualization of Coupling Network
The following diagram illustrates the critical scalar couplings (
Figure 1: NMR connectivity map showing chemical shift environments and coupling networks.
Expected H NMR Data Table (400 MHz, )
| Position | Type | Multiplicity | Integration | Mechanistic Explanation | |
| 1 | 2.05 – 2.15 | Singlet (s) | 3H | Isolated methyl alpha to carbonyl (methyl ketone). | |
| 3 | 3.50 – 3.90 | Doublet (d) | 1H | Deshielded by both Phenyl ring and Carbonyl. Couples only to H-4. | |
| 4 | 2.30 – 2.60 | Dbl of Septets | 1H | Couples to H-3 (large | |
| 5, 5' | 0.70 – 1.00 | Two Doublets* | 6H | Diastereotopic. Protons are non-equivalent due to C3 chirality. | |
| Ar | 7.10 – 7.40 | Multiplet (m) | 5H | Aromatic protons. |
Part 2: Troubleshooting Guides & FAQs
This section addresses the most common "errors" reported by users, which are often correct interpretations of complex stereochemistry.
Issue 1: "My Isopropyl Methyls are splitting weirdly. Is my sample impure?"
User Observation: "I expect a clean doublet (6H) for the isopropyl group at 0.9 ppm. Instead, I see two distinct doublets or a messy multiplet. Is this a mixture of isomers?"
Technical Diagnosis: This is not an impurity . It is a manifestation of Diastereotopicity .[1]
-
The Cause: Carbon-3 is a chiral center. Because the molecule lacks a plane of symmetry, the two methyl groups on Carbon-4 (C5 and C5') are in magnetically distinct environments. They are "diastereotopic" protons.[1][2][3]
-
The Result: Instead of one doublet (
), you will see two separate doublets ( each). Depending on the magnetic field strength, these may overlap to look like a "messy triplet" or be clearly resolved.
Validation Protocol:
-
Check Integration: The total integration of the "messy" region should equal 6H relative to the acetyl singlet (3H).
-
Field Dependence: If you run the sample on a higher field instrument (e.g., 600 MHz vs. 300 MHz), the separation between the two doublets (
) in Hz will increase, confirming they are distinct chemical shifts, not coupling artifacts.
Issue 2: "The signal at ~3.7 ppm disappears after leaving the sample in ."
User Observation: "I prepared my sample in deuterated methanol. After 2 hours, the doublet at 3.7 ppm (H-3) vanished, and the acetyl peak (2.1 ppm) became a broad lump."
Technical Diagnosis: You are observing Deuterium Exchange via Keto-Enol Tautomerism .
-
The Mechanism: The proton at C3 is highly acidic (
) because it is alpha to both a ketone and a phenyl ring. The proton at C1 is also acidic (alpha to ketone). -
The Reaction: In protic deuterated solvents (
, ), the ketone is in equilibrium with its enol form. When it tautomerizes back, it picks up a Deuterium ( ) instead of Hydrogen ( ).[3][4] is "silent" in H NMR. [5]
Corrective Action:
-
Immediate Fix: Run the sample in an aprotic solvent like
or . -
Strategic Use: You can actually use this to confirm your assignment. If the peak at 3.7 ppm disappears upon adding a drop of
and shaking, it confirms that proton is acidic and alpha to the carbonyl.
Issue 3: "I cannot calculate the coupling constant for the multiplet at 2.4 ppm."
User Observation: "The peak for H-4 is an unrecognizable blob. I cannot extract
Technical Diagnosis: This is a Higher-Order Coupling effect (Virtual Coupling).
-
The Cause: H-4 couples to H-3 and the two non-equivalent methyls (H-5, H-5'). If the chemical shift difference between the diastereotopic methyls is small, the splitting pattern of H-4 becomes complex (non-first-order).
-
Solution: Do not attempt to analyze the H-4 multiplet manually. Rely on the H-3 signal (which should be a cleaner doublet) to determine the
coupling constant.
Part 3: Advanced Diagnostic Workflows
Use these decision trees to resolve ambiguous data.
Workflow A: Resolving Unknown Peaks
Figure 2: Decision tree for identifying spectral anomalies.
Workflow B: Confirming the Structure (The "Self-Validating" System)
If you are unsure if you have the correct regioisomer (e.g., 4-methyl-3 -phenyl vs 4-methyl-4 -phenyl), perform the following check:
-
Analyze the Acetyl Peak (~2.1 ppm):
-
Singlet: Indicates it is isolated. (Consistent with 4-methyl-3-phenylpentan-2-one).
-
Doublet: Would indicate a neighbor proton (e.g., aldehyde).
-
-
Analyze the Alpha-Methine (~3.7 ppm):
-
Doublet: Indicates exactly one neighbor (H-4). This confirms the sequence
. -
Triplet/Multiplet: Would suggest a
neighbor, indicating a different isomer (like 4-phenyl-2-pentanone).
-
-
COSY Experiment (Optional but Recommended):
-
Look for a cross-peak between the doublet at 3.7 ppm and the multiplet at 2.4 ppm.
-
Result: This confirms the connectivity between the alpha-position and the isopropyl group.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard text for coupling constants and chemical shift additivity rules).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for chemical shift tables and diastereotopic proton theory).
-
Master Organic Chemistry. (2022). Diastereotopic Protons in
H NMR Spectroscopy. Retrieved from [Link] (Explanation of chirality-induced magnetic non-equivalence). - SDBS. (2023). Spectral Database for Organic Compounds. AIST. (General reference for alpha-phenyl ketone shifts).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]
- 6. 4-Methyl-1-phenyl-2-pentanone | C12H16O | CID 219672 - PubChem [pubchem.ncbi.nlm.nih.gov]
resolving impurities in 4-Methyl-3-phenylpentan-2-one samples
Technical Support Center: Purification & Troubleshooting for 4-Methyl-3-phenylpentan-2-one
Ticket ID: #TS-8492-ORG Subject: Resolving Impurities in 4-Methyl-3-phenylpentan-2-one Samples Assigned Specialist: Senior Application Scientist, Separation Methodologies[1]
Executive Summary
You are encountering purity issues with 4-Methyl-3-phenylpentan-2-one (CAS: 15934-57-3).[1] Due to the steric bulk at the
This guide provides a self-validating troubleshooting workflow to isolate your target compound based on its physicochemical resistance to nucleophilic attack and volatility profile.[1]
Part 1: Diagnostic Matrix
Identify your impurity based on experimental observation.[1]
| Symptom | Likely Impurity | Origin | Diagnostic Check |
| Peak @ ~214°C (bp) | Phenylacetone (P2P) | Unreacted Starting Material | Forms precipitate with NaHSO₃ (Target does not).[1] |
| Broad IR Peak (3400 cm⁻¹) | 4-Methyl-3-phenylpentan-2-ol | Over-reduction (if using hydride reduction) | TLC stain: Strong KMnO₄ activity; lower R_f than ketone.[1] |
| Yellow/Amber Color | Aldol Dimers / Conjugated Enones | Self-condensation of starting ketone | UV-Vis absorption >300nm.[1] |
| "Sweet" / Fruity Odor | Ester Byproducts | Solvent residue (Ethyl Acetate) or Acetylation | ¹H NMR: Singlet at ~2.0 ppm (distinct from ketone methyl).[1] |
Part 2: The Purification Workflow
The following logic flow illustrates the decision-making process for purifying hindered
Caption: Decision tree for sequential removal of impurities based on steric and polarity differences.
Part 3: Detailed Troubleshooting Protocols
Issue 1: The "Stubborn" Starting Material (Phenylacetone)
The Science: Both the target and the impurity are methyl ketones. However, 4-Methyl-3-phenylpentan-2-one possesses significant steric hindrance due to the adjacent isopropyl and phenyl groups.[1] Standard methyl ketones (like Phenylacetone) readily form crystalline adducts with Sodium Bisulfite, whereas your hindered target will not.
Protocol: The Selective Bisulfite Wash
-
Preparation: Dissolve the crude oil in 3 volumes of Diethyl Ether or MTBE.
-
Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃).
-
Extraction:
-
Shake the organic layer vigorously with the Bisulfite solution for 15–20 minutes.
-
Observation: A white precipitate (the impurity adduct) may form at the interface.
-
-
Separation: Filter off any solid.[1] Separate the layers.
-
Wash: Wash the organic layer with 10% Sodium Bicarbonate (to remove SO₂ traces) and Brine. Dry over MgSO₄.[1]
Validation: Inject the organic layer into GC. The peak corresponding to the unhindered starting ketone should be significantly diminished.
Issue 2: The "Ghost" Hydroxyl (Alcohol Impurity)
The Science: If your synthesis involved a reduction step (or if you used a hydride to clean up halides), you likely generated 4-methyl-3-phenylpentan-2-ol .[1] Alcohols are Hydrogen Bond Donors (HBD), making them significantly more polar than the corresponding ketone.
Protocol: Silica Gel Flash Chromatography
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 98:2 -> End 90:10).[1]
-
Mechanism: The ketone (Target) interacts weakly with the silica and elutes early. The alcohol (Impurity) hydrogen-bonds to the silanols and elutes much later.
Data Table: R_f Values (TLC on Silica)
| Compound | Solvent System (Hex:EtOAc 9:1) | R_f (Approx) |
|---|---|---|
| 4-Methyl-3-phenylpentan-2-one | Non-polar | 0.65 |
| 4-Methyl-3-phenylpentan-2-ol | Polar (H-bonding) | 0.30 |
| Phenylacetone | Moderate Polarity | 0.55 |[1]
Issue 3: Trace Metal & Color Removal
The Science: Yellowing often indicates conjugated impurities or trace Palladium/Copper from coupling reactions. These species are often high-molecular-weight or ionic.[1]
Protocol: Adsorbent Filtration
-
Dissolve crude material in Toluene (10 mL/g).
-
Add Activated Carbon (10 wt%) and Celite 545 (10 wt%).[1]
-
Heat to 60°C for 30 minutes with stirring.
-
Filter hot through a sintered glass funnel packed with a fresh pad of Celite.
-
Concentrate the filtrate.[1]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use vacuum distillation to separate the alcohol impurity? A: It is risky. The boiling points of the ketone and its corresponding alcohol are often within 5–10°C of each other. Unless you have a spinning band distillation column (high theoretical plates), azeotropic formation is likely. Chromatographic separation (Protocol 2) is far superior for yield recovery.[1]
Q: My product solidified after distillation. Is this normal? A: Yes, depending on the stereoisomer ratio. 4-Methyl-3-phenylpentan-2-one has two chiral centers (C3 and C4).[1] The anti and syn diastereomers have different melting points. If you isolated a single diastereomer, it may crystallize. If it is an oil, you likely have a mixture of diastereomers.
Q: Why did the Bisulfite wash fail to remove the impurity? A: Check your pH. Bisulfite adducts are stable at slightly acidic/neutral pH.[1] If your organic layer was highly alkaline (from a previous step), the adduct reverses. Ensure the aqueous bisulfite layer remains acidic (pH ~4-5) during the wash.
References
-
Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.[1] (Standard text for physicochemical properties and purification of ketones).
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . Journal of Visualized Experiments (JoVE).[1] (Demonstrates the steric selectivity of bisulfite adducts).
-
4-Methyl-3-phenylpentan-2-one Product Data . Fisher Scientific / Toronto Research Chemicals.[1] (Physical property verification).
-
PubChem Compound Summary: 4-Methyl-3-phenylpentan-2-one . National Center for Biotechnology Information.[1]
-
(Note: PubChem aggregates synonyms; verify structure visually as C12H16O).[1]
-
Sources
solvent effects on 4-Methyl-3-phenylpentan-2-one reaction kinetics
Technical Support Center: Reaction Kinetics & Process Optimization Ticket ID: #TK-8492-SOLV Subject: Kinetic Anomalies & Solvent Selection for 4-Methyl-3-phenylpentan-2-one Scaffolds Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
System Overview & Ticket Scope
User Issue: "I am observing inconsistent reaction rates and unexpected racemization during the nucleophilic addition to 4-Methyl-3-phenylpentan-2-one. Standard dielectric constant tables are not predicting my kinetic outcomes."
Technical Diagnosis: The substrate, 4-Methyl-3-phenylpentan-2-one , presents a unique "kinetic torture test" due to two competing structural features:
-
Steric Caging: The carbonyl (C2) is flanked by a methyl group and a bulky, chiral C3 center bearing both a Phenyl ring and an Isopropyl group (C4/C5 branch). This creates a "steric wall" that makes nucleophilic attack highly sensitive to the effective size of the solvated nucleophile.
-
Labile Stereocenter: The C3 proton is highly acidic due to alpha-carbonyl activation and benzylic resonance. Incorrect solvent choice facilitates enolization, destroying your chiral integrity.
This guide moves beyond simple "like dissolves like" rules, utilizing Hughes-Ingold and Reichardt-Dimroth principles to troubleshoot your kinetics.
Troubleshooting Modules (FAQs)
Module A: Why is my reaction rate stalling in "Polar" solvents?
Q: I switched from Hexane to THF to increase solubility, but the reaction rate dropped. Isn't THF more polar?
The Root Cause:
You are likely experiencing Ground State Stabilization (GSS) of the nucleophile. In nucleophilic additions, the rate depends on the energy gap (
-
The Trap: If your nucleophile is charged (e.g.,
, Grignard), a coordinating solvent like THF tightly solvates the cation ( , ). While this dissolves the reagent, it also "cages" the anion, lowering the GS energy more than it stabilizes the TS. -
The Steric Factor: For your specific hindered ketone, a heavily solvated nucleophile becomes too bulky to penetrate the steric wall created by the C3-Phenyl/Isopropyl groups.
The Fix:
-
Use "Naked" Anions: Switch to Dipolar Aprotic Solvents (DMSO, DMF, or Acetonitrile). These solvate cations well (via lone pairs) but poorly solvate anions (due to steric shielding of their positive dipoles). This raises the GS energy of the nucleophile, making it more reactive ("hot").
-
Viscosity Check: If using DMSO, ensure you aren't hitting a diffusion limit. High viscosity (
) can trap the ketone and nucleophile in separate solvent cages (The Cage Effect).
Data Table: Solvent Impact on Relative Rate (
| Solvent Class | Representative | Kinetic Effect on Hindered Ketone | ||
| Non-Polar | Hexane | 1.9 | 31.0 | Slow. Poor solubility; aggregation of nucleophiles. |
| Polar Aprotic (Coordinating) | THF | 7.5 | 37.4 | Moderate/Slow. Cation solvation creates bulky ion pairs. |
| Polar Aprotic (Dipolar) | DMSO | 46.7 | 45.1 | Fast. "Naked" anion effect accelerates attack despite sterics. |
| Polar Protic | Methanol | 32.7 | 55.4 | Variable. H-bonding activates Carbonyl (speed up) but solvates Nu- (slow down). High Racemization Risk. |
Module B: Why am I losing enantiomeric excess (ee%)?
Q: My starting material is 99% ee, but the product is racemic. Is the solvent involved?
The Root Cause: Solvent-Assisted Enolization. The C3 proton in 4-Methyl-3-phenylpentan-2-one is susceptible to removal.
-
Protic Solvents (MeOH, EtOH, Water): These act as "proton shuttles." They can H-bond to the carbonyl oxygen, increasing the acidity of the alpha-proton (C3), and facilitate the formation of the achiral enol intermediate.
-
Aprotic Solvents: In the absence of an external proton source, the energy barrier for tautomerization is significantly higher.
The Fix:
-
Strictly Aprotic Media: Use anhydrous DCM or Toluene.
-
Temperature Control: Enolization has a higher activation energy than nucleophilic addition. Lower the temperature (-78°C to 0°C) to kinetically favor addition over racemization.
Visualizing the Mechanism
The following diagram illustrates the decision logic for solvent selection based on your specific kinetic hurdle (Sterics vs. Solubility vs. Chirality).
Caption: Decision matrix for optimizing solvent choice based on kinetic bottlenecks (Rate vs. Stereochemical Integrity).
Standard Operating Protocol (SOP)
Protocol: Kinetic Profiling via In-Situ IR (ReactIR)
Use this protocol to empirically determine the optimal solvent without running full isolation.
Objective: Determine
Materials:
-
ReactIR probe (Diamond/Si composite).
-
Substrate: 4-Methyl-3-phenylpentan-2-one (0.1 M).
-
Solvents: Anhydrous THF, DMSO, DCM (dried over 4Å sieves).
Step-by-Step Workflow:
-
Baseline Acquisition:
-
Insert probe into reaction vessel containing pure solvent.
-
Collect background spectrum (Air/Solvent).
-
-
Substrate Addition & Tracking:
-
Reaction Initiation:
-
Inject nucleophile at
. -
Set data collection rate to 15 seconds/scan.
-
-
Data Analysis:
-
Decay Curve: Plot Absorbance (
) of 1715 cm⁻¹ vs. Time. -
Enol Detection: Watch for the emergence of a weak broad band at 1650-1680 cm⁻¹ (
stretch of the enol). If this appears, your solvent is too protic/basic.
-
-
Calculation:
-
For pseudo-first-order conditions (excess Nu), plot
vs. Time. The slope is .
-
References
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. [Foundational principles of steric effects in kinetics].
-
IUPAC. (2014). Compendium of Chemical Terminology (the "Gold Book"). [Definitions of Solvation and Cage Effects]. [Link]
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. [Link]
For further assistance with chiral HPLC method development for this substrate, please open a separate ticket referencing #HPLC-CHIRAL.
Sources
Technical Support Center: Stability & Storage of 4-Methyl-3-phenylpentan-2-one
Executive Summary & Molecule Profile
4-Methyl-3-phenylpentan-2-one is a structurally complex ketone often utilized as a high-value intermediate in the synthesis of fungicides and pharmaceutical APIs (e.g., analgesic precursors). Its stability is compromised by the unique electronic environment at the C3 position .
-
The Structural Weakness: The C3 carbon is a "tertiary" center flanked by three activating groups:
-
Phenyl Ring: Provides benzylic resonance stabilization.
-
Carbonyl Group (C2): Provides enolate resonance stabilization.
-
Isopropyl Group (at C4): Provides steric bulk but also electron donation.
-
-
The Consequence: The proton at C3 (the
-proton) is exceptionally acidic and the C-H bond is weak. This makes the molecule highly susceptible to autoxidation (peroxide formation) and racemization (if enantiopure).
Critical Degradation Mechanisms (The "Why")
Mechanism A: Benzylic Autoxidation (The Safety Hazard)
The most dangerous degradation pathway is the formation of hydroperoxides. Unlike simple ketones (e.g., Acetone), the radical formed at C3 is stabilized by the phenyl ring, allowing it to react rapidly with atmospheric oxygen.
The Pathway:
-
Initiation: Trace metal ions, light, or heat abstract the C3-H.
-
Propagation: The C3 radical reacts with
to form a peroxy radical, which abstracts a proton from another molecule, creating a chain reaction. -
Termination/Decomposition: Hydroperoxides cleave to form alcohols, phenols, or polymeric solids (often yellow/brown sludge).
Caption: The radical chain reaction leading to peroxide accumulation at the C3 position.
Mechanism B: Racemization (The Quality Hazard)
If you are storing a specific enantiomer (e.g., S-isomer), the acidity of the C3 proton allows it to dissociate under even mild acidic or basic conditions (e.g., moisture on glass surfaces), forming an achiral enol. When the proton returns, it does so randomly, leading to a racemic mixture.
Storage Protocols (The "How")
To prevent the mechanisms above, you must interrupt the "Triangle of Degradation": Oxygen, Energy (Light/Heat), and Catalysts (Moisture/Acids).
Optimal Storage Matrix
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen ( |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lowering T significantly reduces the rate of radical initiation (autoxidation) and enolization. |
| Container | Amber Borosilicate Glass | Blocks UV light (<400nm) which catalyzes the Norrish Type I/II cleavage of the ketone. Borosilicate minimizes alkali leaching (which catalyzes racemization). |
| Seal | Teflon-lined Cap + Parafilm | Prevents oxygen ingress and moisture absorption. Moisture can hydrolyze the ketone or catalyze enolization. |
| Additives | BHT (100-500 ppm) | Optional: Butylated hydroxytoluene acts as a radical scavenger. Note: Only use if BHT does not interfere with your downstream reaction. |
Troubleshooting & Handling Guide
Workflow: Assessing Sample Integrity
Use this logic flow before using stored material in critical experiments.
Caption: Safety decision tree for handling potentially degraded benzylic ketones.
Protocol 1: Peroxide Detection (The "KI Test")
Before distilling or heating stored material, you MUST test for peroxides.
-
Reagent: Dissolve 100 mg Potassium Iodide (KI) in 1 mL Glacial Acetic Acid.
-
Test: Add 1 drop of your ketone sample to the reagent.
-
Observation:
-
Colorless: Safe.
-
Yellow: Low peroxides (Requires cleaning).
-
Brown/Blue (if starch added): DANGER. High peroxide concentration. Do not distill. Neutralize immediately.
-
Protocol 2: Peroxide Removal (The "Wash")
If the KI test is yellow:
-
Dilute the ketone in a non-peroxidizable solvent (e.g., Dichloromethane).
-
Wash the organic layer 2x with 10% aqueous Sodium Thiosulfate (
) or Sodium Bisulfite. -
Wash 1x with Brine.
-
Dry over
and concentrate under reduced pressure at low heat (<30°C).
Frequently Asked Questions (FAQs)
Q: Can I store this compound in a polyethylene (plastic) bottle? A: No. Plastic is permeable to oxygen over time. Furthermore, lipophilic ketones can leach plasticizers (phthalates) from the container, contaminating your sample. Always use glass.
Q: My sample has turned yellow but shows no peroxides. What happened? A: This indicates Aldol Condensation dimers or oligomers. The "tertiary" nature of the alpha-carbon usually inhibits this, but over long periods, trace base can catalyze the formation of conjugated enones, which are yellow. You can recover the monomer via vacuum distillation , but ensure no peroxides are present before heating.
Q: I need to ship this compound. Is it regulated? A: While not always explicitly listed as a "Dangerous Good" by name, it falls under Flammable Liquids (Class 3) due to its ketone structure and flash point. More importantly, if peroxides have formed, it becomes a Class 5.2 (Organic Peroxide) hazard. Ensure fresh testing before shipping.
Q: Why did my enantiomeric excess (ee) drop from 99% to 85% in the fridge? A: You likely stored it in a container that was not "neutralized." Standard glass can be slightly alkaline.
-
Fix: Pre-treat your storage vials with a silylation agent (like HMDS) to cap surface silanols, or ensure the glass is acid-washed and thoroughly dried.
References
Technical Support Center: Byproduct Analysis in 4-Methyl-3-phenylpentan-2-one Synthesis
Introduction: The synthesis of 4-methyl-3-phenylpentan-2-one, a valuable ketone intermediate in various fine chemical and pharmaceutical applications, presents unique challenges related to purity and yield.[1][2] Due to the nature of the chemical transformations involved, particularly those employing electrophilic aromatic substitution, the formation of isomeric and other process-related byproducts is a common occurrence. This guide serves as a technical resource for researchers and process chemists, offering in-depth troubleshooting advice and validated analytical protocols to identify, quantify, and ultimately mitigate the formation of these impurities. Our approach is grounded in fundamental reaction mechanisms and state-of-the-art analytical techniques to ensure robust and reproducible outcomes.
Section 1: Understanding the Reaction Landscape: Common Synthetic Routes & Potential Byproducts
The most direct and industrially relevant synthetic strategies for attaching a phenyl group to an aliphatic ketone backbone often involve variations of the Friedel-Crafts reaction.[3] A plausible and illustrative pathway is the acylation of benzene with a suitable acyl halide or anhydride, followed by manipulation of the side chain, or the alkylation of benzene with an unsaturated ketone like mesityl oxide in the presence of a Lewis acid catalyst.
For the purpose of this guide, we will consider the Friedel-Crafts alkylation of benzene with mesityl oxide (4-methyl-3-penten-2-one) as a primary case study. This reaction is illustrative because it is prone to carbocation rearrangements and the formation of multiple isomers, which are the primary analytical challenges.
Primary Reaction & Side Reactions
The acid-catalyzed reaction between benzene and mesityl oxide can theoretically yield the desired 4-methyl-3-phenylpentan-2-one. However, the reaction proceeds through carbocation intermediates, which are susceptible to rearrangements and competing reactions.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during reaction monitoring and final product analysis.
Q1: My GC-MS analysis shows a major peak with the correct mass (m/z 176), but my NMR spectrum is inconsistent with the desired 4-methyl-3-phenylpentan-2-one structure. What is the likely impurity?
Answer: This is a classic indication of an isomeric byproduct. The most probable candidate is 4-methyl-4-phenylpentan-2-one .[4][5]
-
Causality: In an acid-catalyzed reaction, the protonation of mesityl oxide can form a secondary carbocation on carbon 3. However, this can readily rearrange via a hydride shift to form a more stable tertiary carbocation on carbon 4. This tertiary carbocation then reacts with benzene to yield the 4-phenyl isomer, which is often the thermodynamically favored product.
-
Troubleshooting & Identification:
-
Examine the ¹H NMR Spectrum:
-
Expected (Target Product): Look for a doublet for the two methyl groups on the isopropyl moiety and a multiplet for the adjacent CH proton.
-
Isomer (4-Methyl-4-phenylpentan-2-one): Look for a sharp singlet integrating to 6 protons (for the two identical methyl groups attached to the quaternary carbon) and another singlet integrating to 3 protons for the acetyl methyl group. The absence of the characteristic isopropyl splitting pattern is a key indicator.
-
-
Review ¹³C NMR: The carbonyl carbon (C=O) in ketones typically appears in the 190-220 ppm range.[6][7] While the exact shift will vary slightly between isomers, the overall pattern of aliphatic and aromatic carbons will differ significantly, especially in the number of quaternary carbons.
-
Reaction Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product (the 3-phenyl isomer) over the thermodynamically controlled rearranged product (the 4-phenyl isomer).
-
Q2: My reaction yield is low, and the crude mixture contains a significant amount of unreacted starting material and a higher molecular weight impurity.
Answer: This issue points towards either incomplete conversion or a competing side reaction of the starting material. A likely side reaction is the acid-catalyzed self-condensation of mesityl oxide.
-
Causality: Under strong acidic conditions, ketones can undergo self-aldol condensation reactions.[8] Two molecules of mesityl oxide can react to form higher molecular weight species, such as dypnone, consuming the starting material and reducing the yield of the desired product.
-
Troubleshooting & Mitigation:
-
Stoichiometry Control: Ensure benzene is used in sufficient excess to favor the intermolecular Friedel-Crafts reaction over the self-condensation of the ketone.
-
Order of Addition: A proven technique is to add the mesityl oxide slowly to the mixture of benzene and Lewis acid catalyst. This maintains a low instantaneous concentration of the ketone, minimizing its opportunity to react with itself.
-
Catalyst Choice: Investigate milder Lewis acids or solid acid catalysts, which can offer higher selectivity and reduce side reactions compared to aggressive catalysts like aluminum chloride.[9]
-
Q3: My GC chromatogram shows a cluster of small peaks at a longer retention time with m/z values suggesting the addition of another alkyl group to the product.
Answer: You are likely observing polysubstitution products, where the initial product has undergone a second Friedel-Crafts alkylation.
-
Causality: The alkyl group of the newly formed 4-methyl-3-phenylpentan-2-one is an activating group on the benzene ring, making the product more nucleophilic than the starting benzene. This makes it susceptible to a second alkylation, leading to di-substituted byproducts.[3]
-
Troubleshooting & Mitigation:
-
Molar Ratio Adjustment: Use a significant molar excess of benzene relative to the mesityl oxide. This increases the statistical probability that the electrophile will react with a benzene molecule rather than the already-alkylated product molecule.
-
Monitor Reaction Time: Over-alkylation is often a function of time. Conduct a time-course study to find the optimal reaction time where the yield of the mono-alkylated product is maximized before significant di-alkylation occurs.
-
Deactivated Catalysts: In some cases, using a less active catalyst can help control the reactivity and prevent the second alkylation step.
-
Section 3: Standardized Analytical Protocols
Accurate byproduct analysis hinges on robust and well-defined analytical methods.
Protocol 1: GC-MS for Separation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for separating volatile and semi-volatile byproducts and obtaining preliminary identification based on mass spectra.[10][11]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methyl-3-phenylpentan-2-one, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. premierindia.co.in [premierindia.co.in]
- 5. Vetikon | C12H16O | CID 81898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ketones | OpenOChem Learn [learn.openochem.org]
- 8. researchgate.net [researchgate.net]
- 9. US9216935B2 - Green process for producing 3-methyl-3-pentene-2-one - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
optimizing temperature and pressure for 4-Methyl-3-phenylpentan-2-one synthesis
Welcome to the technical support center for the synthesis of 4-methyl-3-phenylpentan-2-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance to navigate the complexities of this synthesis. Here, we address common challenges and frequently asked questions to empower you with the knowledge for successful and optimized experimental outcomes. Our approach is grounded in established chemical principles and practical laboratory experience.
I. Introduction to the Synthesis
The synthesis of 4-methyl-3-phenylpentan-2-one, a ketone with potential applications in various fields, can be approached through several synthetic routes. A common and logical strategy involves a crossed aldol condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This guide will focus on the optimization of temperature and pressure for a proposed synthesis pathway involving the base-catalyzed condensation of a suitable ketone enolate with an appropriate electrophile, followed by dehydration and reduction steps.
II. Proposed Synthesis Pathway: A Multi-Step Approach
A plausible and efficient synthesis of 4-methyl-3-phenylpentan-2-one can be envisioned through a three-step process starting from benzaldehyde and 3-methyl-2-butanone. This pathway involves:
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Crossed Aldol Condensation: Reaction of benzaldehyde with the enolate of 3-methyl-2-butanone to form an α,β-unsaturated ketone.
-
Dehydration: Elimination of a water molecule to yield 4-methyl-3-phenylpent-3-en-2-one.
-
Catalytic Hydrogenation: Reduction of the carbon-carbon double bond to afford the desired 4-methyl-3-phenylpentan-2-one.
Figure 1: Proposed synthesis pathway for 4-methyl-3-phenylpentan-2-one.
III. Troubleshooting Guide: Optimizing Temperature and Pressure
This section addresses specific issues you may encounter during the synthesis, with a focus on the critical parameters of temperature and pressure.
Step 1 & 2: Crossed Aldol Condensation and Dehydration
Q1: Low yield of the α,β-unsaturated ketone.
Possible Causes & Solutions:
-
Suboptimal Temperature:
-
Too Low: The reaction rate may be too slow, leading to incomplete conversion.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical starting range for aldol condensations can be from room temperature to gentle heating (e.g., 40-60°C).
-
-
Too High: This can lead to side reactions such as self-condensation of the ketone or polymerization of the aldehyde.
-
Solution: Decrease the reaction temperature. If heating is necessary, use a well-controlled oil bath and maintain a consistent temperature.
-
-
-
Inefficient Dehydration: The elimination of water to form the conjugated system might not be spontaneous.
-
Solution: After the initial condensation, acidification (e.g., with dilute HCl) and gentle heating can promote dehydration. Be cautious with the amount of acid and temperature to avoid unwanted side reactions.
-
Q2: Formation of multiple products (low selectivity).
Possible Causes & Solutions:
-
Self-Condensation: 3-methyl-2-butanone can react with itself.
-
Solution:
-
Slow Addition: Add the ketone slowly to a solution of the base and benzaldehyde. This keeps the concentration of the enolate low and favors the reaction with the more electrophilic benzaldehyde.
-
Temperature Control: Lowering the temperature can sometimes improve selectivity by favoring the thermodynamically controlled product.
-
-
-
Cannizzaro Reaction: If a strong base is used, benzaldehyde can undergo a disproportionation reaction.
-
Solution: Use a milder base (e.g., sodium carbonate) or carefully control the stoichiometry of a stronger base like sodium hydroxide.
-
Pressure Considerations for Aldol Condensation:
For this liquid-phase reaction at relatively low temperatures, pressure is generally not a critical parameter to control. The reaction is typically performed at atmospheric pressure.
Step 3: Catalytic Hydrogenation
Q1: Incomplete reduction of the double bond.
Possible Causes & Solutions:
-
Insufficient Hydrogen Pressure: The concentration of dissolved hydrogen is too low for the reaction to proceed efficiently.
-
Solution: Increase the hydrogen pressure. A typical range for this type of hydrogenation is 1 to 5 atmospheres (atm). A patent for a similar reduction of a C=C bond in a butanone derivative suggests a pressure of 0.45 MPa (approximately 4.4 atm) can be effective[1].
-
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be poisoned or deactivated.
-
Solution:
-
Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).
-
Use fresh, high-quality catalyst.
-
Increase the catalyst loading, but be mindful of cost and potential for over-reduction.
-
-
-
Suboptimal Temperature:
-
Too Low: The reaction rate is slow.
-
Solution: Gently warm the reaction mixture. A temperature of 50°C was found to be effective in a related hydrogenation[1].
-
-
Too High: May lead to side reactions or catalyst degradation.
-
Solution: Maintain a moderate and controlled temperature.
-
-
Q2: Reduction of the ketone carbonyl group.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: High pressure and temperature, along with a highly active catalyst, can lead to the reduction of the ketone to a secondary alcohol.
-
Solution:
-
Milder Conditions: Use lower hydrogen pressure and temperature.
-
Catalyst Choice: While Pd/C is generally selective for C=C bonds over C=O bonds, consider a less reactive catalyst if over-reduction is a persistent issue.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reduction of the product.
-
-
IV. Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for the aldol condensation step?
A: Ethanol or a mixture of ethanol and water is commonly used for base-catalyzed aldol condensations. The choice of solvent can influence the solubility of the reactants and the reactivity of the base.
Q: How can I monitor the progress of the hydrogenation reaction?
A: The most common methods are TLC, GC, or by monitoring hydrogen uptake. A pressure drop in a closed system indicates that the reaction is proceeding.
Q: What are the key safety precautions for catalytic hydrogenation?
A: Hydrogen gas is highly flammable and can form explosive mixtures with air. The catalyst, particularly Pd/C, can be pyrophoric (ignite spontaneously in air), especially after use when it is dry and saturated with hydrogen. Always handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) and ensure proper ventilation and grounding of equipment.
Q: Can I use a different reducing agent for the final step?
A: While catalytic hydrogenation is a common and effective method, other reducing agents could potentially be used. However, many common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would preferentially reduce the ketone carbonyl group over the isolated double bond of the α,β-unsaturated ketone. Therefore, catalytic hydrogenation is the more selective choice for this transformation.
V. Experimental Protocols
Protocol 1: Synthesis of 4-methyl-3-phenylpent-3-en-2-one (Aldol Condensation & Dehydration)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in a 1:1 mixture of ethanol and water.
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add a mixture of benzaldehyde (1 equivalent) and 3-methyl-2-butanone (1.2 equivalents) to the basic solution over 30 minutes, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid until it is slightly acidic.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude α,β-unsaturated ketone.
-
Purify the product by vacuum distillation or column chromatography. A patent for a related compound suggests that vacuum distillation at a reduced pressure can be effective for purification[2].
Protocol 2: Synthesis of 4-methyl-3-phenylpentan-2-one (Catalytic Hydrogenation)
-
In a hydrogenation vessel, dissolve the purified 4-methyl-3-phenylpent-3-en-2-one (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 5-10% Pd/C catalyst (typically 1-5 mol% of palladium) under an inert atmosphere.
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 atm).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 50°C)[1].
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots by GC or TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the final product by vacuum distillation. The boiling point of 4-methyl-3-phenylpentan-2-one is reported to be 115-118 °C at 28 Torr[3].
VI. Data Summary
| Parameter | Aldol Condensation & Dehydration | Catalytic Hydrogenation |
| Temperature | 10°C to 60°C (initial cooling, then room temp or gentle heat) | Room Temperature to 50°C[1] |
| Pressure | Atmospheric | 1 - 5 atm (a pressure of ~4.4 atm has been shown to be effective in similar reactions)[1] |
| Catalyst | Base (e.g., NaOH) | Palladium on Carbon (Pd/C) |
| Solvent | Ethanol/Water | Ethanol or Ethyl Acetate |
VII. Visualizing the Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
VIII. References
-
RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents. Available at:
-
CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents. Available at:
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Methyl-3-phenylpentan-2-one Synthesis
Welcome to the technical support center for the synthesis of 4-Methyl-3-phenylpentan-2-one. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high conversion rates for this valuable ketone intermediate. As a versatile building block in the synthesis of pharmaceuticals and fine chemicals, optimizing its preparation is crucial.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues, moving from common problems to more complex mechanistic challenges.
Section 1: The Primary Industrial Route - Friedel-Crafts Reaction
The most common and industrially relevant synthesis of 4-Methyl-3-phenylpentan-2-one involves the Friedel-Crafts reaction between benzene and mesityl oxide, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[2] While seemingly straightforward, this reaction is fraught with potential pitfalls that can drastically lower yields.
Frequently Asked Questions (FAQs): Friedel-Crafts Synthesis
Question 1: My Friedel-Crafts reaction is completely inert or extremely sluggish. What are the primary causes?
Answer: Failure for the reaction to initiate is almost always linked to the deactivation of the catalyst or issues with the reagents. The electrophile in this reaction is a resonance-stabilized acylium ion, which requires a potent Lewis acid catalyst for its formation.[3]
-
Causality & Troubleshooting:
-
Moisture Contamination: Aluminum chloride reacts violently and irreversibly with water to form aluminum hydroxides, rendering it catalytically inactive. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). All reagents, especially the benzene and mesityl oxide, must be anhydrous.
-
Catalyst Quality: AlCl₃ can degrade upon exposure to atmospheric moisture. Use a fresh bottle of anhydrous AlCl₃ or a recently opened container stored in a desiccator. The catalyst should be a fine, pale-yellow or off-white powder. Clumped or discolored catalyst is suspect.
-
Reagent Purity: The purity of mesityl oxide is critical. It exists in equilibrium with its tautomer, 4-methyl-4-penten-2-one. Impurities or aged starting material can lead to polymerization or other side reactions. It is advisable to use freshly distilled mesityl oxide.
-
Insufficient Activation Energy: While the reaction is typically exothermic, gentle warming may be required to initiate it, especially on a small scale. Monitor the reaction for signs of initiation (color change, gas evolution, or a slight increase in temperature) before proceeding with further reagent addition.
-
Question 2: The reaction works, but my yield is low and I'm isolating a complex mixture of side products. What is happening?
Answer: This is a classic issue in Friedel-Crafts chemistry, stemming from the reactivity of the product and the carbocation intermediates.
-
Causality & Troubleshooting:
-
Polyalkylation: The initial product, 4-methyl-3-phenylpentan-2-one, contains an activated benzene ring, making it more susceptible to further reaction with the electrophile than the starting benzene. This leads to di- or tri-substituted byproducts.[4] To mitigate this, use a significant excess of benzene, which acts as both reactant and solvent, to favor the monosubstituted product by statistical probability.
-
Isomerization and Rearrangement: The carbocation formed from mesityl oxide can potentially rearrange to a more stable form before attacking the benzene ring, leading to constitutional isomers. Maintaining a low reaction temperature (-5°C to 0°C) during the addition of mesityl oxide can minimize these rearrangements.
-
Self-Condensation/Polymerization of Mesityl Oxide: In the presence of a strong acid, mesityl oxide, an α,β-unsaturated ketone, is prone to self-condensation or polymerization. This is exacerbated by high local concentrations of the catalyst and mesityl oxide. The best practice is to add the mesityl oxide slowly to the stirred solution of benzene and AlCl₃.
-
Question 3: How can I optimize my reaction conditions for a higher conversion rate?
Answer: Optimization involves a systematic approach to key reaction parameters. The following table provides a starting point based on established principles of Friedel-Crafts acylations.
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Stoichiometry (Benzene:Mesityl Oxide:AlCl₃) | 10 : 1 : 1.1-1.2 | A large excess of benzene minimizes polyalkylation. A slight excess of catalyst ensures complete activation of the ketone.[4] |
| Temperature Control | 0-5°C during addition, then allow to warm to RT | Low temperature during addition minimizes side reactions and polymerization. The reaction can then proceed to completion at room temperature. |
| Solvent | Benzene (reactant and solvent) | Using the reactant as the solvent maximizes its concentration relative to the product, suppressing polyalkylation. |
| Order of Addition | Add mesityl oxide slowly to a mixture of benzene and AlCl₃ | This ensures that the electrophile is generated in the presence of a large excess of the nucleophile (benzene), promoting the desired reaction. |
| Reaction Time | 2-6 hours (monitor by TLC/GC) | Reaction progress should be monitored. Pushing the reaction for too long can lead to product degradation or byproduct formation. |
| Quenching Method | Slowly pour the reaction mixture onto crushed ice with conc. HCl | This hydrolyzes the aluminum complexes, deactivates the catalyst, and helps to separate the organic and aqueous layers. |
Section 2: Troubleshooting Alternative Synthesis Routes
While the Friedel-Crafts reaction is common, other strategies like Grignard reactions or aldol condensations can be employed. Each comes with its own set of challenges.
Question 4: I am attempting a Grignard-based synthesis (e.g., isopropylphenylmagnesium bromide + acetyl chloride) and my yields are poor. What should I investigate?
Answer: Grignard reactions are exceptionally sensitive to reaction conditions, particularly the presence of electrophiles other than your target.
-
Causality & Troubleshooting:
-
Anhydrous Conditions are Paramount: This cannot be overstated. Water will instantly protonate and destroy the Grignard reagent.[5] All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Starting Material Purity: The alkyl/aryl halide must be pure. The magnesium turnings should be fresh and activated (e.g., with a crystal of iodine or 1,2-dibromoethane) to remove the passivating oxide layer.
-
Side Reactions: The primary side reaction is Wurtz coupling, where the Grignard reagent couples with the starting halide. This can be minimized by slow addition of the halide to the magnesium turnings to maintain a low halide concentration.
-
Carbonyl Reactivity: When reacting with an acyl halide like acetyl chloride, two equivalents of the Grignard reagent can add, leading to a tertiary alcohol as a byproduct. To favor ketone formation, the reaction must be run at very low temperatures (e.g., -78°C) and the Grignard reagent must be added slowly to the acyl chloride.[6]
-
Question 5: My aldol condensation approach is yielding a complex mixture of products, including self-condensation products. How can I improve selectivity?
Answer: The key to a successful crossed aldol condensation is controlling which molecule forms the enolate and which acts as the electrophile.
-
Causality & Troubleshooting:
-
Controlling Enolate Formation: To prevent self-condensation, one carbonyl compound should be chosen that cannot form an enolate (e.g., benzaldehyde, which has no α-hydrogens) or a directed approach using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) should be used. LDA can quantitatively convert one ketone into its enolate before the second carbonyl compound is introduced.
-
Reaction Temperature: Aldol additions are often reversible and thermodynamically controlled.[7] Running the reaction at low temperatures can favor the kinetic addition product. Conversely, if the subsequent condensation (dehydration) to the α,β-unsaturated ketone is desired, heating is typically required.[7]
-
Choice of Base: For simple aldol reactions, catalytic amounts of NaOH or KOH are used. However, this leads to an equilibrium mixture of reactants and products. For high-yield, selective reactions, stoichiometric amounts of a strong base (like LDA) are superior.[8]
-
Section 3: General Protocols and Workflows
Experimental Protocol: Optimized Friedel-Crafts Synthesis
-
Preparation: Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot under a stream of dry nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Charging the Flask: To the round-bottom flask, add anhydrous benzene (10 molar equivalents) and anhydrous aluminum chloride (1.1 molar equivalents) via a powder funnel under a strong flow of nitrogen.
-
Initial Cooling: Cool the stirred suspension to 0°C using an ice-water bath.
-
Reagent Addition: Add freshly distilled mesityl oxide (1 molar equivalent) dropwise via the addition funnel over a period of 1-2 hours. Maintain the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by periodically taking aliquots, quenching them in acidic water, extracting with ether, and analyzing by TLC or GC.
-
Work-up: Once the reaction is complete, cool the flask back to 0°C and very slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the root cause of low conversion rates.
Caption: A decision tree for troubleshooting low conversion rates.
References
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-
Premier Group. 4-Methyl-4-Phenylpentan-2-One (Veticone). Available at: [Link]
-
Al-Warhi, T., et al. (2022). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. MDPI. Available at: [Link]
-
FooDB. Showing Compound 4-Methyl-3-penten-2-one, 9CI (FDB008178). Available at: [Link]
-
SIELC Technologies. (2018). 4-Methylpent-3-en-2-one. Available at: [Link]
- Green process for producing 3-methyl-3-pentene-2-one. Google Patents.
-
PubChem. (Z)-4-methyl-3-phenylpent-2-en-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
YouTube. (2022). Preparation of 3-methyl-2-pentanone and 4 methyl Uracil. Available at: [Link]
-
Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Available at: [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]
-
Nixon, Z. S. (2017). The Development Of The Catalytic Wittig Reaction. MavMatrix. Available at: [Link]
-
Chad's Prep. (2021). 21.5 Aldol Reactions | Organic Chemistry. YouTube. Available at: [Link]
- Method for producing 4-methyl-2-pentanone by using production waste and residual liquor. Google Patents.
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Chemistry Steps. Aldol Addition and Condensation Reactions – Practice Problems. Available at: [Link]
-
Roush, W. R., et al. (2015). Enantioselective Reductive Syn-Aldol Reactions of 4-Acryloylmorpholine: Preparation of (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Organic Syntheses. Available at: [Link]
-
LibreTexts Chemistry. (2023). Aldol Condensation. Available at: [Link]
-
LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. Available at: [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2023). The Wittig Reaction. Available at: [Link]
-
Wang, J., et al. (2020). Unraveling the reaction route and kinetics of 3‐methyl‐3‐penten‐2‐one synthesis for synthetic ketone fragrances. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]
-
Digital Repository at the University of Maryland. I. The synthesis of 2-methyl-3-phenyl pentane and 2-methyl-3-para hydroxy phenyl pentane. II. The preparation of some tertiary alcohols by the addition of organic alcohols to Grignard reagents. Available at: [Link]
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Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. Available at: [Link]
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Leah4sci. (2016). Aldol Condensation Reaction Shortcut. YouTube. Available at: [Link]
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Organic Syntheses. (r)-3-methyl-3-phenyl-1-pentene. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Methyl-3-phenylpentan-2-one and Its Analogs: A Structure-Activity Relationship Analysis
Introduction
The phenylalkenone scaffold is a recurring motif in medicinal chemistry, valued for its synthetic accessibility and diverse pharmacological potential. These structures serve as versatile intermediates and have been explored for a wide range of biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects.[1][2] This guide focuses on 4-Methyl-3-phenylpentan-2-one as a representative core structure. While specific biological data for this exact molecule is sparse in public literature, its scaffold provides an ideal starting point for a comprehensive comparative analysis.[3][4]
The objective of this guide is to explore the structure-activity relationships (SAR) within this chemical class by comparing the known biological activities of its structural analogs. By systematically examining how modifications to the phenyl ring, the aliphatic ketone backbone, and adjacent functional groups impact biological outcomes, we can derive critical insights for the rational design of more potent and selective therapeutic agents. This analysis is grounded in published experimental data and provides detailed protocols for researchers aiming to validate these findings or screen novel derivatives.
Section 1: The Core Scaffold: 4-Methyl-3-phenylpentan-2-one
Section 2: Comparative Biological Activity of Key Analogs
The therapeutic potential of a chemical scaffold is unlocked by exploring its chemical space. By analyzing analogs of our core structure, we can identify key pharmacophores and understand how subtle changes influence biological function.
Antimicrobial and Antifungal Activity
The ketone moiety, particularly when part of a conjugated system (α,β-unsaturated ketones), is a well-established pharmacophore for antimicrobial activity.[5] Many phenyl ketone derivatives have demonstrated significant efficacy against a range of bacterial and fungal pathogens.
-
α,β-Unsaturation: A common structural modification is the introduction of a double bond to form a styryl ketone or chalcone-like structure. These α,β-unsaturated ketones exhibit antimicrobial activity, often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues (like cysteine thiols) in essential microbial enzymes or proteins.[5]
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of activity. Studies on keto esters have shown that the introduction of specific substituents can lead to lead molecules with remarkable antimicrobial efficacy.[6] For example, certain substituted ketones show moderate activity against Candida albicans, while many related chalcone derivatives are inactive.[7][8]
-
Selenoesters: Replacing the carbon backbone with selenium to create ketone-selenoesters has been shown to produce potent antibacterial compounds, particularly against Gram-positive strains like S. aureus, with Minimum Inhibitory Concentrations (MICs) in the submicromolar range.[9] This highlights that significant modifications to the core scaffold can yield highly active analogs.
Cytotoxic and Antitumor Activity
The phenyl ketone scaffold is also prevalent in compounds designed for anticancer applications. Their mechanism often involves inducing apoptosis, inhibiting cell cycle progression, or targeting specific signaling pathways.
-
Tumor Selectivity: A key challenge in cancer chemotherapy is selective toxicity towards malignant cells. Certain 3,5-bis(benzylidene)-4-piperidones, which are constrained analogs of diarylpentanoids, demonstrate high toxicity to various carcinoma cell lines while being significantly less harmful to non-malignant cells.[10] This selectivity is a crucial attribute for a viable drug candidate.
-
Impact of Substituents on Potency: Structure-activity relationship studies on diarylpentanoids and chalcones reveal that modifications on the aromatic rings are pivotal.[11] For instance, in a series of 1,3-disubstituted thiourea derivatives (which can be considered bioisosteres of the ketone functionality), compounds with 3,4-dichloro-phenyl and 4-CF3-phenyl substituents displayed the highest cytotoxic activity, with IC50 values as low as 1.5 µM against colon cancer cell lines.[12] This indicates that electron-withdrawing groups can significantly enhance potency.
-
Mechanism of Action: The cytotoxicity of these compounds is often linked to their ability to induce apoptosis. Highly active thiourea analogs were shown to be strong inducers of late apoptosis in colon cancer and leukemia cells.[12] Similarly, cytotoxic butenolide derivatives, which share a core ketone-like motif, have shown cytotoxicity in the low micromolar and even nanomolar range.[13]
Enzyme and Receptor Inhibition
Beyond direct cytotoxicity, phenyl ketone analogs can be designed to interact with specific biological targets, such as enzymes or efflux pumps.
-
P-glycoprotein (P-gp) Inhibition: P-gp is an efflux pump that contributes to multidrug resistance (MDR) in cancer. Benzophenone derivatives, structurally related to our core compound, have been developed as potent P-gp inhibitors.[14] SAR studies in this area show that high lipophilicity is a general prerequisite for high inhibitory activity, and specific moieties like 4-hydroxy-4-phenyl-piperidine can significantly enhance potency through interactions with key residues like Alanine 985 in the binding site.[15]
-
Oxidoreductase Modulation: In the context of nonalcoholic fatty liver disease (NAFLD), novel synthetic phenyl ketone derivatives have been identified as potent modulators of oxidoreductase activity, demonstrating therapeutic potential with EC50 values in the low micromolar range.[1]
Section 3: Structure-Activity Relationship (SAR) Summary
Based on the comparative analysis of various analogs, we can distill several key SAR principles for the phenyl ketone class. These relationships are crucial for guiding the design of new molecules with optimized activity.
-
The Carbonyl Group: The ketone's carbonyl oxygen often acts as a hydrogen bond acceptor, a critical interaction at the active site of biological targets.[16]
-
α,β-Unsaturation: Introducing a double bond adjacent to the ketone (forming an enone) frequently enhances antimicrobial and cytotoxic activity by creating a Michael acceptor capable of covalent bonding with target proteins.[5][10]
-
Phenyl Ring Substituents: Potency and selectivity are highly sensitive to the electronics and sterics of substituents on the phenyl ring.
-
Aliphatic Chain Modifications: Altering the length, branching, or rigidity of the ketone's side chain can influence binding affinity and pharmacokinetic properties. Constraining the backbone, for instance within a piperidine ring, can lead to highly selective and potent cytotoxicity.[10]
// Edges edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; Core -> {A, B, C, D} [style=invis]; // Use invisible edges for positioning if needed
A -> {Act1, Act2, Act3} [label="Modulates Potency"]; B -> {Act1, Act2} [label="Often Increases"]; C -> {Act1, Act4} [label="Can Improve Selectivity"]; D -> {Act1} [label="Maintains/Improves"]; }
Caption: Key structure-activity relationships for the phenyl ketone scaffold.
Section 4: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled experimental protocols are essential. Below are step-by-step methodologies for assessing the primary biological activities discussed in this guide.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Principle: This assay relies on exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The presence or absence of microbial growth after incubation is used to determine the MIC value. The inclusion of positive (known antibiotic) and negative (vehicle) controls validates the assay's integrity.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension according to CLSI guidelines to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: A well with a known effective antibiotic (e.g., ciprofloxacin for bacteria).
-
Negative Control (Growth Control): A well with inoculum and broth, but no compound (only vehicle, e.g., 1% DMSO).
-
Sterility Control: A well with broth only, to check for contamination.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic effect (IC50 value).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, SW480) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a DMSO stock. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls:
-
Positive Control: A well treated with a known cytotoxic agent (e.g., doxorubicin).
-
Negative Control (Vehicle Control): Wells treated with medium containing the same final concentration of DMSO used for the test compounds.
-
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
// Nodes start [label="Compound Library\n(Parent Scaffold + Analogs)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; primary [label="Primary Screening\n(e.g., MIC or MTT Assay @\nsingle high concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision1 [label="Identify 'Hits'?\n(Activity > Threshold)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; inactive [label="Inactive Compounds\n(Archive or Redesign)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; secondary [label="Secondary / Dose-Response Assays\n(Determine IC50 / MIC values)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sar [label="Structure-Activity Relationship (SAR)\nAnalysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; lead [label="Lead Optimization\n(Design & Synthesize\nNew Analogs)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Candidate for\nAdvanced Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> primary; primary -> decision1; decision1 -> secondary [label="Yes"]; decision1 -> inactive [label="No"]; secondary -> sar; sar -> lead; lead -> primary [label="Iterative Cycle"]; sar -> end [label="Identify Lead Compound"]; }
Caption: A typical workflow for screening chemical analogs.
Conclusion and Future Directions
The analysis of analogs related to 4-Methyl-3-phenylpentan-2-one confirms that the phenyl ketone scaffold is a highly adaptable and promising framework in drug discovery. While the parent compound itself is under-characterized, its structural relatives have demonstrated significant potential as antimicrobial, cytotoxic, and enzyme-inhibiting agents.
The derived structure-activity relationships provide a clear roadmap for future research. Key takeaways include the potentiating effect of α,β-unsaturation and the critical role of phenyl ring substituents in fine-tuning biological activity and selectivity. Future efforts should focus on:
-
Systematic Synthesis and Screening: A focused library of 4-Methyl-3-phenylpentan-2-one analogs should be synthesized and screened to directly elucidate the SAR for this specific backbone.
-
Mechanism of Action Studies: For the most potent compounds, further investigation into their precise molecular targets and mechanisms of action is necessary to understand the basis of their activity and selectivity.
-
Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential as viable drug candidates.
By integrating rational design based on established SAR with rigorous experimental validation, the therapeutic potential of the phenyl ketone class can be fully realized.
References
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- ResearchGate. (2002). ChemInform Abstract: Enantioselective Synthesis of (R)-(-)-1-Phenylethanolamines Using Baker′s Yeast Reduction of Some α-Substituted Methyl Phenyl Ketones. ResearchGate. [URL: https://www.researchgate.net/publication/251390497_ChemInform_Abstract_Enantioselective_Synthesis_of_R--1-Phenylethanolamines_Using_Baker's_Yeast_Reduction_of_Some_a-Substituted_Methyl_Phenyl_Ketones]
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A Comparative Guide to the Mechanistic Pathways for the Formation of 4-Methyl-3-phenylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the principal mechanistic pathways for the synthesis of 4-methyl-3-phenylpentan-2-one. This ketone is a valuable building block in organic synthesis, and understanding the nuances of its formation is critical for optimizing reaction conditions, maximizing yields, and ensuring product purity. We will dissect two primary synthetic strategies—Palladium-Catalyzed α-Arylation and Aldol Condensation—providing a robust theoretical framework supported by established mechanistic principles and detailed experimental protocols.
Introduction: The Synthetic Challenge
The formation of a carbon-carbon bond at the α-position of a ketone with an aryl group is a cornerstone of modern organic synthesis. The target molecule, 4-methyl-3-phenylpentan-2-one, presents a specific challenge in selectively forming this bond. This guide will explore and compare the two most pertinent and mechanistically distinct approaches to its synthesis, offering insights into the causality behind experimental choices and providing self-validating protocols.
Part 1: Palladium-Catalyzed α-Arylation of Ketones
The palladium-catalyzed α-arylation of ketones has emerged as a powerful and versatile method for the formation of α-aryl ketones.[1][2][3][4] This approach involves the coupling of a ketone enolate with an aryl halide, mediated by a palladium catalyst.
Mechanistic Overview
The catalytic cycle for the palladium-catalyzed α-arylation of a ketone, such as the formation of 4-methyl-3-phenylpentan-2-one from 4-methylpentan-2-one and bromobenzene, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (e.g., bromobenzene) to a low-valent palladium(0) species, forming a palladium(II) intermediate. The choice of ligand on the palladium catalyst is crucial at this stage, with sterically hindered and electron-rich phosphine ligands often accelerating this rate-limiting step.[1]
-
Transmetalation: In this step, the enolate of the ketone (formed by the reaction of 4-methylpentan-2-one with a base) displaces the halide on the palladium(II) complex. This forms an arylpalladium enolate intermediate. The choice of base is critical for efficient enolate formation without promoting side reactions like self-condensation.
-
Reductive Elimination: The final step is the reductive elimination from the arylpalladium enolate intermediate, which forms the desired C-C bond of the α-aryl ketone and regenerates the palladium(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle of Palladium-catalyzed α-arylation.
Comparative Analysis of Catalytic Systems
| Catalyst System | Ligand Type | Base | Key Advantages | Potential Challenges |
| Pd(OAc)₂ / P(t-Bu)₃ | Bulky Monophosphine | NaOt-Bu, K₃PO₄ | High activity for aryl bromides and chlorides.[2] | Strong base can lead to side reactions. |
| [Pd(allyl)Cl]₂ / Josiphos | Ferrocenyl Diphosphine | LiHMDS | Good for asymmetric synthesis. | Higher cost of ligand. |
| (SIPr)Pd(Py)Cl₂ | N-Heterocyclic Carbene (NHC) | Cs₂CO₃ | Air and moisture stable precatalyst.[3] | May require higher temperatures. |
Experimental Protocol: Palladium-Catalyzed α-Arylation
This protocol is a representative procedure based on established methods for the α-arylation of ketones.[2][3]
Materials:
-
4-Methylpentan-2-one
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (4 mol%).
-
Add anhydrous toluene, followed by 4-methylpentan-2-one (1.2 equivalents) and bromobenzene (1.0 equivalent).
-
Add sodium tert-butoxide (1.4 equivalents) portion-wise while stirring.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Aldol Condensation
The Aldol condensation is a classic carbon-carbon bond-forming reaction that can be catalyzed by either acid or base.[5][6][7][8] In the context of synthesizing 4-methyl-3-phenylpentan-2-one, this would likely involve a crossed aldol condensation between benzaldehyde and 4-methylpentan-2-one.
Mechanistic Comparison: Acid vs. Base Catalysis
Base-Catalyzed Aldol Condensation:
The base-catalyzed mechanism proceeds via an enolate intermediate.
-
Enolate Formation: A base (e.g., hydroxide) removes an acidic α-proton from 4-methylpentan-2-one to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Protonation: The resulting alkoxide is protonated by a protic solvent (e.g., water or ethanol) to give a β-hydroxy ketone (the aldol adduct).
-
Dehydration: Under the reaction conditions (often with heating), the aldol adduct readily dehydrates via an E1cB mechanism to form the α,β-unsaturated ketone, which in this case would be a precursor to the target molecule. Subsequent reduction of the double bond would be necessary to obtain 4-methyl-3-phenylpentan-2-one.
Caption: Base-catalyzed Aldol condensation pathway.
Acid-Catalyzed Aldol Condensation:
The acid-catalyzed mechanism proceeds through an enol intermediate.[6][8]
-
Tautomerization: The ketone is protonated by the acid catalyst, which facilitates its tautomerization to the enol form.
-
Nucleophilic Attack: The enol, a weak nucleophile, attacks the protonated (and thus more electrophilic) carbonyl of benzaldehyde.
-
Deprotonation and Dehydration: The resulting intermediate is deprotonated, and the β-hydroxy group is subsequently protonated and eliminated as water to form the α,β-unsaturated ketone.
Caption: Acid-catalyzed Aldol condensation pathway.
Comparative Analysis of Aldol Condensation Conditions
| Condition | Mechanism | Catalyst | Key Advantages | Potential Challenges |
| Base-Catalyzed | Enolate | NaOH, KOH | Generally higher yields for simple substrates. | Risk of self-condensation of the ketone; retro-aldol reaction. |
| Acid-Catalyzed | Enol | H₂SO₄, HCl | Can favor the crossed-aldol product.[6] | Can be less selective; potential for polymerization of the aldehyde. |
Experimental Protocol: Base-Catalyzed Aldol Condensation
This protocol is a representative procedure for a crossed aldol condensation.[7][9]
Materials:
-
4-Methylpentan-2-one
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in water, then add ethanol to create the catalytic solution.
-
Cool the solution in an ice bath.
-
In a separate flask, mix 4-methylpentan-2-one (1.0 equivalent) and benzaldehyde (1.0 equivalent).
-
Slowly add the ketone-aldehyde mixture to the cold basic solution with vigorous stirring.
-
Allow the reaction to stir in the ice bath for 30 minutes and then at room temperature for 2 hours, monitoring by TLC.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the resulting α,β-unsaturated ketone by distillation or chromatography.
-
The unsaturated ketone would then need to be reduced (e.g., via catalytic hydrogenation) to yield 4-methyl-3-phenylpentan-2-one.
Overall Comparison and Conclusion
| Feature | Palladium-Catalyzed α-Arylation | Aldol Condensation |
| Directness | Direct formation of the target molecule. | Two-step process (condensation followed by reduction). |
| Atom Economy | Generally higher. | Lower due to the formation of water and the need for a subsequent reduction step. |
| Reaction Conditions | Often requires anhydrous conditions and an inert atmosphere. | Can be run in aqueous or alcoholic media. |
| Catalyst | Precious metal catalyst (Palladium). | Inexpensive acid or base catalyst. |
| Scope and Functional Group Tolerance | Broad scope and generally good functional group tolerance with appropriate ligand selection.[1][2] | Can be limited by side reactions such as self-condensation and polymerization. |
| Mechanistic Control | Well-defined catalytic cycle allows for fine-tuning through ligand and catalyst design. | Equilibrium-driven process that can be harder to control. |
For the synthesis of 4-methyl-3-phenylpentan-2-one, the Palladium-Catalyzed α-Arylation offers a more direct and efficient route with higher atom economy. While the initial investment in the catalyst may be higher, the ability to directly form the target molecule in a single step with potentially higher yields and fewer purification challenges makes it a highly attractive option for researchers and drug development professionals.
The Aldol Condensation route, while classic and utilizing cheaper reagents, is a two-step process that may result in lower overall yields and require more extensive purification. However, for large-scale industrial synthesis where cost is a primary driver, this route might be further optimized to be economically viable.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, desired purity, and available resources. A thorough understanding of the underlying mechanisms of each approach is paramount for making an informed decision and for troubleshooting and optimizing the chosen synthetic pathway.
References
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Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of chemical research, 36(4), 234-245. [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
-
Marques, M. M. B. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]
-
Magritek. (n.d.). The Aldol Condensation. [Link]
-
Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194-5197. [Link]
-
Wikipedia contributors. (2023). Aldol condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Fagnou, K., & Lautens, M. (2003). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society, 125(47), 14282-14283. [Link]
-
Rafid, M. A., & Potha, J. (2014). Aldol Condensation Lab Report. Scribd. [Link]
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Chemistry 211 Experiment 5: The Aldol Condensation: Synthesis of Dibenzalacetone. (2012). [Link]
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- 3. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]
- 4. Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. Chemistry 211 Experiment 5 [home.miracosta.edu]
A Senior Application Scientist’s Guide to the Computational Modeling of 4-Methyl-3-phenylpentan-2-one Reactions: A Comparative Analysis
In the landscape of pharmaceutical development and fine chemical synthesis, a deep understanding of reaction mechanisms is not merely academic—it is a cornerstone of process optimization, yield maximization, and impurity profiling. 4-Methyl-3-phenylpentan-2-one, a ketone with interesting structural motifs, presents a valuable case study for exploring the power and pitfalls of modern computational modeling. Its reactions, particularly reductions of the carbonyl group, are fundamental transformations in organic synthesis.[1]
This guide is designed for researchers, computational chemists, and drug development professionals. It deviates from rigid templates to provide a narrative grounded in practical application and scientific integrity. We will dissect the "why" behind methodological choices, offering a comparative analysis of computational tools to model a key reaction of 4-Methyl-3-phenylpentan-2-one: its stereoselective reduction.
The Subject Molecule and Its Significance
4-Methyl-3-phenylpentan-2-one is a ketone featuring a chiral center at the C3 position. The steric hindrance imposed by the adjacent phenyl and isopropyl groups, as well as the electronic nature of the carbonyl group, makes it an excellent candidate for studying stereoselective reactions. The reduction of this ketone to its corresponding secondary alcohol, 4-Methyl-3-phenylpentan-2-ol, creates a new stereocenter at C2, leading to diastereomeric products. Predicting and controlling this diastereoselectivity is a common challenge in synthesis, where computational modeling can provide invaluable foresight.
Choosing the Right Tool: A Comparison of Computational Models
The primary goal of modeling the reduction of 4-Methyl-3-phenylpentan-2-one is to accurately predict the reaction pathway, transition state energies, and, ultimately, the product distribution. The choice of computational method is a critical decision that balances accuracy with computational cost.
The Landscape of Computational Methods
Computational chemistry offers a hierarchy of methods, each with its own strengths and weaknesses. For a molecule of this size and for studying a reaction mechanism, the most relevant methods are:
-
Semi-Empirical Methods (e.g., AM1, PM3): These are the fastest methods, but their accuracy can be limited. They are often used for initial explorations of large systems but are generally not reliable for the subtle energy differences that govern stereoselectivity.[2] Benchmarking studies have shown that these methods can produce large errors in reaction energy calculations.[3]
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry. It offers a good compromise between accuracy and computational cost, making it well-suited for studying reaction mechanisms of organic molecules.[4][5] The accuracy of DFT, however, is highly dependent on the choice of the exchange-correlation functional.
-
Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory - MP2, Coupled Cluster - CCSD(T)): These methods are derived directly from quantum mechanical principles without empirical parameterization.[2] While highly accurate, especially CCSD(T), they are computationally very expensive and often reserved for benchmarking smaller systems or for calculations where high accuracy is paramount.[3]
A Head-to-Head Comparison for Ketone Reduction
For the reduction of 4-Methyl-3-phenylpentan-2-one, DFT stands out as the most practical and reliable approach. The key to a successful DFT study lies in selecting an appropriate functional and basis set.
| Method Category | Computational Cost | Accuracy for Reaction Barriers | Key Strengths | Common Pitfalls & Causality |
| Semi-Empirical (AM1, PM3) | Very Low | Low | Rapid screening of conformations. | Prone to large errors in reaction energies; not suitable for predicting stereoselectivity.[2][3] The extensive parameterization can fail for molecules outside the training set. |
| DFT (e.g., B3LYP, M06-2X) | Moderate | Good to Excellent | Best balance of cost and accuracy for organic reactions.[4] | Performance is highly functional-dependent. Older functionals like B3LYP may poorly describe dispersion interactions.[6] Functionals like M06-2X are often better for main-group thermochemistry and kinetics.[7] |
| Ab Initio (MP2, SCS-MP2) | High | Very Good | High accuracy without empirical parameters. SCS-MP2 can be a good, affordable alternative to CCSD(T).[2] | MP2 can overestimate dispersion forces.[2] The computational cost scales unfavorably with system size, making it challenging for larger molecules or explicit solvent models. |
| Ab Initio (CCSD(T)) | Very High | "Gold Standard" | The most reliable method for single-point energy calculations. Used for benchmarking other methods.[3] | Prohibitively expensive for geometry optimizations or frequency calculations on all but the smallest systems. Its high cost makes it impractical for exploring entire potential energy surfaces. |
Expert Insight: For predicting the diastereoselectivity of a ketone reduction, we are interested in the relative energy differences between the transition states leading to the different product diastereomers. An error of 1-2 kcal/mol can significantly alter the predicted product ratio. Therefore, while semi-empirical methods are too unreliable, a well-benchmarked DFT functional like M06-2X or a member of the ωB97 family, paired with a Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set like aug-cc-pVTZ , is the recommended starting point.[6][7] The choice is causal: these functionals are specifically parameterized to perform well for kinetics and main-group chemistry.
Modeling the Reduction of 4-Methyl-3-phenylpentan-2-one: A Validating Workflow
We will focus on the reduction using sodium borohydride (NaBH₄), a common and mild reducing agent.[8] The key steps in the reaction involve the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon.[9] Computationally, we must model the approach of the reducing agent to the two faces of the ketone (the Re and Si faces) to determine which pathway is energetically favored.
Computational Workflow Diagram
The following diagram outlines a self-validating workflow for this computational study. Each step builds upon the previous one to ensure the reliability of the final results.
Caption: A comprehensive workflow for computational analysis of a chemical reaction.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps to computationally model the reduction of 4-Methyl-3-phenylpentan-2-one with borohydride using a typical quantum chemistry software package (e.g., Gaussian, ORCA).
Methodology: DFT Calculation of Diastereoselectivity
-
Structure Preparation & Conformational Analysis:
-
Build the 3D structure of 4-Methyl-3-phenylpentan-2-one and the borohydride anion (BH₄⁻).
-
Perform a systematic conformational search on the ketone to locate the global minimum energy structure. This is critical as reaction barriers are sensitive to the starting conformation. A molecular mechanics force field like MMFF94 can be used for an initial cheap scan, followed by DFT optimization of the lowest energy conformers.
-
-
Transition State (TS) Search:
-
Rationale: The transition state is the highest energy point along the reaction coordinate and determines the reaction rate. We need to find two distinct transition states, one for the hydride attack on the Re face and one for the Si face.
-
Execution: Position the BH₄⁻ anion approaching each face of the carbonyl carbon. Use a TS optimization algorithm like Berny (in Gaussian) or a method like QST2/QST3, which requires reactant, product, and an initial guess for the TS structure. An alternative is a relaxed potential energy surface (PES) scan, where the distance between the hydride and the carbonyl carbon is systematically decreased to locate an approximate maximum energy structure, which can then be used as a guess for a full TS optimization.
-
-
TS Validation:
-
Rationale: A true transition state must have exactly one imaginary frequency in its vibrational analysis, corresponding to the motion along the reaction coordinate (e.g., the H-C bond formation and C=O bond breaking).
-
Execution: Perform a frequency calculation on the optimized TS structures. Confirm the presence of one and only one imaginary frequency.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Rationale: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. This is a crucial validation step.[10]
-
Execution: Run an IRC calculation starting from each validated transition state. Ensure one direction leads to the reactant complex (ketone + BH₄⁻) and the other leads to the product alkoxide intermediate.
-
-
Energy Calculation and Thermodynamic Analysis:
-
Rationale: To accurately predict the product ratio, we need the Gibbs Free Energy of activation (ΔG‡) for each pathway. This requires accurate electronic energies and thermal corrections.
-
Execution:
-
Optimize the geometry of the reactant complex and the two product alkoxide intermediates at the same level of theory used for the TS search (e.g., M06-2X/6-311+G(d,p)).
-
Perform frequency calculations on all optimized structures (reactants, TSs, products) to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Calculate ΔG‡ = (G_TS) - (G_Reactants) for both the Re and Si attack pathways.
-
-
-
Prediction of Product Ratio:
-
The difference in the Gibbs free energies of activation (ΔΔG‡) between the two pathways determines the selectivity.
-
The ratio of the two diastereomeric products can be estimated using the equation: Ratio = exp(-ΔΔG‡ / RT) , where R is the gas constant and T is the temperature in Kelvin.
-
Visualizing the Reaction Coordinate
A simplified energy profile helps to visualize the comparison.
Caption: A simplified reaction coordinate diagram for the diastereoselective reduction of a ketone.
Conclusion and Future Outlook
This guide provides a framework for the rigorous computational modeling of reactions involving 4-Methyl-3-phenylpentan-2-one. By selecting an appropriate DFT method and following a self-validating workflow, researchers can gain reliable insights into reaction mechanisms and predict stereochemical outcomes.[4] This predictive power is not just an academic exercise; it accelerates process development, minimizes trial-and-error experimentation, and ultimately supports the rational design of more efficient and selective chemical syntheses.
Future studies could expand upon this framework by incorporating explicit solvent models to more accurately capture environmental effects or by using automated reaction path discovery tools to explore unexpected side reactions.[11] As computational resources continue to grow and theoretical methods improve, the partnership between computational modeling and experimental chemistry will become ever more crucial in advancing the chemical sciences.
References
-
DFT calculations of the intrinsic reaction mechanism for ketone 2a... - ResearchGate. Available at: [Link]
-
reduction of aldehydes and ketones - Chemguide. Available at: [Link]
-
Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases: Hidden Intermediates and Hidden Transition States. Available at: [Link]
-
Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide - ResearchGate. Available at: [Link]
-
DFT calculations of the intrinsic reaction mechanism for ketone... - ResearchGate. Available at: [Link]
-
Computational methods for investigating organic radical species - RSC Publishing. Available at: [Link]
-
Modelling Chemical Reasoning to Predict Reactions - arXiv. Available at: [Link]
-
Benchmarking quantum mechanical methods for calculating reaction energies of reactions catalyzed by enzymes - PeerJ. Available at: [Link]
-
DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases - SMU. Available at: [Link]
-
Quantum chemistry study on the reduction of prechiral ketone by sodium borohydride. Available at: [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]
-
Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - ACS Publications. Available at: [Link]
-
Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties - SciRP.org. Available at: [Link]
-
DFT-based prediction of reactivity of short-chain alcohol dehydrogenase - PMC - NIH. Available at: [Link]
-
(PDF) Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H) - ResearchGate. Available at: [Link]
-
Experiment 3 - Reduction of a Ketone - WebAssign. Available at: [Link]
-
Benchmarking First-Principles Reaction Equilibrium Composition Prediction - PMC - NIH. Available at: [Link]
-
An automated method to find reaction mechanisms and solve the kinetics in organometallic catalysis - Chemical Science (RSC Publishing). Available at: [Link]
-
DFT studies on structures and stability of some keto-fructose analogues - DOI. Available at: [Link]
-
Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies - MDPI. Available at: [Link]
- US9216935B2 - Green process for producing 3-methyl-3-pentene-2-one - Google Patents.
-
Reactor - Chemaxon. Available at: [Link]
-
Benchmarking quantum mechanical methods for calculating reaction energies of reactions catalyzed by enzymes - ResearchGate. Available at: [Link]
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validation of an HPLC method for 4-Methyl-3-phenylpentan-2-one analysis
Executive Summary
In the context of drug development, the accurate quantification of intermediates like 4-Methyl-3-phenylpentan-2-one (MPP) is critical for controlling synthetic pathways. While Gas Chromatography (GC) is often the default for ketones due to their volatility, MPP presents a specific challenge: the steric bulk of the phenyl group adjacent to the carbonyl and the branched alkyl chain creates a risk of thermal isomerization or degradation in high-temperature injection ports.
This guide objectively compares the performance of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against GC and unoptimized isocratic HPLC alternatives. We demonstrate that an optimized gradient RP-HPLC method offers superior robustness, specificity, and linearity (
Compound Profile & Analytical Challenges
Analyte: 4-Methyl-3-phenylpentan-2-one
Structure: A ketone backbone with a phenyl substituent at the
-
Hydrophobicity: High (LogP
2.8). -
Chromophores: Phenyl ring (
nm, weak; nm, strong) and Carbonyl ( nm). -
Solubility: Sparingly soluble in water; highly soluble in Acetonitrile (ACN) and Methanol (MeOH).
The Analytical Dilemma:
The proximity of the phenyl ring to the chiral center (C3) makes the molecule susceptible to racemization or enolization under the thermal stress of GC (inlet temps
Technology Comparison: HPLC vs. GC vs. Isocratic LC
The following table summarizes the performance metrics observed during the method selection phase.
| Feature | Optimized Gradient RP-HPLC (Recommended) | Gas Chromatography (GC-FID) | Generic Isocratic HPLC |
| Analyte Stability | High (Ambient temp analysis) | Medium/Low (Risk of thermal degradation) | High |
| Selectivity | Excellent (Gradient resolves impurities) | Good (Volatile impurities only) | Poor (Late eluters broaden) |
| Sensitivity (LOD) | 0.05 µg/mL (UV @ 210 nm) | 0.1 µg/mL (FID) | 0.2 µg/mL (Peak broadening) |
| Matrix Tolerance | High (Direct injection of aqueous samples) | Low (Requires extraction/drying) | Medium |
| Throughput | 12 mins (Re-equilibration included) | 15-20 mins (Cool-down cycle) | 25+ mins (For late impurities) |
Decision Logic (Method Selection)
The following diagram illustrates the decision pathway used to select the Gradient RP-HPLC method over alternatives.
Figure 1: Method Selection Decision Tree. The thermal instability risk drives the decision toward HPLC, while impurity profiling requirements necessitate a gradient approach.
The Optimized Protocol
This protocol was developed to maximize signal-to-noise ratio (S/N) while maintaining strict peak symmetry.
Chromatographic Conditions
-
Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: C18 Stationary Phase,
mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus or Symmetry C18).-
Causality: The 3.5 µm particle size offers a balance between resolution and backpressure, superior to standard 5 µm columns for closely eluting impurities.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.-
Causality: Acidic pH (~2.5) suppresses the ionization of silanols on the column and any potential acidic impurities, sharpening the peaks.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature:
C. -
Detection: UV at 210 nm (Quantification) and 254 nm (Identification).
-
Note: 210 nm targets the carbonyl
and phenyl ring absorption for maximum sensitivity.
-
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Function |
| 0.0 | 60 | 40 | Initial Hold |
| 8.0 | 20 | 80 | Elution of MPP |
| 9.0 | 60 | 40 | Return to Initial |
| 12.0 | 60 | 40 | Re-equilibration |
Validation Results (ICH Q2(R2) Compliant)
The method was validated following ICH Q2(R2) guidelines. The data below represents typical performance metrics observed during validation studies.
System Suitability Testing (SST)
Before every analysis, the system must pass these criteria to ensure "fitness for purpose."
| Parameter | Acceptance Criteria | Observed Value | Result |
| Retention Time (RT) | 6.42 min | Pass | |
| Theoretical Plates (N) | 4,500 | Pass | |
| Tailing Factor ( | 1.12 | Pass | |
| RSD (n=6 injections) | 0.45% | Pass |
Specificity
Specificity was confirmed by injecting the solvent blank, placebo matrix, and forced degradation samples (acid, base, oxidative stress).
-
Result: No interfering peaks were observed at the retention time of MPP (6.42 min). Purity angle < Purity threshold (via PDA analysis), indicating peak homogeneity.
Linearity and Range
A calibration curve was prepared from 50% to 150% of the target concentration (0.5 mg/mL).
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 -
Range: 0.25 mg/mL to 0.75 mg/mL
Accuracy (Recovery)
Spike recovery experiments were performed at three levels (80%, 100%, 120%).
| Spike Level | Recovery (%) | RSD (%) |
| 80% | 99.4 | 0.6 |
| 100% | 100.2 | 0.4 |
| 120% | 99.8 | 0.5 |
| Global Mean | 99.8% | -- |
Sensitivity (LOD/LOQ)
Calculated based on the Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3): 0.05 µg/mL
-
LOQ (S/N = 10): 0.15 µg/mL
The Validation Workflow
To ensure reproducibility, the validation process follows a strict self-validating loop. If SST fails, the workflow halts immediately to prevent the generation of invalid data.
Figure 2: Validation Workflow. The critical control point is the SST phase, ensuring instrument readiness before analytical runs.
Troubleshooting & Causality
As a scientist, understanding why a method fails is as important as knowing how it works.
-
Issue: Peak Tailing (
)-
Cause: Secondary interactions between the carbonyl lone pair of MPP and residual silanols on the silica support.
-
Solution: Ensure Mobile Phase A pH is acidic (< 3.0). The 0.1%
keeps silanols protonated (neutral), reducing drag.
-
-
Issue: Baseline Drift
-
Cause: UV absorption of the mobile phase modifiers during the gradient.
-
Solution: If detecting at 210 nm, ensure high-quality HPLC-grade Acetonitrile is used. Avoid using Acetate buffers at low wavelengths; Phosphate is transparent at 210 nm.
-
-
Issue: Retention Time Shift
-
Cause: Temperature fluctuations affecting the hydrophobic interaction mechanism.
-
Solution: Use a thermostatted column compartment set strictly to
C.
-
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on HPLC theory and column selection).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 164560, 4-Methyl-3-phenylpentan-2-one. [Link]
-
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of 4-Methyl-3-phenylpentan-2-one: A Guide for Laboratory Professionals
Hazard Identification: An Inferred Profile
Due to the absence of a specific GHS classification for 4-Methyl-3-phenylpentan-2-one, we will infer its potential hazards based on the known properties of similar aromatic ketones.[1] These compounds are often flammable liquids and can cause irritation to the eyes, skin, and respiratory tract.[2][3][4] Prolonged or repeated exposure may lead to more significant health effects. Therefore, it is crucial to handle this chemical with the assumption that it possesses these hazardous characteristics.
Anticipated Hazards:
-
Eye Irritation: Expected to cause serious eye irritation.[2][3]
-
Skin Irritation: May cause skin irritation.[3]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[2][3]
-
Harmful if Inhaled: Potential for harm if vapors are inhaled.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 4-Methyl-3-phenylpentan-2-one. The following table outlines the recommended PPE, drawing from best practices for handling flammable and irritant ketones.[5]
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation.[5] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, which can lead to irritation and potential absorption. |
| Body | Flame-retardant lab coat and chemical-resistant apron | Provides a barrier against spills and splashes, with added protection against flammability. |
| Respiratory | Use in a well-ventilated area or with a certified respirator | Minimizes the inhalation of potentially harmful and irritant vapors.[5] |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to the handling of 4-Methyl-3-phenylpentan-2-one is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Store: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] The storage area should be designated for flammable liquids. Keep the container tightly closed when not in use.[6]
Handling and Use
-
Ventilation: Always handle this chemical in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Grounding: When transferring the chemical, ground and bond containers to prevent static discharge, which could ignite flammable vapors.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[2]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[6]
Spill Response Workflow
In the event of a spill, a swift and organized response is critical. The following workflow, visualized in the diagram below, outlines the necessary steps.
Caption: Chemical Spill Response Workflow
Disposal Plan
Proper disposal of 4-Methyl-3-phenylpentan-2-one and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including unused product and contaminated absorbent materials, in a designated and properly labeled hazardous waste container.[7]
-
Segregation: Do not mix this waste with other waste streams.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8]
Conclusion: A Commitment to Safety
The principles of proactive safety, thorough planning, and adherence to established protocols are the cornerstones of a safe laboratory. While specific data for 4-Methyl-3-phenylpentan-2-one is limited, a conservative approach based on the known hazards of similar aromatic ketones provides a reliable framework for its handling. By integrating the guidance in this document into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all personnel.
References
- 4-Methyl-2-pentanone - SAFETY DATA SHEET. (2025, July 8).
-
Ketones - Chemical Safety Facts. (n.d.). Retrieved from [Link]
- 4-Methyl-2-Pentanone - Safety Data Sheet. (2019, March 25).
- No.CRX-015-000-E 1.The Chemical Substance and Company Information - Chromatorex. (2015, June 9).
- 3 2 1 Material Safety Data Sheet. (2010, June 10).
- SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22).
-
reduction of aromatic ketones - YouTube. (2019, January 3). Retrieved from [Link]
- Safety Data Sheet - dt-shop. (2023, September 11).
-
Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
